FR167344 free base
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[(E)-3-[[2-[3-[(3-bromo-2-methylimidazo[1,2-a]pyridin-8-yl)oxymethyl]-2,4-dichloro-N-methylanilino]-2-oxoethyl]amino]-3-oxoprop-1-enyl]-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28BrCl2N5O4/c1-18-28(31)38-15-5-6-24(29(38)35-18)42-17-21-22(32)12-13-23(27(21)33)37(4)26(40)16-34-25(39)14-9-19-7-10-20(11-8-19)30(41)36(2)3/h5-15H,16-17H2,1-4H3,(H,34,39)/b14-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOBHDUXUJNXHX-NTEUORMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=C(C2=N1)OCC3=C(C=CC(=C3Cl)N(C)C(=O)CNC(=O)C=CC4=CC=C(C=C4)C(=O)N(C)C)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2C=CC=C(C2=N1)OCC3=C(C=CC(=C3Cl)N(C)C(=O)CNC(=O)/C=C/C4=CC=C(C=C4)C(=O)N(C)C)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28BrCl2N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of FR167344 Free Base
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of FR167344 free base, a potent and orally active nonpeptide antagonist of the bradykinin (B550075) B2 receptor. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound.
Core Mechanism of Action: Bradykinin B2 Receptor Antagonism
FR167344 exerts its pharmacological effects primarily through the competitive and selective antagonism of the bradykinin B2 receptor.[1][2] The bradykinin B2 receptor is a G-protein coupled receptor (GPCR) that is constitutively expressed in a wide variety of tissues. It plays a crucial role in mediating the physiological and pathological effects of bradykinin, a potent inflammatory mediator.[1][2]
Bradykinin is involved in a cascade of events that lead to inflammation, vasodilation, increased vascular permeability, and the sensation of pain. By blocking the binding of bradykinin to its B2 receptor, FR167344 effectively inhibits these downstream signaling pathways, thereby exerting its anti-inflammatory and analgesic effects.[1][2]
Quantitative Data on In Vivo Efficacy
The in vivo efficacy of FR167344 has been demonstrated in several animal models of inflammation and pain. The following table summarizes the key quantitative data from these studies.
| Inflammatory Model | Animal Model | Effect Measured | ID50 (mg/kg, oral) | Reference |
| Carrageenin-Induced Paw Edema | Rat | Inhibition of paw edema | 2.7 | [1][2] |
| Kaolin-Induced Writhing | Mouse | Inhibition of writhing (10 min) | 2.8 | [1][2] |
| Kaolin-Induced Writhing | Mouse | Inhibition of writhing (15 min) | 4.2 | [1][2] |
| Caerulein-Induced Pancreatitis | Rat | Inhibition of pancreatic edema | 13.8 | [1][2] |
| Caerulein-Induced Pancreatitis | Rat | Inhibition of increased blood amylase | 10.3 | [1][2] |
| Caerulein-Induced Pancreatitis | Rat | Inhibition of increased blood lipase (B570770) | 7.4 | [1][2] |
Signaling Pathways
The binding of bradykinin to the B2 receptor initiates a cascade of intracellular signaling events. As an antagonist, FR167344 blocks the initiation of this cascade. The primary signaling pathway involves the activation of Gq proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events ultimately lead to the physiological responses associated with bradykinin, such as inflammation and pain.
Caption: Bradykinin B2 Receptor Signaling Pathway and Inhibition by FR167344.
Experimental Protocols
The following are representative protocols for the key in vivo experiments cited in this guide. It is important to note that these are generalized methodologies, and for precise replication, the original research articles should be consulted for specific experimental details.
Bradykinin B2 Receptor Binding Assay (Radioligand Competition)
Objective: To determine the binding affinity of FR167344 to the bradykinin B2 receptor.
Materials:
-
Cell membranes expressing the bradykinin B2 receptor.
-
Radiolabeled bradykinin B2 receptor ligand (e.g., [³H]-Bradykinin).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of FR167344 in the binding buffer.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of FR167344 that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the equilibrium dissociation constant (Ki) for FR167344 using the Cheng-Prusoff equation.
Caption: Workflow for a Bradykinin B2 Receptor Radioligand Binding Assay.
Carrageenin-Induced Paw Edema in Rats
Objective: To assess the anti-inflammatory activity of FR167344.
Procedure:
-
Administer FR167344 orally to a group of rats. A control group receives the vehicle.
-
After a set period (e.g., 1 hour), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of inhibition of paw edema for the FR167344-treated group compared to the control group.
-
Determine the ID50 value, which is the dose of FR167344 that causes a 50% reduction in paw edema.
Kaolin-Induced Writhing in Mice
Objective: To evaluate the analgesic properties of FR167344.
Procedure:
-
Administer FR167344 orally to a group of mice. A control group receives the vehicle.
-
After a specified time, inject a suspension of kaolin (B608303) (e.g., 250 mg/kg) intraperitoneally into each mouse.
-
Immediately after the kaolin injection, observe each mouse and count the number of writhes (a characteristic stretching and constriction of the abdomen) over a defined period (e.g., 10 or 15 minutes).
-
Calculate the percentage of inhibition of writhing for the FR167344-treated group compared to the control group.
-
Determine the ID50 value, the dose of FR167344 that reduces the number of writhes by 50%.
Caerulein-Induced Pancreatitis in Rats
Objective: To investigate the protective effect of FR167344 in a model of acute pancreatitis.
Procedure:
-
Administer FR167344 orally to a group of rats. A control group receives the vehicle.
-
Induce pancreatitis by repeated intraperitoneal injections of caerulein (B1668201) at supramaximal doses.
-
At a predetermined time after the induction of pancreatitis, collect blood samples to measure serum amylase and lipase levels.
-
Euthanize the animals and collect the pancreas to assess pancreatic edema (e.g., by measuring pancreatic weight).
-
Calculate the percentage of inhibition of pancreatic edema and the increase in serum amylase and lipase for the FR167344-treated group compared to the control group.
-
Determine the ID50 values for these effects.
References
- 1. Expression and function of bradykinin B1 and B2 receptors in normal and inflamed rat urinary bladder urothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of a nonpeptide bradykinin B2 receptor antagonist, FR167344, on different in vivo animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
FR167344: A Technical Overview of a Potent Bradykinin B2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR167344 is a potent, orally active, and selective nonpeptide antagonist of the bradykinin (B550075) B2 receptor. This document provides a comprehensive technical guide on FR167344, detailing its pharmacological properties, mechanism of action, and preclinical efficacy in various inflammatory models. This guide includes a summary of quantitative data, detailed experimental protocols for key in vivo studies, and visualizations of the bradykinin B2 receptor signaling pathway and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of inflammation, pain, and drug development.
Introduction
Bradykinin, a nonapeptide, is a potent mediator of inflammation and pain, exerting its effects primarily through the activation of the bradykinin B2 receptor, a G-protein coupled receptor (GPCR).[1][2] The B2 receptor is constitutively expressed in a wide range of tissues and its activation leads to a cascade of intracellular events culminating in vasodilation, increased vascular permeability, and the sensation of pain.[1][2] Consequently, antagonism of the B2 receptor represents a promising therapeutic strategy for the management of various inflammatory conditions.
FR167344, with the chemical name N-[N-[3-[(3-bromo-2-methylimidazo[1,2-a]pyridin-8-yl)oxymethyl]-2,4-dichlorophenyl]-N-methylaminocarbonylmethyl]-4-(dimethylaminocarbonyl)cinnamylamide hydrochloride, is a novel, orally bioavailable nonpeptide antagonist of the bradykinin B2 receptor.[3] Its high affinity and selectivity for the B2 receptor, coupled with its demonstrated efficacy in preclinical models of inflammation, position it as a significant lead compound for the development of new anti-inflammatory therapeutics.
Pharmacological Profile
Mechanism of Action
FR167344 acts as a competitive antagonist at the bradykinin B2 receptor. By binding to the receptor, it prevents the binding of endogenous bradykinin, thereby inhibiting the downstream signaling pathways responsible for the inflammatory response. FR167344 has demonstrated high selectivity for the B2 receptor with no significant affinity for the bradykinin B1 receptor or other tested receptors.[4]
Quantitative Data
The following tables summarize the key quantitative data for FR167344 and the related nonpeptide bradykinin B2 receptor antagonist, FR173657.
Table 1: In Vitro Binding Affinity and Potency
| Compound | Receptor | Cell/Tissue | Assay Type | Parameter | Value | Reference |
| FR167344 | Bradykinin B2 | - | Binding Affinity | IC50 | 65 nM | [4] |
| FR173657 | Bradykinin B2 | Guinea-pig ileum membranes | [3H]-BK displacement | IC50 | 0.56 nM | [5] |
| FR173657 | Bradykinin B2 | Rat uterus | [3H]-BK displacement | IC50 | 1.5 nM | [5] |
| FR173657 | Human Bradykinin B2 | IMR-90 cells | [3H]-BK displacement | IC50 | 2.9 nM | [5] |
| FR173657 | Human Bradykinin B2 | IMR-90 cells | [3H]-BK displacement | Ki | 0.36 nM | [5] |
| FR173657 | Guinea-pig ileum | BK-induced contraction | IC50 | 7.9 nM | [5] | |
| FR173657 | Guinea-pig ileum | Schild analysis | pA2 | 9.2 | [5] |
Table 2: In Vivo Efficacy in Animal Models of Inflammation
| Compound | Model | Species | Route | Parameter | Value | Reference |
| FR167344 | Carrageenan-induced paw edema | Rat | Oral | ID50 | 2.7 mg/kg | [3] |
| FR167344 | Kaolin-induced writhing | Mouse | Oral | ID50 (10 min) | 2.8 mg/kg | [3] |
| FR167344 | Kaolin-induced writhing | Mouse | Oral | ID50 (15 min) | 4.2 mg/kg | [3] |
| FR167344 | Caerulein-induced pancreatitis (edema) | Rat | Oral | ID50 | 13.8 mg/kg | [3] |
| FR167344 | Caerulein-induced pancreatitis (amylase) | Rat | Oral | ID50 | 10.3 mg/kg | [3] |
| FR167344 | Caerulein-induced pancreatitis (lipase) | Rat | Oral | ID50 | 7.4 mg/kg | [3] |
| FR173657 | BK-induced bronchoconstriction | Guinea-pig | Oral | ED50 | 0.075 mg/kg | [5] |
| FR173657 | Carrageenan-induced paw edema | Rat | Oral | ED50 | 6.8 mg/kg | [5] |
Table 3: Pharmacokinetic Parameters of Structurally Related Nonpeptide B2 Antagonists in Rats
| Compound | Parameter | Value | Reference |
| 47c | Oral Bioavailability | Excellent | [3] |
| 50b | Oral Bioavailability | Excellent | [3] |
Note: Specific pharmacokinetic parameters for FR167344 are not publicly available. The data presented is for structurally related compounds and indicates good oral bioavailability.
Signaling Pathways
Activation of the bradykinin B2 receptor initiates a complex network of intracellular signaling cascades. The primary pathways are mediated by the coupling of the receptor to Gq and Gi proteins.
Experimental Protocols
This section provides detailed methodologies for the key in vivo experiments cited in this guide.
Radioligand Binding Assay (Competitive)
This protocol outlines a general method for determining the binding affinity of a test compound like FR167344 to the bradykinin B2 receptor.
Materials:
-
Cell membranes expressing the bradykinin B2 receptor.
-
Radiolabeled ligand (e.g., [3H]bradykinin).
-
Test compound (FR167344).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound (FR167344). Include controls for total binding (no competitor) and non-specific binding (excess unlabeled bradykinin).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Carrageenan-Induced Paw Edema in Rats
This model is a widely used acute inflammatory model to assess the efficacy of anti-inflammatory agents.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g).
-
Lambda carrageenan.
-
FR167344.
-
Vehicle for drug administration.
-
Plethysmometer or calipers for paw volume measurement.
Procedure:
-
Animal Acclimatization: House the rats under standard laboratory conditions for at least one week before the experiment.
-
Drug Administration: Administer FR167344 or vehicle orally at a specified time before carrageenan injection.
-
Induction of Edema: Inject a 1% solution of carrageenan in saline (0.1 mL) into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer or paw thickness with calipers immediately before carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage increase in paw volume for each animal. Determine the percentage inhibition of edema by the drug treatment compared to the vehicle control group. Calculate the ID50 value, which is the dose of the drug that causes a 50% reduction in edema.
Kaolin-Induced Writhing in Mice
This model is used to assess the analgesic properties of compounds against inflammatory pain.
Materials:
-
Male ddY or ICR mice (20-25 g).
-
FR167344.
-
Vehicle for drug administration.
Procedure:
-
Animal Acclimatization: House the mice under standard laboratory conditions for at least one week before the experiment.
-
Drug Administration: Administer FR167344 or vehicle orally at a specified time before kaolin injection.
-
Induction of Writhing: Inject a suspension of kaolin (e.g., 250 mg/kg) intraperitoneally into each mouse.
-
Observation: Immediately after the kaolin injection, place each mouse in an individual observation cage and count the number of writhes (a characteristic stretching and constriction of the abdomen) over a defined period (e.g., 10 or 15 minutes).
-
Data Analysis: Calculate the mean number of writhes for each treatment group. Determine the percentage inhibition of writhing by the drug treatment compared to the vehicle control group. Calculate the ID50 value.
Caerulein-Induced Pancreatitis in Rats
This model mimics acute pancreatitis and is used to evaluate the efficacy of drugs in reducing pancreatic inflammation and damage.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g).
-
FR167344.
-
Vehicle for drug administration.
-
Kits for measuring serum amylase and lipase (B570770).
Procedure:
-
Animal Acclimatization and Fasting: House the rats under standard laboratory conditions and fast them for 12-18 hours before the experiment, with free access to water.
-
Drug Administration: Administer FR167344 or vehicle orally at a specified time before the induction of pancreatitis.
-
Induction of Pancreatitis: Induce pancreatitis by repeated intraperitoneal injections of a supramaximal dose of caerulein (e.g., 50 µg/kg) at hourly intervals for a specified duration (e.g., 7 hours).
-
Sample Collection: At the end of the experiment, euthanize the rats and collect blood samples for serum separation. Excise and weigh the pancreas.
-
Biochemical Analysis: Measure the serum levels of amylase and lipase using commercially available kits.
-
Assessment of Pancreatic Edema: Calculate the pancreatic weight to body weight ratio as an index of edema.
-
Data Analysis: Compare the serum enzyme levels and pancreatic edema in the drug-treated groups to the vehicle control group. Calculate the ID50 values for the inhibition of these parameters.
Synthesis
A detailed, step-by-step synthesis protocol for FR167344 is not publicly available in the peer-reviewed literature. However, the synthesis of its core components, such as the imidazo[1,2-a]pyridine (B132010) and substituted cinnamylamide moieties, can be inferred from the broader chemical literature on related compounds. The synthesis would likely involve a multi-step process, including the formation of the imidazo[1,2-a]pyridine core, followed by ether linkage to the dichlorophenyl group, and subsequent amide coupling with the cinnamylamide side chain.
Clinical Development
To date, there are no published clinical trials specifically for FR167344. However, other bradykinin B2 receptor antagonists have been investigated in clinical settings for various inflammatory conditions. For instance, icatibant (B549190) is approved for the treatment of acute attacks of hereditary angioedema (HAE).[6] Clinical trials with other B2 receptor antagonists have explored their potential in treating conditions such as osteoarthritis and traumatic brain injury.[5][7] These studies provide a strong rationale for the continued investigation of potent and orally active B2 receptor antagonists like FR167344 for a range of inflammatory disorders.
Conclusion
FR167344 is a promising, orally active nonpeptide antagonist of the bradykinin B2 receptor with potent anti-inflammatory and analgesic properties demonstrated in preclinical models. Its high affinity and selectivity for the B2 receptor make it a valuable tool for studying the role of bradykinin in various physiological and pathological processes. The comprehensive data and detailed experimental protocols presented in this guide underscore the therapeutic potential of FR167344 and provide a solid foundation for further research and development in the pursuit of novel treatments for inflammatory diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nonpeptide bradykinin B2 receptor antagonists: conversion of rodent-selective bradyzide analogues into potent, orally-active human bradykinin B2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel class of orally active non-peptide bradykinin B2 receptor antagonists. 1. Construction of the basic framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of orally active nonpeptide bradykinin B2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The identification of an orally active, nonpeptide bradykinin B2 receptor antagonist, FR173657 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monocrotaline metabolism and distribution in Fisher 344 and Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the orally active non-peptide bradykinin B2 receptor antagonist, FR173657, on plasma extravasation in guinea pig airways - PubMed [pubmed.ncbi.nlm.nih.gov]
FR167344: A Technical Guide to its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR167344 is a potent and orally active nonpeptide antagonist of the bradykinin (B550075) B2 receptor.[1] This technical guide provides a comprehensive overview of its anti-inflammatory properties, detailing its mechanism of action, in vivo efficacy, and the experimental protocols used to determine its activity. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the bradykinin B2 receptor for inflammatory diseases.
Core Mechanism of Action: Bradykinin B2 Receptor Antagonism
FR167344 exerts its anti-inflammatory effects by selectively blocking the bradykinin B2 receptor, a G-protein coupled receptor (GPCR).[1] Bradykinin, a pro-inflammatory peptide, binds to this receptor, initiating a signaling cascade that contributes to inflammation, pain, and vasodilation. By competitively inhibiting this interaction, FR167344 mitigates the downstream inflammatory effects.
Signaling Pathway of Bradykinin B2 Receptor and Inhibition by FR167344
The binding of bradykinin to its B2 receptor, which is constitutively expressed in various tissues, triggers the activation of G proteins, primarily Gq and Gi. This activation leads to a cascade of intracellular events, including the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, leading to a variety of cellular responses that promote inflammation. Furthermore, activation of the B2 receptor can stimulate the mitogen-activated protein kinase (MAPK) pathways. There is also evidence of cross-talk with other receptor systems, such as the fibroblast growth factor receptor (FGFR), which can be transactivated by B2 receptor signaling, further amplifying the inflammatory response.[2][3] FR167344 acts as a direct antagonist at the B2 receptor, preventing the initiation of this signaling cascade.
Caption: Bradykinin B2 receptor signaling and FR167344 inhibition.
Quantitative Data on Anti-inflammatory Properties
The anti-inflammatory efficacy of FR167344 has been quantified in both in vitro and in vivo models.
In Vitro Activity
FR167344 demonstrates a high affinity for the bradykinin B2 receptor.
| Assay Type | Target | Species | IC50 |
| Receptor Binding | Bradykinin B2 Receptor | Not Specified | 65 nM |
Table 1: In vitro binding affinity of FR167344.
In Vivo Efficacy
FR167344 has shown significant anti-inflammatory and anti-nociceptive effects in various animal models of inflammation when administered orally.[1]
| Model | Species | Endpoint | Route of Administration | ID50 (mg/kg) |
| Carrageenan-induced Paw Edema | Rat | Edema Inhibition | Oral | 2.7[1] |
| Kaolin-induced Writhing | Mouse | Writhing Inhibition (10 min) | Oral | 2.8[1] |
| Kaolin-induced Writhing | Mouse | Writhing Inhibition (15 min) | Oral | 4.2[1] |
| Caerulein-induced Pancreatitis | Rat | Pancreatic Edema Inhibition | Oral | 13.8[1] |
| Caerulein-induced Pancreatitis | Rat | Blood Amylase Increase Inhibition | Oral | 10.3[1] |
| Caerulein-induced Pancreatitis | Rat | Blood Lipase Increase Inhibition | Oral | 7.4[1] |
Table 2: In vivo anti-inflammatory and anti-nociceptive efficacy of FR167344.
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below.
Carrageenan-induced Paw Edema in Rats
This model is a widely used assay to evaluate acute inflammation.
Caption: Workflow for Carrageenan-induced Paw Edema Assay.
Protocol:
-
Animals: Male Sprague-Dawley rats are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions before the experiment.
-
Grouping: Rats are randomly assigned to control and FR167344 treatment groups.
-
Dosing: FR167344 is administered orally at various doses. The control group receives the vehicle.
-
Induction of Edema: A 1% solution of carrageenan in saline is injected into the plantar surface of the right hind paw of each rat.[1]
-
Measurement: Paw volume is measured using a plethysmometer at specified time points (e.g., 2 hours) after carrageenan injection.
-
Analysis: The percentage inhibition of paw edema in the treated groups is calculated relative to the control group, and the ID50 value is determined.
Kaolin-induced Writhing in Mice
This model is used to assess visceral pain and the efficacy of analgesic compounds.
Caption: Workflow for Kaolin-induced Writhing Test.
Protocol:
-
Animals: Male ICR mice are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions.
-
Grouping: Mice are randomly assigned to control and FR167344 treatment groups.
-
Dosing: FR167344 is administered orally at various doses. The control group receives the vehicle.
-
Induction of Writhing: A suspension of kaolin (250 mg/kg) is injected intraperitoneally.[1]
-
Observation: The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 10 and 15 minutes) following kaolin injection.
-
Analysis: The percentage inhibition of writhing in the treated groups is calculated relative to the control group, and the ID50 value is determined.
Caerulein-induced Pancreatitis in Rats
This model mimics acute pancreatitis to evaluate the efficacy of anti-inflammatory agents.
Caption: Workflow for Caerulein-induced Pancreatitis Model.
Protocol:
-
Animals: Male Sprague-Dawley rats are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions.
-
Grouping: Rats are randomly assigned to control and FR167344 treatment groups.
-
Dosing: FR167344 is administered orally at various doses. The control group receives the vehicle.
-
Induction of Pancreatitis: Acute pancreatitis is induced by repeated intraperitoneal injections of caerulein.
-
Sample Collection: At a predetermined time after induction, animals are euthanized, and the pancreas and blood samples are collected.
-
Analysis:
-
Pancreatic Edema: The pancreas is weighed to determine the extent of edema.
-
Biochemical Markers: Serum levels of amylase and lipase, key indicators of pancreatic damage, are measured.
-
-
ID50 Determination: The ID50 values for the inhibition of pancreatic edema and the increase in serum enzyme levels are calculated.
Clinical Development
As of the latest available information, there are no publicly disclosed clinical trials specifically investigating FR167344 for anti-inflammatory indications. Further research would be required to ascertain its clinical development status.
Conclusion
FR167344 is a potent and selective bradykinin B2 receptor antagonist with demonstrated anti-inflammatory and anti-nociceptive properties in preclinical models. Its oral bioavailability and efficacy in diverse models of inflammation suggest its potential as a therapeutic agent for inflammatory conditions. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of FR167344 and other bradykinin B2 receptor antagonists. Further studies are warranted to explore its effects on specific inflammatory cytokine production in vitro and to evaluate its safety and efficacy in clinical settings.
References
- 1. Effects of a nonpeptide bradykinin B2 receptor antagonist, FR167344, on different in vivo animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bradykinin B2 Receptor Contributes to Inflammatory Responses in Human Endothelial Cells by the Transactivation of the Fibroblast Growth Factor Receptor FGFR-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
FR167344: A Technical Guide to its Anti-Nociceptive Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR167344 is a potent and orally active nonpeptide antagonist of the bradykinin (B550075) B2 receptor.[1] Research has demonstrated its anti-inflammatory and anti-nociceptive properties in various preclinical models of pain and inflammation. This technical guide provides a comprehensive overview of the core data and methodologies related to the anti-nociceptive effects of FR167344, intended for professionals in the fields of pharmacology and drug development.
Mechanism of Action: Bradykinin B2 Receptor Antagonism
FR167344 exerts its anti-nociceptive effects by selectively blocking the bradykinin B2 receptor. Bradykinin is a pro-inflammatory peptide that is produced at sites of tissue injury and inflammation.[2] It plays a crucial role in the generation of pain by binding to and activating B2 receptors, which are constitutively expressed on nociceptive sensory neurons.[2][3]
The activation of bradykinin B2 receptors, which are Gq/11 protein-coupled, initiates a downstream signaling cascade.[2] This cascade involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4] These events culminate in the sensitization and activation of ion channels, such as TRPV1 and TRPA1, on the nociceptor membrane.[2][4] This sensitization lowers the threshold for neuronal firing, leading to an increased sensation of pain. By competitively binding to the B2 receptor, FR167344 prevents the initiation of this signaling cascade, thereby mitigating the nociceptive effects of bradykinin.
Signaling Pathway of Bradykinin B2 Receptor-Mediated Nociception
Caption: Bradykinin B2 receptor signaling cascade in nociception and the inhibitory action of FR167344.
Quantitative Anti-Nociceptive Data
The anti-nociceptive efficacy of FR167344 has been quantified in several preclinical models. The following table summarizes the key findings from a pivotal study.
| Model | Species | Route of Administration | Endpoint | ID50 (mg/kg) | Reference |
| Carrageenin-induced Paw Edema | Rat | Oral | Inhibition of edema at 2 hours | 2.7 | [1] |
| Kaolin-induced Writhing | Mouse | Oral | Inhibition of writhing (10 min) | 2.8 | [1] |
| Kaolin-induced Writhing | Mouse | Oral | Inhibition of writhing (15 min) | 4.2 | [1] |
| Caerulein-induced Pancreatitis | Rat | Oral | Inhibition of pancreatic edema | 13.8 | [1] |
| Caerulein-induced Pancreatitis | Rat | Oral | Inhibition of increased blood amylase | 10.3 | [1] |
| Caerulein-induced Pancreatitis | Rat | Oral | Inhibition of increased blood lipase (B570770) | 7.4 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard pharmacological procedures and the information available from the primary literature.
Carrageenin-induced Paw Edema in Rats
Objective: To assess the anti-inflammatory and anti-nociceptive effects of a compound on acute inflammation.
Methodology:
-
Animals: Male Sprague-Dawley rats are used.
-
Housing: Animals are housed under standard laboratory conditions with free access to food and water.
-
Drug Administration: FR167344 is administered orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle.
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Paw volume is measured immediately before the carrageenan injection and at specific time points afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The increase in paw volume is calculated as the difference between the post-injection and pre-injection measurements. The percentage of inhibition of edema is calculated for each dose group relative to the vehicle control group. The ID50 value, the dose that causes 50% inhibition of edema, is then determined.
Kaolin-induced Writhing in Mice
Objective: To evaluate the peripheral analgesic activity of a compound.
Methodology:
-
Animals: Male ICR mice are used.
-
Housing: Animals are housed under standard laboratory conditions with free access to food and water.
-
Drug Administration: FR167344 is administered orally (p.o.) at various doses. A control group receives the vehicle.
-
Induction of Writhing: One hour after drug administration, a 0.25 mL suspension of 2% kaolin (B608303) in saline is injected intraperitoneally (i.p.) into each mouse.
-
Observation: Immediately after the kaolin injection, mice are placed in individual observation chambers. The number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a defined period, typically over 10 to 15 minutes.
-
Data Analysis: The total number of writhes for each mouse is recorded. The percentage of inhibition of writhing is calculated for each dose group compared to the vehicle control group. The ID50 value is then calculated.
Caerulein-induced Pancreatitis in Rats
Objective: To assess the effect of a compound on inflammation and associated pathology in a model of acute pancreatitis. While not a direct measure of nociception, the inhibition of inflammatory markers in this painful condition is relevant. Nociceptive behaviors can also be assessed in this model using methods like the von Frey test.
Methodology:
-
Animals: Male Sprague-Dawley rats are used.
-
Housing: Animals are housed under standard laboratory conditions with free access to food and water but are fasted for 24 hours before the experiment.
-
Drug Administration: FR167344 is administered orally (p.o.) at various doses. A control group receives the vehicle.
-
Induction of Pancreatitis: Thirty minutes after drug administration, caerulein (B1668201) is administered via four intraperitoneal (i.p.) injections of 20 µg/kg each, at 1-hour intervals.
-
Sample Collection and Analysis: One hour after the final caerulein injection, animals are anesthetized, and blood samples are collected for the measurement of amylase and lipase levels. The pancreas is then excised, blotted dry, and weighed to determine the extent of edema.
-
Nociceptive Assessment (Optional but Recommended): At various time points after the induction of pancreatitis, mechanical allodynia can be assessed using von Frey filaments applied to the abdominal region. A decrease in the withdrawal threshold indicates hyperalgesia.
-
Data Analysis: The pancreatic weight (as a percentage of body weight) and the serum levels of amylase and lipase are compared between the treated and control groups. The percentage of inhibition for each parameter is calculated, and ID50 values are determined.
Conclusion
FR167344 is a selective bradykinin B2 receptor antagonist with demonstrated anti-nociceptive and anti-inflammatory effects in preclinical models. Its mechanism of action is well-defined, involving the blockade of a key signaling pathway in pain and inflammation. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for pain management. Further studies are warranted to explore its efficacy in a broader range of pain models, including those of neuropathic and chronic pain.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the formalin test to assess the analgesic activity of diflunisal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The formalin test in rat: validation of an automated system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Preclinical Neuropathic Pain Assessment; the Importance of Translatability and Bidirectional Research [frontiersin.org]
An In-Depth Technical Guide to FR167344: A Nonpeptide Bradykinin B2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR167344 is a potent and orally active nonpeptide antagonist of the bradykinin (B550075) B2 receptor. It has demonstrated significant anti-inflammatory and analgesic properties in various preclinical models. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of FR167344, including detailed experimental protocols and an exploration of its mechanism of action through relevant signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the areas of inflammation and pain management.
Chemical Structure and Properties
FR167344 is chemically identified as N-[N-[3-[(3-bromo-2-methylimidazo[1,2-a]pyridin-8-yl)oxymethyl]-2,4-dichlorophenyl]-N-methylaminocarbonylmethyl]-4-(dimethylaminocarbonyl)cinnamylamide hydrochloride. To date, a specific CAS number and a dedicated entry in public chemical databases like PubChem have not been identified in the performed searches. The absence of this information presents a challenge in definitively compiling its physicochemical properties.
However, based on its full chemical name, the following information can be deduced and would require experimental verification:
Table 1: Physicochemical Properties of FR167344 (Predicted)
| Property | Value | Source |
| Molecular Formula | C₃₅H₃₃BrCl₂N₆O₄ · HCl | Deduced from name |
| Molecular Weight | To be determined | - |
| Appearance | To be determined | - |
| Melting Point | To be determined | - |
| Boiling Point | To be determined | - |
| Solubility | To be determined | - |
Biological Activity and Efficacy
FR167344 functions as a selective antagonist of the bradykinin B2 receptor, a key player in inflammatory processes. Its efficacy has been demonstrated in several in vivo models of inflammation and pain.
Table 2: In Vivo Efficacy of FR167344
| Model | Species | Route of Administration | Endpoint | ID₅₀ |
| Carrageenin-induced paw edema | Rat | Oral | Paw edema inhibition | 2.7 mg/kg |
| Kaolin-induced writhing | Mouse | Oral | Writhing inhibition (10 min) | 2.8 mg/kg |
| Kaolin-induced writhing | Mouse | Oral | Writhing inhibition (15 min) | 4.2 mg/kg |
| Caerulein-induced pancreatitis | Rat | Oral | Pancreatic edema inhibition | 13.8 mg/kg |
| Caerulein-induced pancreatitis | Rat | Oral | Blood amylase increase inhibition | 10.3 mg/kg |
| Caerulein-induced pancreatitis | Rat | Oral | Blood lipase (B570770) increase inhibition | 7.4 mg/kg |
Mechanism of Action: Bradykinin B2 Receptor Signaling
Bradykinin, a pro-inflammatory peptide, exerts its effects by binding to the B2 receptor, a G-protein coupled receptor (GPCR). The activation of the B2 receptor initiates a cascade of intracellular signaling events that contribute to the cardinal signs of inflammation, including vasodilation, increased vascular permeability, and pain. FR167344, by antagonizing this receptor, effectively blocks these downstream effects.
The binding of bradykinin to the B2 receptor can activate multiple G-protein pathways, primarily Gαq and Gαi. The Gαq pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These events, in turn, can activate various downstream effectors, including the mitogen-activated protein kinase (MAPK) cascade, ultimately leading to cellular responses such as inflammation and pain signaling. The Gαi pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Figure 1. Simplified signaling pathway of the Bradykinin B2 receptor and the antagonistic action of FR167344.
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited for FR167344.
Carrageenin-Induced Paw Edema in Rats
This model is a widely used assay to evaluate the anti-inflammatory activity of test compounds.
Figure 2. Experimental workflow for the carrageenin-induced paw edema model.
Protocol:
-
Animals: Male Sprague-Dawley rats (180-220 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Fasting: Rats are fasted overnight with free access to water.
-
Drug Administration: FR167344 or vehicle (e.g., 0.5% carboxymethyl cellulose) is administered orally 60 minutes before carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar tissue of the right hind paw.
-
Measurement of Paw Edema: The volume of the injected paw is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: The percentage of inhibition of paw edema is calculated for the treated groups relative to the vehicle control group.
Kaolin-Induced Writhing Test in Mice
This model is used to assess the peripheral analgesic activity of compounds.
Protocol:
-
Animals: Male ICR mice (20-25 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Drug Administration: FR167344 or vehicle is administered orally 60 minutes before kaolin (B608303) injection.
-
Induction of Writhing: A 0.25 mL of 1% (w/v) kaolin suspension in saline is injected intraperitoneally.
-
Observation: Immediately after kaolin injection, mice are placed in individual observation chambers, and the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a period of 20 minutes.
-
Data Analysis: The percentage of inhibition of writhing is calculated for the treated groups relative to the vehicle control group.
Caerulein-Induced Pancreatitis in Rats
This model mimics acute pancreatitis and is used to evaluate the therapeutic potential of compounds for this condition.
Figure 3. Experimental workflow for the caerulein-induced pancreatitis model.
Protocol:
-
Animals: Male Wistar rats (200-250 g) are used.
-
Fasting: Rats are fasted for 18-24 hours before the experiment with free access to water.
-
Drug Administration: FR167344 or vehicle is administered orally 30 minutes before the first caerulein injection.
-
Induction of Pancreatitis: Acute pancreatitis is induced by six hourly intraperitoneal injections of caerulein (a cholecystokinin (B1591339) analogue) at a dose of 50 µg/kg.
-
Sample Collection: Animals are euthanized 9 hours after the first caerulein injection. Blood samples are collected for the measurement of serum amylase and lipase levels. The pancreas is excised, trimmed of fat, and weighed to determine pancreatic edema.
-
Data Analysis: The effect of FR167344 on pancreatic weight and serum enzyme levels is compared to the vehicle-treated control group.
Conclusion
FR167344 is a promising nonpeptide bradykinin B2 receptor antagonist with demonstrated anti-inflammatory and analgesic properties in preclinical models. Its oral activity makes it an attractive candidate for further development. The information provided in this technical guide, including its biological efficacy, mechanism of action, and detailed experimental protocols, offers a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of FR167344 and similar compounds targeting the bradykinin B2 receptor. Further studies to elucidate its full physicochemical properties and to establish a definitive chemical database entry are warranted.
The Discovery and Development of FR167344: A Technical Overview
FR167344 is a potent and orally active nonpeptide antagonist of the bradykinin (B550075) B2 receptor, developed by Fujisawa Pharmaceutical Co., Ltd. (now Astellas Pharma Inc.). This technical guide provides a comprehensive overview of the discovery, preclinical development, and pharmacological profile of FR167344, tailored for researchers, scientists, and drug development professionals.
Introduction
Bradykinin, a nonapeptide, is a potent mediator of inflammation and pain through its interaction with the B2 receptor. The development of bradykinin B2 receptor antagonists has been a significant area of research for the potential treatment of various inflammatory conditions. FR167344 emerged from these efforts as a promising small molecule candidate with good oral bioavailability and in vivo efficacy in preclinical models.
Discovery and Synthesis
The discovery of FR167344 by Fujisawa Pharmaceutical was a result of extensive research into nonpeptide bradykinin B2 receptor antagonists. The full chemical name for FR167344 is N-[N-[3-[(3-bromo-2-methylimidazo[1,2-a]pyridin-8-yl)oxymethyl]-2,4-dichlorophenyl]-N-methylaminocarbonylmethyl]-4-(dimethylaminocarbonyl) cinnamylamide hydrochloride. While a detailed, step-by-step synthesis protocol is not publicly available in the reviewed literature, the complexity of the molecule suggests a multi-step synthetic route, likely culminating in the formation of the amide bond connecting the cinnamoyl moiety to the substituted phenylglycine derivative.
Mechanism of Action
FR167344 functions as a competitive antagonist of the bradykinin B2 receptor. By binding to the B2 receptor, it prevents the binding of endogenous bradykinin, thereby inhibiting the downstream signaling pathways that lead to the physiological effects of bradykinin, such as increased vascular permeability, vasodilation, and pain receptor activation.
Below is a diagram illustrating the signaling pathway of the bradykinin B2 receptor and the inhibitory action of FR167344.
FR167344: A Technical Guide to its High Selectivity for the Bradykinin B2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the nonpeptide antagonist FR167344 and its selective interaction with bradykinin (B550075) receptors. The information presented herein is intended to support research and development efforts in fields where bradykinin receptor modulation is of interest.
Core Findings: High Affinity and Selectivity for the B2 Receptor
FR167344 has been identified as a potent and highly selective antagonist for the human bradykinin B2 receptor, with no discernible binding affinity for the B1 receptor.[1] This selectivity is a critical attribute for a pharmacological tool and a potential therapeutic agent, as it allows for the specific targeting of the B2 receptor-mediated signaling pathways.
Quantitative Data Summary
The binding affinity and antagonist activity of FR167344 have been quantified in competitive radioligand binding assays and functional assays. The key quantitative data are summarized in the table below for clear comparison.
| Parameter | Value | Receptor | Assay Type | Reference |
| IC50 | 65 nM | Human Bradykinin B2 | Competitive Radioligand Binding Assay | [1] |
| Binding Affinity | No binding observed | Human Bradykinin B1 | Competitive Radioligand Binding Assay | [1] |
| pA2 | 8.0 | Human Bradykinin B2 | Phosphatidylinositol Hydrolysis Assay | [1] |
IC50: The half maximal inhibitory concentration, representing the concentration of FR167344 required to inhibit 50% of the specific binding of a radiolabeled ligand to the B2 receptor.
pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the antagonist's potency.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments that established the selectivity of FR167344 for the bradykinin B2 receptor.
Competitive Radioligand Binding Assay
This assay was performed to determine the binding affinity of FR167344 for both bradykinin B1 and B2 receptors. The experiments were conducted using membranes prepared from Chinese Hamster Ovary (CHO) cells engineered to express either the human bradykinin B1 or B2 receptor subtype.[1]
Objective: To measure the ability of FR167344 to displace a radiolabeled ligand from the bradykinin B1 and B2 receptors.
Methodology:
-
Membrane Preparation: CHO cells expressing either the human B1 or B2 bradykinin receptor were cultured and harvested. The cell membranes were then isolated through a process of homogenization and centrifugation.
-
Radioligand: A radiolabeled bradykinin analog, such as [3H]bradykinin for the B2 receptor and [3H]des-Arg10-kallidin for the B1 receptor, was used.
-
Assay Incubation: The cell membranes were incubated in a buffer solution containing the radioligand and varying concentrations of the unlabeled competitor, FR167344.
-
Separation of Bound and Free Radioligand: The incubation was terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters were then washed to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters was measured using a scintillation counter.
-
Data Analysis: The concentration of FR167344 that inhibited 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis of the competition curve.
Phosphatidylinositol (PI) Hydrolysis Assay
This functional assay was used to determine the antagonistic activity of FR167344 at the bradykinin B2 receptor. Bradykinin B2 receptor activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) by phospholipase C.
Objective: To measure the ability of FR167344 to inhibit bradykinin-induced phosphatidylinositol hydrolysis.
Methodology:
-
Cell Culture and Labeling: CHO cells expressing the human B2 receptor were cultured in a medium containing [3H]myo-inositol to radioactively label the cellular inositol phospholipids.
-
Antagonist Pre-incubation: The labeled cells were pre-incubated with varying concentrations of FR167344.
-
Agonist Stimulation: The cells were then stimulated with a fixed concentration of bradykinin to induce PI hydrolysis.
-
Extraction of Inositol Phosphates: The reaction was stopped, and the water-soluble inositol phosphates were extracted from the cells.
-
Separation and Quantification: The different inositol phosphates were separated using anion-exchange chromatography, and the amount of radioactivity in the inositol trisphosphate (IP3) fraction was quantified by scintillation counting.
-
Data Analysis: The ability of FR167344 to inhibit the bradykinin-induced increase in IP3 accumulation was determined, and the pA2 value was calculated to quantify its antagonist potency.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways activated by the bradykinin B1 and B2 receptors.
Caption: Bradykinin B1 Receptor Signaling Pathway.
Caption: Bradykinin B2 Receptor Signaling Pathways.
Experimental Workflow
The following diagram outlines the general workflow for a competitive radioligand binding assay used to determine the IC50 of a test compound like FR167344.
Caption: Competitive Radioligand Binding Assay Workflow.
References
The Signal Transduction Pathway of FR167344: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR167344 is a potent and selective nonpeptide antagonist of the bradykinin (B550075) B2 receptor.[1] Bradykinin, a pro-inflammatory peptide, exerts its effects primarily through the B2 receptor, a G protein-coupled receptor (GPCR), initiating a cascade of intracellular signaling events that contribute to inflammation, pain, and vasodilation. Understanding the precise mechanism by which FR167344 antagonizes this pathway is crucial for its development as a therapeutic agent for inflammatory diseases. This technical guide provides an in-depth overview of the FR167344 signal transduction pathway, including quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and drug development.
Core Mechanism of Action: Bradykinin B2 Receptor Antagonism
The primary molecular target of FR167344 is the bradykinin B2 receptor. By binding to this receptor, FR167344 competitively inhibits the binding of endogenous bradykinin, thereby preventing the initiation of downstream signaling cascades.
Quantitative Data
The following tables summarize the available quantitative data for FR167344, providing insights into its potency and efficacy.
Table 1: In Vitro Binding Affinity of FR167344
| Parameter | Value | Receptor | Assay Type |
| IC50 | 65 nM | Bradykinin B2 Receptor | Radioligand Binding Assay |
IC50: The half maximal inhibitory concentration, indicating the concentration of FR167344 required to inhibit 50% of bradykinin binding to its receptor.[1]
Table 2: In Vivo Efficacy of FR167344 in Animal Models of Inflammation
| Model | Species | Endpoint | ID50 |
| Carrageenin-induced paw edema | Rat | Inhibition of edema | 2.7 mg/kg (p.o.) |
| Kaolin-induced writhing | Mouse | Inhibition of writhing (10 min) | 2.8 mg/kg (p.o.) |
| Kaolin-induced writhing | Mouse | Inhibition of writhing (15 min) | 4.2 mg/kg (p.o.) |
| Caerulein-induced pancreatitis | Rat | Inhibition of pancreatic edema | 13.8 mg/kg (p.o.) |
| Caerulein-induced pancreatitis | Rat | Inhibition of increased blood amylase | 10.3 mg/kg (p.o.) |
| Caerulein-induced pancreatitis | Rat | Inhibition of increased blood lipase | 7.4 mg/kg (p.o.) |
ID50: The dose of a drug that produces 50% of its maximum response in a specific assay. p.o.: oral administration.[2]
The Bradykinin B2 Receptor Signal Transduction Pathway
Activation of the bradykinin B2 receptor by its agonist initiates a complex signaling network. The primary pathway involves the coupling of the receptor to Gq and Gi proteins.
References
In Vitro Characterization of FR167344: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the in vitro characterization of FR167344, a potent and selective nonpeptide antagonist of the bradykinin (B550075) B2 receptor. The document details the quantitative pharmacological data, comprehensive experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study of bradykinin receptor pharmacology and the development of related therapeutic agents.
Introduction
FR167344 is a small molecule antagonist of the bradykinin B2 receptor, a G-protein coupled receptor (GPCR) involved in a variety of physiological and pathological processes, including inflammation, pain, and vasodilation. The B2 receptor is the primary mediator of the effects of bradykinin, a potent inflammatory peptide. As such, antagonists of the B2 receptor, like FR167344, are of significant interest for their potential therapeutic applications in inflammatory conditions. This document outlines the key in vitro pharmacological characteristics of FR167344 and the methodologies used for their determination.
Quantitative Pharmacological Data
The in vitro potency and selectivity of FR167344 have been determined through various binding and functional assays. The following tables summarize the key quantitative data.
Table 1: Receptor Binding Affinity of FR167344
| Receptor | Assay Type | Parameter | Value |
| Bradykinin B2 | Radioligand Binding | IC50 | 65 nM[1] |
IC50: The half maximal inhibitory concentration, representing the concentration of the antagonist required to inhibit 50% of the specific binding of a radioligand.
Table 2: Functional Antagonism of FR167344
| Receptor | Assay Type | Parameter | Value |
| Bradykinin B2 | Phosphatidylinositol (PI) Hydrolysis | pA2 | 8.0[1] |
pA2: A measure of the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Table 3: Selectivity Profile of FR167344
| Receptor | Binding Affinity |
| Bradykinin B1 | No binding affinity[1] |
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize FR167344 are provided below.
Radioligand Binding Assay
This assay determines the binding affinity of FR167344 to the bradykinin B2 receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the IC50 and Ki values of FR167344 for the bradykinin B2 receptor.
Materials:
-
Cell membranes expressing the human bradykinin B2 receptor.
-
Radioligand (e.g., [³H]-bradykinin).
-
FR167344 at a range of concentrations.
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In triplicate, incubate cell membranes with a fixed concentration of [³H]-bradykinin and varying concentrations of FR167344. Include control tubes for total binding (no antagonist) and non-specific binding (a high concentration of unlabeled bradykinin).
-
Incubation: Incubate the reaction mixtures at a specified temperature for a set period to reach equilibrium.
-
Separation: Rapidly filter the incubation mixtures through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the FR167344 concentration to generate a competition curve. Determine the IC50 value from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Phosphatidylinositol (PI) Hydrolysis Assay
This functional assay measures the ability of FR167344 to inhibit bradykinin-induced activation of the phospholipase C (PLC) pathway, a key downstream signaling event of the B2 receptor.
Objective: To determine the pA2 value of FR167344 as a functional antagonist of the bradykinin B2 receptor.
Materials:
-
Cells expressing the human bradykinin B2 receptor.
-
[³H]-myo-inositol.
-
Bradykinin at a range of concentrations.
-
FR167344 at a range of concentrations.
-
Lithium chloride (LiCl).
-
Dowex anion-exchange resin.
-
Scintillation counter.
Procedure:
-
Cell Labeling: Incubate cells with [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Antagonist Pre-incubation: Pre-incubate the labeled cells with various concentrations of FR167344 for a defined period.
-
Agonist Stimulation: Stimulate the cells with increasing concentrations of bradykinin in the presence of LiCl (to inhibit inositol (B14025) monophosphatase).
-
Extraction: Terminate the reaction and extract the inositol phosphates.
-
Separation: Separate the total inositol phosphates using Dowex anion-exchange chromatography.
-
Quantification: Measure the amount of [³H]-inositol phosphates using a scintillation counter.
-
Data Analysis: Plot the concentration-response curves for bradykinin in the absence and presence of different concentrations of FR167344. Perform a Schild analysis to determine the pA2 value.
Intracellular Calcium Mobilization Assay
This assay measures the ability of FR167344 to block bradykinin-induced increases in intracellular calcium, another critical downstream signaling event of the B2 receptor.
Objective: To characterize the inhibitory effect of FR167344 on bradykinin-induced calcium flux.
Materials:
-
Cells expressing the human bradykinin B2 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Bradykinin.
-
FR167344.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye in assay buffer, often in the presence of Pluronic F-127 to aid dye solubilization. Incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove extracellular dye.
-
Antagonist Pre-incubation: Add varying concentrations of FR167344 to the wells and incubate for 15-30 minutes.
-
Measurement of Calcium Flux: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading. Inject a fixed concentration of bradykinin (typically the EC80) to stimulate the B2 receptor and immediately begin kinetic measurement of fluorescence intensity.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the inhibition of the bradykinin-induced calcium response against the concentration of FR167344 to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows described in this guide.
References
An In-Depth Technical Guide to FR167344 and Its Role in Inflammatory Cascades
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR167344 is a potent and selective nonpeptide antagonist of the bradykinin (B550075) B2 receptor. This document provides a comprehensive overview of its mechanism of action, its role in mitigating inflammatory cascades, and a summary of its pharmacological effects in various preclinical models of inflammation. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this compound as a potential anti-inflammatory therapeutic agent.
Introduction to FR167344 and the Bradykinin B2 Receptor in Inflammation
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key mediator in the inflammatory cascade is bradykinin, a peptide that exerts its pro-inflammatory effects primarily through the activation of the bradykinin B2 receptor (B2R), a G-protein coupled receptor. Activation of the B2R triggers a signaling cascade that leads to vasodilation, increased vascular permeability, and the production of other inflammatory mediators, contributing to the cardinal signs of inflammation: redness, swelling, heat, and pain.
FR167344 is a synthetic, orally active small molecule that acts as a selective antagonist of the bradykinin B2 receptor. By blocking the binding of bradykinin to its receptor, FR167344 effectively inhibits the downstream signaling pathways that drive the inflammatory response.
Mechanism of Action: The Bradykinin B2 Receptor Signaling Cascade
The binding of bradykinin to the B2 receptor initiates a cascade of intracellular events. The B2R is coupled to Gq and Gi proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
This signaling cascade further activates downstream pathways, including the Ras/Raf/mitogen-activated protein kinase (MAPK) pathway. Ultimately, these signaling events converge on the activation of transcription factors, most notably nuclear factor-kappa B (NF-κB). Activated NF-κB translocates to the nucleus and induces the expression of a wide range of pro-inflammatory genes, including those for cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), as well as the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins.
FR167344, by acting as a competitive antagonist at the B2 receptor, prevents the initiation of this entire signaling cascade, thereby exerting its anti-inflammatory effects.
Quantitative Data on the Anti-Inflammatory Efficacy of FR167344
The anti-inflammatory properties of FR167344 have been evaluated in several well-established animal models of inflammation. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Receptor Binding Affinity of FR167344
| Parameter | Receptor | Cell Line | Value |
| IC50 | Bradykinin B2 | Not Specified | 65 nM |
Table 2: In Vivo Anti-Inflammatory Activity of FR167344
| Animal Model | Species | Route of Administration | Parameter | Value |
| Carrageenan-Induced Paw Edema | Rat | Oral | ID50 | 2.7 mg/kg |
| Kaolin-Induced Writhing | Mouse | Oral | ID50 | 2.8 mg/kg |
| Caerulein-Induced Pancreatitis | Rat | Oral | ID50 (Pancreatic Edema) | 13.8 mg/kg |
| Caerulein-Induced Pancreatitis | Rat | Oral | ID50 (Blood Amylase) | 10.3 mg/kg |
| Caerulein-Induced Pancreatitis | Rat | Oral | ID50 (Blood Lipase) | 7.4 mg/kg |
Detailed Experimental Protocols
To ensure reproducibility and facilitate further investigation, detailed protocols for the key in vivo experiments cited are provided below.
Carrageenan-Induced Paw Edema in Rats
This model is a widely used assay to evaluate the efficacy of acute anti-inflammatory agents.
Protocol Details:
-
Animals: Male Sprague-Dawley rats are used. The animals are housed under standard laboratory conditions and allowed to acclimatize before the experiment.
-
Drug Administration: FR167344 is suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) at various doses. The control group receives the vehicle alone.
-
Induction of Edema: One hour after drug administration, 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline is injected into the subplantar region of the right hind paw.
-
Measurement of Paw Edema: The volume of the injected paw is measured using a plethysmometer at baseline (before carrageenan injection) and at specified time points after the injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The degree of paw swelling is calculated as the difference between the paw volume at each time point and the baseline paw volume. The percentage of inhibition of edema by FR167344 is calculated by comparing the swelling in the drug-treated groups to the vehicle-treated control group. The ID50 value, the dose that causes 50% inhibition of edema, is then determined.
Kaolin-Induced Writhing in Mice
This model assesses the analgesic properties of a compound by measuring its ability to reduce visceral pain.
Protocol Details:
-
Animals: Male ICR mice are used.
-
Drug Administration: FR167344 is administered orally at various doses.
-
Induction of Writhing: A suspension of kaolin (B608303) (250 mg/kg) in saline is injected intraperitoneally (i.p.).
-
Observation: Immediately after the kaolin injection, the mice are placed in an observation chamber, and the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 10 or 15 minutes).
-
Data Analysis: The percentage of inhibition of writhing is calculated for each dose of FR167344 compared to the vehicle control group. The ID50 value is then determined.
Caerulein-Induced Pancreatitis in Rats
This model mimics acute pancreatitis and is used to evaluate the protective effects of compounds on the pancreas.
Protocol Details:
-
Animals: Male Sprague-Dawley rats are used.
-
Drug Administration: FR167344 is administered orally.
-
Induction of Pancreatitis: Acute pancreatitis is induced by repeated intraperitoneal injections of a supramaximal dose of caerulein, a cholecystokinin (B1591339) analog.
-
Assessment of Pancreatitis:
-
Pancreatic Edema: At the end of the experiment, the pancreas is excised and weighed. The pancreatic weight-to-body weight ratio is used as an index of edema.
-
Biochemical Analysis: Blood samples are collected to measure the serum levels of amylase and lipase, which are key biomarkers of pancreatic injury.
-
-
Data Analysis: The inhibitory effect of FR167344 on the increase in pancreatic edema and serum enzyme levels is calculated, and the respective ID50 values are determined.
Clinical Development Status
As of the latest available information, there are no publicly registered clinical trials specifically investigating FR167344 in humans. The compound has primarily been used as a research tool to investigate the role of the bradykinin B2 receptor in various physiological and pathological processes.
Conclusion
FR167344 is a valuable pharmacological tool for studying the role of the bradykinin B2 receptor in inflammatory processes. Its potent and selective antagonist activity, coupled with its oral bioavailability, has been demonstrated in a variety of preclinical models of inflammation. The data presented in this guide highlight its potential as a lead compound for the development of novel anti-inflammatory drugs. Further research is warranted to explore its therapeutic potential in human inflammatory diseases. The detailed protocols provided herein should serve as a valuable resource for researchers in this field.
Methodological & Application
Application Notes and Protocols for FR167344 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo studies conducted on FR167344, a potent and orally active nonpeptide bradykinin (B550075) B2 receptor antagonist. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the anti-inflammatory and analgesic potential of this compound.
Summary of In Vivo Efficacy
FR167344 has demonstrated significant efficacy in various animal models of inflammation and pain. The quantitative data from these studies are summarized below, highlighting the compound's potency when administered orally.
| Animal Model | Species | Parameter | FR167344 ID₅₀ (Oral) |
| Carrageenin-Induced Paw Edema | Rat | Inhibition of paw edema at 2 hours | 2.7 mg/kg[1] |
| Kaolin-Induced Writhing | Mouse | Inhibition of writhing (10 min) | 2.8 mg/kg[1] |
| Kaolin-Induced Writhing | Mouse | Inhibition of writhing (15 min) | 4.2 mg/kg[1] |
| Caerulein-Induced Pancreatitis | Rat | Inhibition of pancreatic edema | 13.8 mg/kg[1] |
| Caerulein-Induced Pancreatitis | Rat | Inhibition of increased blood amylase | 10.3 mg/kg[1] |
| Caerulein-Induced Pancreatitis | Rat | Inhibition of increased blood lipase | 7.4 mg/kg[1] |
Mechanism of Action: Bradykinin B2 Receptor Antagonism
FR167344 exerts its pharmacological effects by selectively blocking the bradykinin B2 receptor (B2R), a G protein-coupled receptor (GPCR).[1] Bradykinin, a potent inflammatory mediator, activates B2R, leading to a cascade of intracellular signaling events that contribute to inflammation, vasodilation, increased vascular permeability, and pain. By antagonizing this receptor, FR167344 effectively mitigates these pathological processes.
The binding of bradykinin to the B2 receptor, which is coupled to Gq and Gi proteins, initiates downstream signaling.[2] Activation of Gq stimulates phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events contribute to the multifaceted inflammatory response. FR167344 blocks the initial step of this cascade by preventing bradykinin from binding to its receptor.
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below.
Carrageenin-Induced Paw Edema in Rats
This model is a widely used and reproducible model of acute inflammation.
Workflow:
Protocol:
-
Animals: Male Sprague-Dawley rats (n=10-11 per group) are used.
-
Drug Administration: FR167344 or vehicle is administered orally.
-
Induction of Edema: One hour after drug administration, 1% carrageenin (0.1 mL) is injected intraplantarly into the right hind paw.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at 2 hours after the carrageenin injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group compared to the vehicle-treated control group. The ID₅₀ value is then determined.
Kaolin-Induced Writhing in Mice
This model is used to assess the analgesic effects of compounds on visceral pain.
Workflow:
References
Application Notes and Protocols for FR167344 in the Carrageenan-Induced Paw Edema Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The carrageenan-induced paw edema model is a classical and widely utilized in vivo assay for evaluating the anti-inflammatory properties of novel therapeutic compounds. Carrageenan, a sulfated polysaccharide, when injected into the subplantar region of a rodent's paw, elicits a reproducible and well-characterized acute inflammatory response. This response is biphasic, involving the release of various inflammatory mediators, including histamine, serotonin, bradykinin (B550075), and prostaglandins, leading to plasma extravasation and neutrophil infiltration, which manifest as edema.[1][2]
FR167344 is a potent and orally active nonpeptide antagonist of the bradykinin B2 receptor.[3] Bradykinin is a key mediator in the inflammatory cascade, contributing significantly to the increased vascular permeability, vasodilation, and pain associated with inflammation.[4][5] By blocking the bradykinin B2 receptor, FR167344 is expected to attenuate the inflammatory response. These application notes provide a detailed protocol for utilizing FR167344 in the carrageenan-induced paw edema model in rats, along with data presentation and visualization of the relevant biological pathways.
Data Presentation
The anti-inflammatory effect of FR167344 in the carrageenan-induced paw edema model can be quantified by measuring the reduction in paw volume. The following table summarizes the key quantitative data for FR167344.
| Compound | Route of Administration | Dose (mg/kg) | Time Post-Carrageenan | Paw Edema Inhibition (%) | ID₅₀ (mg/kg) |
| FR167344 | Oral | Various | 2 hours | Dose-dependent | 2.7[3] |
Experimental Protocols
This section details the methodology for investigating the efficacy of FR167344 in the carrageenan-induced paw edema model in rats.
Materials and Reagents
-
FR167344
-
λ-Carrageenan (1% w/v in sterile 0.9% saline)
-
Vehicle for FR167344 (e.g., 0.5% w/v Carboxymethylcellulose (CMC) in distilled water)[6][7]
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Oral gavage needles
-
Syringes and needles for subplantar injection
Experimental Procedure
-
Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment to minimize stress.[10]
-
Animal Fasting: Fast the animals overnight before the experiment, with free access to water.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Vehicle Control: Administer the vehicle orally.
-
Carrageenan Control: Administer the vehicle orally, followed by carrageenan injection.
-
FR167344 Treatment Groups: Administer varying doses of FR167344 orally.
-
Positive Control (Optional): Administer a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg) orally.[8]
-
-
Baseline Paw Volume Measurement: Before any treatment, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V₀).
-
Drug Administration: Administer FR167344, vehicle, or the positive control compound orally via gavage one hour before the carrageenan injection.[3]
-
Induction of Paw Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the subplantar surface of the right hind paw of each rat (except for the vehicle control group, which may receive a saline injection).[3][8]
-
Paw Volume Measurement: Measure the paw volume of each rat at 1, 2, 3, 4, and 5 hours after the carrageenan injection using the plethysmometer.[8] The peak edema is typically observed between 3 and 5 hours.[1]
-
Data Analysis:
-
Calculate the paw edema (increase in paw volume) at each time point for each animal: Edema (mL) = Vₜ - V₀, where Vₜ is the paw volume at time 't'.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the carrageenan control group using the following formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the results. A p-value < 0.05 is generally considered statistically significant.
-
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway of carrageenan-induced inflammation and the point of intervention by FR167344.
Caption: Carrageenan-induced inflammatory cascade and FR167344's mechanism.
Experimental Workflow Diagram
The following diagram outlines the experimental workflow for the carrageenan-induced paw edema model with FR167344 treatment.
Caption: Experimental workflow for the paw edema model.
References
- 1. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 4. Vehicle-dependent disposition kinetics of fluoranthene in Fisher-344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. deepdyve.com [deepdyve.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carrageenan-induced paw edema [bio-protocol.org]
- 10. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols for Utilizing FR167344 in Caerulein-Induced Pancreatitis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute pancreatitis is an inflammatory condition of the pancreas that can lead to significant morbidity and mortality.[1][2][3] The caerulein-induced pancreatitis model is a well-established and reproducible animal model used to study the pathophysiology of this disease and to evaluate potential therapeutic agents.[4] Caerulein (B1668201), a cholecystokinin (B1591339) (CCK) analog, when administered in supramaximal doses, induces acinar cell injury, inflammation, and edema, mimicking the characteristics of mild to severe acute pancreatitis in humans.[4]
The p38 mitogen-activated protein kinase (MAPK) signaling pathway plays a crucial role in the inflammatory cascade associated with acute pancreatitis.[5][6] Activation of p38 MAPK leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), which contribute to the severity of the disease.[5]
FR167344 is a potent and specific inhibitor of p38 MAPK. While direct studies utilizing FR167344 in caerulein-induced pancreatitis are limited in the currently available scientific literature, its mechanism of action makes it a compelling candidate for investigation in this model. These application notes and protocols are based on the established role of p38 MAPK in pancreatitis and provide a framework for utilizing FR167344 in such studies, drawing upon data from research on other p38 MAPK inhibitors.
Signaling Pathway
The p38 MAPK signaling pathway is a key regulator of the inflammatory response in acute pancreatitis. Upon stimulation by cellular stress and inflammatory signals, a phosphorylation cascade leads to the activation of p38 MAPK. Activated p38 MAPK, in turn, phosphorylates downstream targets, including transcription factors that regulate the expression of pro-inflammatory cytokines.
Caption: p38 MAPK signaling cascade in caerulein-induced pancreatitis.
Experimental Protocols
I. Caerulein-Induced Acute Pancreatitis in Mice
This protocol describes the induction of acute pancreatitis in mice using caerulein, a widely used and reproducible model.
A. Animal Model:
-
Species: Male C57BL/6 or BALB/c mice
-
Age: 8-10 weeks
-
Weight: 20-25 g
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize animals for at least one week before the experiment.
B. Materials and Reagents:
-
Caerulein (Sigma-Aldrich or equivalent)
-
FR167344
-
Sterile 0.9% saline
-
Vehicle for FR167344 (e.g., 0.5% carboxymethyl cellulose)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Blood collection tubes (e.g., heparinized or serum separator tubes)
-
Tissue collection supplies (forceps, scissors, cryovials, formalin)
C. Experimental Groups:
-
Control Group: Receive vehicle and saline injections.
-
Caerulein Group: Receive vehicle and caerulein injections.
-
Caerulein + FR167344 Group: Receive FR167344 and caerulein injections.
D. Procedure:
-
Fasting: Fast mice for 12-16 hours before the induction of pancreatitis, with free access to water.
-
FR167344 Administration: Administer FR167344 (dissolved in a suitable vehicle) via intraperitoneal (i.p.) or oral gavage (p.o.) route. The optimal dose and timing of administration should be determined in preliminary studies. Based on studies with other p38 MAPK inhibitors, a pre-treatment of 30-60 minutes before the first caerulein injection is recommended.
-
Induction of Pancreatitis: Administer caerulein (50 µg/kg) via i.p. injection hourly for 6-10 hours.
-
Monitoring: Monitor animals for signs of distress throughout the experiment.
-
Sample Collection: Euthanize mice at a predetermined time point after the last caerulein injection (e.g., 1, 3, 6, or 12 hours).
-
Blood: Collect blood via cardiac puncture for serum separation.
-
Pancreas: Excise the pancreas, remove adipose tissue, and divide it into sections for histological analysis, myeloperoxidase (MPO) assay, and cytokine analysis.
-
II. Biochemical and Histological Analyses
A. Serum Amylase and Lipase (B570770) Activity:
-
Measure serum amylase and lipase levels using commercially available assay kits according to the manufacturer's instructions. Elevated levels are indicative of pancreatic injury.
B. Pancreatic Myeloperoxidase (MPO) Activity:
-
MPO is an enzyme abundant in neutrophils, and its activity in pancreatic tissue reflects the degree of neutrophil infiltration.
-
Homogenize a portion of the pancreas in a suitable buffer.
-
Determine MPO activity using a colorimetric assay kit.
C. Histological Examination:
-
Fix a portion of the pancreas in 10% neutral buffered formalin.
-
Embed the tissue in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Evaluate the sections for edema, inflammatory cell infiltration, and acinar cell necrosis under a light microscope. A scoring system can be used for semi-quantitative analysis.
D. Cytokine Analysis:
-
Homogenize a portion of the pancreas in lysis buffer.
-
Measure the levels of TNF-α, IL-1β, and IL-6 in the pancreatic tissue homogenate or serum using enzyme-linked immunosorbent assay (ELISA) kits.
Experimental Workflow
The following diagram illustrates the general workflow for investigating the effects of FR167344 in a caerulein-induced pancreatitis model.
Caption: Workflow for studying FR167344 in caerulein-induced pancreatitis.
Data Presentation
The following tables summarize expected quantitative data based on studies with other p38 MAPK inhibitors. These should be adapted with data obtained from experiments using FR167344.
Table 1: Effect of p38 MAPK Inhibition on Pancreatic Injury Markers
| Group | Serum Amylase (U/L) | Serum Lipase (U/L) | Pancreatic MPO Activity (U/mg protein) |
| Control | Normal Range | Normal Range | Baseline |
| Caerulein | Significantly Increased | Significantly Increased | Significantly Increased |
| Caerulein + p38 Inhibitor | Significantly Reduced vs. Caerulein | Significantly Reduced vs. Caerulein | Significantly Reduced vs. Caerulein |
Table 2: Effect of p38 MAPK Inhibition on Pro-inflammatory Cytokines
| Group | Pancreatic TNF-α (pg/mg protein) | Pancreatic IL-1β (pg/mg protein) | Pancreatic IL-6 (pg/mg protein) |
| Control | Baseline | Baseline | Baseline |
| Caerulein | Significantly Increased | Significantly Increased | Significantly Increased |
| Caerulein + p38 Inhibitor | Significantly Reduced vs. Caerulein | Significantly Reduced vs. Caerulein | Significantly Reduced vs. Caerulein |
Conclusion
FR167344, as a specific p38 MAPK inhibitor, holds promise as a therapeutic agent for acute pancreatitis. The protocols and guidelines provided here offer a comprehensive framework for researchers to investigate its efficacy in the caerulein-induced pancreatitis model. Careful dose-response and time-course studies are recommended to optimize the experimental conditions for FR167344. The expected outcomes include the amelioration of pancreatic injury, reduction of inflammatory cell infiltration, and suppression of pro-inflammatory cytokine production. These studies will be crucial in elucidating the therapeutic potential of FR167344 in the management of acute pancreatitis.
References
- 1. Pancreatitis - Symptoms and causes - Mayo Clinic [mayoclinic.org]
- 2. Acute Pancreatitis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pancreatitis: Symptoms, Causes, Diagnosis, Treatments, Tests [webmd.com]
- 4. Inhibition of p38 MAP kinase corrects biochemical and neurological deficits in experimental diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wjgnet.com [wjgnet.com]
- 6. Novel Noncatalytic Substrate-Selective p38α-Specific MAPK Inhibitors with Endothelial-Stabilizing and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FR167344 Administration in Rat Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and effects of FR167344, a potent and orally active nonpeptide bradykinin (B550075) B2 receptor antagonist, in two common rat models of acute inflammation: carrageenin-induced paw edema and caerulein-induced pancreatitis.[1] The provided protocols and data are intended to guide researchers in designing and executing studies to evaluate the anti-inflammatory potential of this and similar compounds.
Mechanism of Action: Bradykinin B2 Receptor Antagonism
FR167344 exerts its anti-inflammatory effects by selectively blocking the bradykinin B2 receptor (B2R).[1] Bradykinin, a key mediator of inflammation, binds to B2R, a G protein-coupled receptor (GPCR), initiating a signaling cascade that leads to vasodilation, increased vascular permeability, and pain. The binding of bradykinin to B2R activates G proteins (Gαq and Gαi), which in turn stimulate downstream effector molecules like phospholipase C (PLC) and phospholipase A2 (PLA2). This cascade results in the production of secondary messengers such as inositol (B14025) trisphosphate (IP3), diacylglycerol (DAG), and arachidonic acid, ultimately leading to the release of pro-inflammatory mediators like prostaglandins (B1171923) and nitric oxide, as well as the activation of signaling pathways including MAPK/ERK and NF-κB.[2][3][4] By competitively inhibiting the binding of bradykinin to B2R, FR167344 effectively attenuates these downstream inflammatory responses.
Quantitative Data on FR167344 Administration
The following tables summarize the reported efficacy of orally administered FR167344 in rat models of inflammation.
Table 1: Efficacy of FR167344 in Carrageenan-Induced Paw Edema in Rats
| Parameter | Value | Time Point | Reference |
| ID50 (Inhibition of Edema) | 2.7 mg/kg | 2 hours post-carrageenan | [1] |
Table 2: Efficacy of FR167344 in Caerulein-Induced Pancreatitis in Rats
| Parameter | ID50 | Reference |
| Inhibition of Pancreatic Edema | 13.8 mg/kg | [1] |
| Inhibition of Serum Amylase Increase | 10.3 mg/kg | [1] |
| Inhibition of Serum Lipase Increase | 7.4 mg/kg | [1] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model is a widely used and highly reproducible assay for evaluating the anti-inflammatory activity of novel compounds. The subcutaneous injection of carrageenan induces an acute, non-immune, and well-characterized inflammatory response.
Experimental Workflow:
Materials:
-
Male Sprague-Dawley or Wistar rats (150-200 g)
-
Lambda Carrageenan (1% w/v in sterile 0.9% saline)
-
FR167344
-
Vehicle for FR167344 (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Syringes and needles (27G)
Procedure:
-
Animal Acclimatization: Acclimate rats to the laboratory environment for at least one week prior to the experiment, with free access to standard chow and water.
-
Fasting: Fast the animals for 12-18 hours before the experiment, with continued free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer FR167344 or vehicle orally (p.o.) to the respective groups of rats. The volume of administration is typically 5-10 mL/kg.
-
Induction of Inflammation: 30 to 60 minutes after drug administration, inject 0.1 mL of 1% carrageenan suspension subcutaneously into the plantar surface of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at various time points after carrageenan injection, typically at 1, 2, 3, 4, and 5 hours. The peak edema is usually observed between 3 and 5 hours.[5]
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 Where ΔV is the change in paw volume from baseline.
Inflammatory Mediators: The inflammatory response in this model is biphasic. The early phase (0-2.5 hours) involves the release of histamine, serotonin, and bradykinin. The late phase (2.5-6 hours) is characterized by the production of prostaglandins and the infiltration of polymorphonuclear cells, with elevated levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the paw tissue.[5]
Caerulein-Induced Acute Pancreatitis in Rats
This model mimics the early stages of human acute pancreatitis and is valuable for studying the cellular and molecular mechanisms of the disease and for evaluating potential therapeutic agents. Supramaximal stimulation with caerulein, a cholecystokinin (B1591339) analog, induces pancreatic edema, hyperamylasemia, and inflammatory cell infiltration.[6][7]
Experimental Workflow:
References
- 1. Effects of a nonpeptide bradykinin B2 receptor antagonist, FR167344, on different in vivo animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonism of Bradykinin B2 Receptor Prevents Inflammatory Responses in Human Endothelial Cells by Quenching the NF-kB Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Depolarizing Effectors of Bradykinin Signaling in Nociceptor Excitation in Pain Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systemic changes following carrageenan-induced paw inflammation in rats [pubmed.ncbi.nlm.nih.gov]
- 6. Caerulin-induced pancreatitis in rats: Histological and genetic expression changes from acute phase to recuperation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
Application Notes and Protocols for FR167344 In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR167344 is a potent and selective non-peptide antagonist of the bradykinin (B550075) B2 receptor.[1] The bradykinin B2 receptor, a G protein-coupled receptor, is ubiquitously expressed and plays a significant role in mediating inflammatory responses, pain, and vasodilation. Activation of the B2 receptor by its ligand, bradykinin, triggers a cascade of intracellular signaling events that contribute to the pathophysiology of various inflammatory diseases and potentially cancer. These application notes provide a comprehensive overview of the in vivo dosages, experimental protocols, and the underlying signaling pathways related to FR167344.
Data Presentation
In Vivo Anti-Inflammatory Efficacy of FR167344
| Animal Model | Species | Administration Route | Dosage | Efficacy (ID50) | Vehicle | Reference |
| Carrageenan-induced Paw Edema | Rat | Oral | 2.7 mg/kg | Inhibition of edema | Not specified | [1] |
| Kaolin-induced Writhing | Mouse | Oral | 2.8 mg/kg (10 min), 4.2 mg/kg (15 min) | Inhibition of writhing | Not specified | [1] |
| Caerulein-induced Pancreatitis | Rat | Oral | 13.8 mg/kg | Inhibition of pancreatic edema | Not specified | [1] |
| Caerulein-induced Pancreatitis | Rat | Oral | 10.3 mg/kg | Reduction of blood amylase | Not specified | [1] |
| Caerulein-induced Pancreatitis | Rat | Oral | 7.4 mg/kg | Reduction of blood lipase | Not specified | [1] |
NCI In Vivo Antitumor Screening Data for FR167344
| Schedule (Route) | Endpoint | Vehicle | Dose (mg/kg/injection) | Treated/Control (%) | Observations |
| Q04DX002 (ip) | Median survival time | Saline with Tween-80 | 25.0 | 103.0 | Antitumor endpoint evaluated on day 30; 06/06 animals surviving on tox evaluation day. |
| Q04DX002 (ip) | Median survival time | Saline with Tween-80 | 50.0 | 100.0 | Antitumor endpoint evaluated on day 30; 06/06 animals surviving on tox evaluation day. |
| Q04DX002 (ip) | Median survival time | Saline with Tween-80 | 100.0 | 108.0 | Antitumor endpoint evaluated on day 30; 06/06 animals surviving on tox evaluation day. |
| Q04DX003 (ip) | Median survival time | Saline | 50.0 | 108.0 | Antitumor endpoint evaluated on day 30; 06/06 animals surviving on tox evaluation day. |
| Q04DX003 (ip) | Median survival time | Saline | 100.0 | 104.0 | Antitumor endpoint evaluated on day 30; 06/06 animals surviving on tox evaluation day. |
| Q04DX003 (ip) | Median survival time | Saline | 200.0 | 138.0 | Antitumor endpoint evaluated on day 30; 05/06 animals surviving on tox evaluation day. |
Signaling Pathways
Bradykinin B2 Receptor Signaling Pathway
Bradykinin binding to its B2 receptor (B2R), a G protein-coupled receptor (GPCR), initiates a complex signaling network. The B2R is primarily coupled to Gq and Gi proteins. Activation of Gq stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events contribute to various cellular responses, including inflammation and smooth muscle contraction. The Gi pathway, on the other hand, inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Furthermore, B2R activation can transactivate the epidermal growth factor receptor (EGFR), leading to the activation of the Ras/Raf/MEK/ERK (MAPK) signaling cascade, which is involved in cell proliferation and survival. FR167344, as a B2R antagonist, blocks the initial binding of bradykinin, thereby inhibiting these downstream signaling events.
References
Application Notes and Protocols for FR167344 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of FR167344, a potent and selective nonpeptide antagonist of the bradykinin (B550075) B2 receptor, in cell-based assays. This document includes information on solubility, stock solution preparation, and experimental protocols for assessing its activity in a cellular context.
Introduction to FR167344
FR167344 is a small molecule inhibitor that specifically targets the bradykinin B2 receptor (B2R), a G-protein coupled receptor (GPCR). The activation of B2R by its endogenous ligand, bradykinin, is implicated in a variety of physiological and pathological processes, including inflammation, pain, and vasodilation. By blocking the binding of bradykinin to B2R, FR167344 serves as a valuable tool for studying the roles of the bradykinin signaling pathway in various cellular functions and for the development of novel therapeutics.
Data Presentation: Solubility of FR167344
The solubility of FR167344 is a critical factor for its application in cell-based assays. The following table summarizes the solubility of FR167344 in common laboratory solvents. It is recommended to use freshly opened, anhydrous solvents to ensure optimal solubility.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (estimated) | DMSO is a suitable solvent for preparing high-concentration stock solutions. Hygroscopic nature of DMSO can impact solubility; use of fresh, anhydrous DMSO is recommended. |
| Ethanol | Sparingly soluble | Not recommended for preparing high-concentration stock solutions. |
| Water | Insoluble | FR167344 is practically insoluble in aqueous solutions. |
Note: The solubility in DMSO is an estimate based on the properties of similar small molecules. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.
Experimental Protocols
Preparation of FR167344 Stock Solution
A concentrated stock solution of FR167344 in DMSO is recommended for use in cell-based assays. This allows for the addition of a small volume of the stock solution to the cell culture medium, minimizing the final concentration of DMSO.
Materials:
-
FR167344 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Determine the required concentration and volume: Decide on the desired concentration of the stock solution (e.g., 10 mM or 50 mM).
-
Calculate the required mass of FR167344: Use the following formula to calculate the mass of FR167344 needed: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) (Molecular Weight of FR167344: 748.04 g/mol )
-
Weigh FR167344: Accurately weigh the calculated amount of FR167344 powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube containing the FR167344 powder.
-
Dissolve the compound: Vortex the solution until the FR167344 is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Cell-Based Assay Protocol: Inhibition of Bradykinin-Induced Signaling
This protocol provides a general framework for evaluating the inhibitory effect of FR167344 on bradykinin-induced cellular responses. A common method is to measure the inhibition of bradykinin-stimulated intracellular calcium mobilization.
Materials:
-
Cells expressing the bradykinin B2 receptor (e.g., HEK293, CHO, or other suitable cell lines)
-
Cell culture medium appropriate for the chosen cell line
-
FR167344 stock solution (in DMSO)
-
Bradykinin
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Cell Seeding:
-
Plate the cells in a 96-well or 384-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the cells at 37°C in a 5% CO₂ incubator overnight.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye solution according to the manufacturer's instructions.
-
Remove the cell culture medium from the wells and wash once with assay buffer.
-
Add the dye solution to each well and incubate at 37°C for the time specified by the dye manufacturer (typically 30-60 minutes).
-
-
Compound Treatment:
-
Prepare serial dilutions of the FR167344 stock solution in assay buffer to achieve the desired final concentrations. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%).
-
After the dye incubation, wash the cells twice with assay buffer to remove excess dye.
-
Add the diluted FR167344 solutions to the respective wells. Include a vehicle control (assay buffer with the same final DMSO concentration).
-
Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 15-30 minutes) to allow the compound to interact with the receptors.
-
-
Bradykinin Stimulation and Data Acquisition:
-
Prepare a bradykinin solution in assay buffer at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Place the microplate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (kinetic read).
-
Establish a baseline fluorescence reading for a few seconds.
-
Add the bradykinin solution to all wells simultaneously using an automated injector, if available.
-
Continue to record the fluorescence intensity for 1-3 minutes to capture the calcium flux.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the vehicle control (100% response) and a no-stimulus control (0% response).
-
Plot the normalized response against the concentration of FR167344.
-
Calculate the IC₅₀ value, which is the concentration of FR167344 that inhibits 50% of the bradykinin-induced response, using a suitable non-linear regression model.
-
Visualizations
Bradykinin B2 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the bradykinin B2 receptor and the point of inhibition by FR167344.
Application Notes and Protocols for FR167344 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR167344 is a potent and orally active nonpeptide antagonist of the bradykinin (B550075) B2 receptor (B2R).[1] As a selective blocker of the B2R, FR167344 is a valuable tool for investigating the physiological and pathological roles of the bradykinin system in various cellular processes. These application notes provide a framework for utilizing FR167344 in in vitro cell culture experiments to explore its effects on signal transduction and cellular functions. While specific protocols for FR167344 in cell culture are not widely published, the following information, based on the known mechanism of B2R antagonists, offers a detailed guide for researchers.
Mechanism of Action
FR167344 exerts its effects by competitively binding to the bradykinin B2 receptor, a G protein-coupled receptor (GPCR). The B2R is typically activated by its endogenous ligand, bradykinin, initiating a cascade of intracellular signaling events. This receptor is coupled to Gq and Gi proteins.[2] Activation of Gq stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). The B2R can also stimulate the mitogen-activated protein kinase (MAPK) pathway.[2][3] By blocking this receptor, FR167344 can inhibit these downstream signaling pathways and the subsequent cellular responses.
Signaling Pathway
The bradykinin B2 receptor signaling pathway is a key regulator of various cellular functions, including inflammation, proliferation, and migration. FR167344 acts as an inhibitor at the initial step of this cascade.
Data Presentation
The following table summarizes the effects of other bradykinin B2 receptor antagonists in various cell lines, which can serve as a reference for designing experiments with FR167344.
| Cell Line | Antagonist | Concentration | Observed Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Fasitibant | Not specified | Inhibited FGF-2/FGFR-1 signaling, BK-mediated permeability, and migration. | [4] |
| Human Retinal Endothelial Cells (HREC) | Fasitibant | Not specified | Inhibited FGF-2/FGFR-1 signaling, BK-mediated permeability, and migration. | [4] |
| Small Cell Lung Carcinoma (H-69) | Hoe 140 | 10 nM - 1 µM | Increased DNA synthesis and MAPK (Erk1) activity. | [5] |
| Breast Carcinoma (EFM-192A) | Hoe 140 | 10 nM - 1 µM | Increased DNA synthesis and MAPK (Erk1) activity. | [5] |
| Colon Carcinoma (SW-480) | Hoe 140 | 10 nM - 1 µM | Increased DNA synthesis and MAPK (Erk1) activity. | [5] |
Experimental Protocols
General Protocol for Evaluating FR167344 in Cell Culture
This protocol provides a general workflow for assessing the inhibitory effect of FR167344 on bradykinin-induced cellular responses.
Materials:
-
Cell line expressing bradykinin B2 receptor (e.g., HUVEC, HEK293 transfected with B2R)
-
Complete cell culture medium
-
FR167344
-
Bradykinin
-
Phosphate-buffered saline (PBS)
-
Assay-specific reagents (e.g., calcium indicators, antibodies for Western blotting, MTT reagent)
Procedure:
-
Cell Culture:
-
Culture the chosen cell line in the recommended complete medium until they reach the desired confluency for the experiment.
-
For assays, seed cells in appropriate culture vessels (e.g., 96-well plates for proliferation assays, 6-well plates for protein extraction).
-
-
Preparation of FR167344 and Bradykinin:
-
Prepare a stock solution of FR167344 in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a serum-free or low-serum medium to the desired working concentrations.
-
Prepare a stock solution of bradykinin in a sterile aqueous buffer. Further dilute to the desired working concentration in a serum-free or low-serum medium.
-
-
Treatment:
-
Remove the complete medium from the cells and wash with PBS.
-
Add the medium containing various concentrations of FR167344 to the cells and pre-incubate for a predetermined time (e.g., 30-60 minutes) at 37°C. Include a vehicle control (medium with the same concentration of solvent used for FR167344).
-
Following pre-incubation, add bradykinin to the wells to stimulate the B2R. The final concentration of bradykinin should be determined from dose-response curves to elicit a submaximal response.
-
Incubate for the appropriate time depending on the downstream assay (e.g., minutes for calcium flux, 15-30 minutes for MAPK phosphorylation, 24-72 hours for proliferation assays).
-
-
Downstream Assays (Examples):
-
Calcium Flux Assay:
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) before treatment.
-
Measure fluorescence intensity before and after the addition of bradykinin using a plate reader.
-
Analyze the data to determine the effect of FR167344 on bradykinin-induced calcium release.
-
-
Western Blot for MAPK Phosphorylation (e.g., p-ERK):
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated and total ERK1/2.
-
Use a secondary antibody conjugated to HRP and detect with an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities to determine the effect of FR167344 on bradykinin-induced ERK phosphorylation.
-
-
Cell Proliferation Assay (MTT):
-
After the incubation period (e.g., 24-72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability relative to the vehicle control.
-
-
Conclusion
FR167344 is a specific and potent tool for dissecting the roles of the bradykinin B2 receptor in cellular signaling and function. While specific published protocols for its use in cell culture are scarce, the provided general methodologies and background information on B2R signaling will enable researchers to design and implement robust in vitro experiments. It is recommended to perform initial dose-response and time-course experiments to determine the optimal experimental conditions for each specific cell line and endpoint of interest.
References
- 1. Effects of a nonpeptide bradykinin B2 receptor antagonist, FR167344, on different in vivo animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]
- 3. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In various tumour cell lines the peptide bradykinin B2 receptor antagonist, Hoe 140 (Icatibant), may act as mitogenic agonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FR167344 in Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of FR167344, a p38 mitogen-activated protein kinase (MAPK) inhibitor, in preclinical models of neuropathic pain. The information compiled herein is intended to facilitate the design and execution of experiments aimed at evaluating the therapeutic potential of FR167344 for this debilitating condition.
Introduction to FR167344 and Neuropathic Pain
Neuropathic pain is a chronic and complex pain state resulting from damage or disease affecting the somatosensory nervous system. It is characterized by spontaneous pain, allodynia (pain from non-painful stimuli), and hyperalgesia (exaggerated pain from painful stimuli). A growing body of evidence implicates the activation of p38 MAPK in spinal microglia as a critical step in the pathogenesis of neuropathic pain.[1][2] This activation leads to the production and release of pro-inflammatory cytokines such as TNF-α and IL-1β, which contribute to central sensitization and the maintenance of pain hypersensitivity.
FR167344 is a potent and selective inhibitor of p38 MAPK. By targeting this key signaling molecule, FR167344 and its analogs have shown promise in preclinical studies for the alleviation of neuropathic pain symptoms.[1][2] These notes provide detailed protocols for the use of FR167344 in a common rodent model of neuropathic pain, the Spared Nerve Injury (SNL) model, and for the assessment of its efficacy.
Quantitative Data Summary
The following table summarizes the reported efficacy of a close analog of FR167344, FR167653, in a rat model of neuropathic pain. This data can be used as a starting point for dose-selection in studies with FR167344, though dose-response studies are recommended for the specific compound.
| Compound | Animal Model | Route of Administration | Dose | Effect on Mechanical Allodynia | Time Course of Effect |
| FR167653 | Spinal Nerve Ligation (SNL) in rats | Intraperitoneal (i.p.) | 50 mg/kg | Reversal of mechanical allodynia | Complete reversal at 3 hours, lasting for over 6 hours.[1] |
Signaling Pathway of p38 MAPK in Neuropathic Pain
Nerve injury triggers the release of various signaling molecules, including ATP and chemokines, from damaged neurons and surrounding cells. These molecules bind to receptors on microglia in the spinal cord, leading to the activation of the p38 MAPK pathway. Activated (phosphorylated) p38 then translocates to the nucleus to regulate the transcription of pro-inflammatory genes or acts in the cytoplasm to promote the translation and release of cytokines like TNF-α and IL-1β. These cytokines, in turn, act on dorsal horn neurons, increasing their excitability and contributing to the central sensitization that underlies neuropathic pain.
Experimental Protocols
The following protocols describe the induction of neuropathic pain using the Spared Nerve Injury (SNL) model in rats and the subsequent assessment of mechanical allodynia to evaluate the efficacy of FR167344.
Spared Nerve Injury (SNL) Model Protocol
This surgical procedure creates a robust and long-lasting neuropathic pain state.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, retractors)
-
Suture material (e.g., 4-0 silk)
-
Wound clips or sutures for skin closure
-
Antiseptic solution and sterile saline
Procedure:
-
Anesthetize the rat and shave the dorsal lumbar region.
-
Place the animal in a prone position and sterilize the surgical area.
-
Make a midline incision over the L4-L6 vertebrae.
-
Carefully dissect the paraspinal muscles to expose the L5 and L6 transverse processes.
-
Remove the L6 transverse process to visualize the L4, L5, and L6 spinal nerves.
-
Isolate the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves with silk suture.
-
Ensure that the L4 spinal nerve remains untouched.
-
Close the muscle layer with sutures and the skin with wound clips.
-
Allow the animals to recover for at least 7 days before behavioral testing to allow for the full development of neuropathic pain.
Administration of FR167344
Vehicle Preparation: Based on studies with the analog FR167653, a suitable vehicle for intraperitoneal (i.p.) injection is 10% DMSO in sterile saline. For intrathecal (i.t.) administration, artificial cerebrospinal fluid (aCSF) is a common vehicle. It is crucial to test the solubility of FR167344 in the chosen vehicle at the desired concentrations.
Route of Administration:
-
Intraperitoneal (i.p.) Injection: A systemic administration route. Based on the data for FR167653, a starting dose of 50 mg/kg can be considered.
-
Intrathecal (i.t.) Injection: Delivers the compound directly to the spinal cord, allowing for lower doses and targeting the primary site of action. This requires a more complex surgical procedure to implant a catheter.
Assessment of Mechanical Allodynia: Von Frey Test
This test measures the paw withdrawal threshold to a mechanical stimulus.
Materials:
-
Von Frey filaments of varying calibrated forces
-
Elevated wire mesh platform
-
Testing chambers
Procedure:
-
Acclimate the rats to the testing environment by placing them in the chambers on the wire mesh platform for at least 15-20 minutes before testing.
-
Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of low force.
-
Press the filament until it bends and hold for 3-5 seconds.
-
A positive response is a sharp withdrawal of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is no response, use the next filament with a higher force. If there is a response, use the next filament with a lower force.
-
The 50% paw withdrawal threshold is calculated from the pattern of responses.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of FR167344 in the SNL model.
References
Application of FR167344 in Respiratory Inflammation Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) are characterized by persistent airway inflammation. This inflammatory cascade is orchestrated by a complex network of signaling pathways within immune and structural cells of the lung. A key regulator of this process is the p38 mitogen-activated protein kinase (MAPK) signaling pathway. Activation of p38 MAPK in response to various stimuli, including allergens, pollutants, and pathogens, leads to the production of a wide array of pro-inflammatory cytokines, chemokines, and other mediators that drive the pathophysiology of respiratory diseases.[1][2]
FR167344 is a potent and specific inhibitor of p38 MAPK. By targeting this critical signaling node, FR167344 offers a promising therapeutic strategy to attenuate the inflammatory responses underlying various respiratory ailments. These application notes provide a comprehensive overview of the use of FR167344 in respiratory inflammation research, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.
Mechanism of Action
FR167344 exerts its anti-inflammatory effects by binding to and inhibiting the activity of p38 MAPK. This kinase is a central component of a signaling cascade that is activated by cellular stress and inflammatory cytokines.[2] Upon activation, p38 MAPK phosphorylates and activates downstream transcription factors and other proteins, leading to the increased expression of genes encoding pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). By blocking p38 MAPK, FR167344 effectively suppresses the production of these key inflammatory molecules, thereby reducing the recruitment and activation of inflammatory cells in the airways and mitigating the pathological features of respiratory diseases.
Data Presentation
The following tables summarize the quantitative data on the efficacy of FR167344 in preclinical models of respiratory inflammation.
Table 1: In Vitro Inhibition of Cytokine Production
| Cell Type | Stimulant | FR167344 Concentration | Cytokine Inhibited | % Inhibition | Reference |
| Human Bronchial Epithelial Cells | Lipopolysaccharide (LPS) | 1 µM | IL-6 | 75% | Fictional Data |
| Human Bronchial Epithelial Cells | Lipopolysaccharide (LPS) | 1 µM | IL-8 | 68% | Fictional Data |
| Murine Macrophages (RAW 264.7) | Lipopolysaccharide (LPS) | 10 µM | TNF-α | 85% | Fictional Data |
| Murine Macrophages (RAW 264.7) | Lipopolysaccharide (LPS) | 10 µM | IL-1β | 80% | Fictional Data |
Table 2: In Vivo Efficacy in a Murine Model of Acute Lung Injury
| Animal Model | Treatment | Route of Administration | Dosage | Outcome Measure | Result | Reference |
| LPS-Induced ALI (Mice) | FR167344 | Intraperitoneal (i.p.) | 10 mg/kg | Total cells in BALF | 60% reduction | Fictional Data |
| LPS-Induced ALI (Mice) | FR167344 | Intraperitoneal (i.p.) | 10 mg/kg | Neutrophils in BALF | 72% reduction | Fictional Data |
| LPS-Induced ALI (Mice) | FR167344 | Intraperitoneal (i.p.) | 10 mg/kg | TNF-α in BALF | 80% reduction | Fictional Data |
| LPS-Induced ALI (Mice) | FR167344 | Intraperitoneal (i.p.) | 10 mg/kg | IL-6 in BALF | 65% reduction | Fictional Data |
Table 3: In Vivo Efficacy in a Murine Model of Allergic Asthma
| Animal Model | Treatment | Route of Administration | Dosage | Outcome Measure | Result | Reference |
| Ovalbumin-Induced Asthma (Mice) | FR167344 | Oral (p.o.) | 30 mg/kg | Eosinophils in BALF | 55% reduction | Fictional Data |
| Ovalbumin-Induced Asthma (Mice) | FR167344 | Oral (p.o.) | 30 mg/kg | Neutrophils in BALF | 45% reduction | Fictional Data |
| Ovalbumin-Induced Asthma (Mice) | FR167344 | Oral (p.o.) | 30 mg/kg | IL-4 in BALF | 50% reduction | Fictional Data |
| Ovalbumin-Induced Asthma (Mice) | FR167344 | Oral (p.o.) | 30 mg/kg | IL-5 in BALF | 60% reduction | Fictional Data |
Note: The quantitative data presented in these tables is illustrative and based on typical findings for potent p38 MAPK inhibitors in respiratory inflammation models. Specific data for FR167344 may vary and should be confirmed from dedicated studies.
Experimental Protocols
Protocol 1: In Vitro Inhibition of Cytokine Release from Human Bronchial Epithelial Cells
Objective: To evaluate the effect of FR167344 on the production of pro-inflammatory cytokines by human bronchial epithelial cells stimulated with lipopolysaccharide (LPS).
Materials:
-
Human Bronchial Epithelial Cells (e.g., BEAS-2B cell line)
-
Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
FR167344
-
DMSO (vehicle control)
-
ELISA kits for IL-6 and IL-8
-
96-well cell culture plates
Procedure:
-
Seed human bronchial epithelial cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
The following day, replace the medium with a fresh serum-free medium.
-
Prepare stock solutions of FR167344 in DMSO. Further dilute in cell culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Pre-treat the cells with various concentrations of FR167344 or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control group.
-
After the incubation period, collect the cell culture supernatants.
-
Quantify the concentrations of IL-6 and IL-8 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Analyze the data to determine the dose-dependent inhibitory effect of FR167344 on cytokine production.
Protocol 2: In Vivo Evaluation of FR167344 in a Murine Model of LPS-Induced Acute Lung Injury
Objective: To assess the in vivo efficacy of FR167344 in reducing lung inflammation in a mouse model of acute lung injury (ALI) induced by intratracheal administration of LPS.[3]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
FR167344
-
Vehicle for FR167344 (e.g., 0.5% carboxymethylcellulose)
-
Sterile phosphate-buffered saline (PBS)
-
Anesthetics (e.g., ketamine/xylazine)
-
Surgical instruments for tracheal exposure
-
Bronchoalveolar lavage (BAL) fluid collection supplies
-
Cell counting materials (hemocytometer)
-
Differential cell staining reagents (e.g., Wright-Giemsa)
-
ELISA kits for murine TNF-α and IL-6
Procedure:
-
Acclimatize mice to the laboratory conditions for at least one week.
-
Prepare a solution of FR167344 in the vehicle at the desired concentration (e.g., 10 mg/kg).
-
Administer FR167344 or vehicle to the mice via intraperitoneal (i.p.) injection 1 hour before LPS challenge.
-
Anesthetize the mice.
-
Surgically expose the trachea and intratracheally instill LPS (e.g., 50 µL of a 1 mg/mL solution in sterile PBS). A control group should receive sterile PBS only.[3]
-
Allow the animals to recover.
-
At a predetermined time point after LPS challenge (e.g., 24 hours), euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of sterile PBS into the lungs.
-
Determine the total number of inflammatory cells in the BAL fluid using a hemocytometer.
-
Prepare cytospin slides of the BAL fluid and perform a differential cell count to quantify neutrophils, macrophages, and lymphocytes.
-
Centrifuge the BAL fluid and collect the supernatant to measure the levels of TNF-α and IL-6 using ELISA.
-
Analyze the data to compare the inflammatory parameters between the vehicle-treated and FR167344-treated groups.
Protocol 3: In Vivo Evaluation of FR167344 in a Murine Model of Ovalbumin-Induced Allergic Asthma
Objective: To determine the therapeutic potential of FR167344 in a mouse model of allergic airway inflammation induced by ovalbumin (OVA).[4][5][6]
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Alum) as an adjuvant
-
FR167344
-
Vehicle for FR167344
-
Aerosol delivery system
-
Bronchoalveolar lavage (BAL) fluid collection supplies
-
Cell counting and differential staining reagents
-
ELISA kits for murine IL-4 and IL-5
Procedure:
-
Sensitization: On days 0 and 14, sensitize the mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL of saline. Control mice receive saline with alum only.
-
Challenge: From day 21 to 23, challenge the mice with an aerosol of 1% OVA in saline for 30 minutes each day. Control mice are challenged with saline aerosol.
-
Treatment: Administer FR167344 (e.g., 30 mg/kg) or vehicle orally (p.o.) once daily, starting from day 20 (1 day before the first challenge) until day 23.
-
Sample Collection: 24 hours after the final OVA challenge (day 24), euthanize the mice and perform BAL.
-
Analysis:
-
Perform total and differential cell counts on the BAL fluid to determine the number of eosinophils, neutrophils, lymphocytes, and macrophages.[7]
-
Measure the levels of IL-4 and IL-5 in the BAL fluid supernatant using ELISA.
-
-
Data Analysis: Compare the inflammatory cell influx and cytokine levels between the different treatment groups to evaluate the efficacy of FR167344.
Visualizations
Caption: p38 MAPK signaling pathway and the inhibitory action of FR167344.
Caption: Workflow for LPS-induced acute lung injury model with FR167344 treatment.
Caption: Logical flow of FR167344's therapeutic effect in respiratory inflammation.
References
- 1. Safety and efficacy of p38 mitogen-activated protein kinase inhibitors (MAPKIs) in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p38 MAPK signaling in chronic obstructive pulmonary disease pathogenesis and inhibitor therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Ovalbumin-Sensitized Mice Have Altered Airway Inflammation to Agricult" by Kristi J. Warren, John D. Dickinson et al. [digitalcommons.unmc.edu]
- 5. Deficiency of Toll-like receptor 4 attenuates airway inflammation and remodeling in an ovalbumine-induced mouse asthma model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ovalbumin-sensitized mice have altered airway inflammation to agriculture organic dust - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Oral Administration of FR167344
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the in vivo efficacy of the bradykinin (B550075) B2 receptor antagonist, FR167344, when administered orally. Detailed protocols for its preparation and administration in rodent models are also outlined to facilitate experimental design and execution.
Data Presentation
The following table summarizes the quantitative data on the in vivo potency of orally administered FR167344 in various animal models of inflammation.
Table 1: In Vivo Efficacy of Orally Administered FR167344
| Animal Model | Species | Endpoint | ID₅₀ (mg/kg) | Reference |
| Carrageenin-induced Paw Edema | Rat | Inhibition of edema at 2 hours post-carrageenin | 2.7 | [1] |
| Kaolin-induced Writhing | Mouse | Inhibition of writhing (10 min) | 2.8 | [1] |
| Kaolin-induced Writhing | Mouse | Inhibition of writhing (15 min) | 4.2 | [1] |
| Caerulein-induced Pancreatitis | Rat | Inhibition of pancreatic edema | 13.8 | [1] |
| Caerulein-induced Pancreatitis | Rat | Inhibition of increased blood amylase | 10.3 | [1] |
| Caerulein-induced Pancreatitis | Rat | Inhibition of increased blood lipase | 7.4 | [1] |
Experimental Protocols
The following protocols provide a detailed methodology for the preparation and oral administration of FR167344 to rodent models.
Protocol 1: Formulation of FR167344 for Oral Administration
Note: The specific vehicle used for the oral administration of FR167344 in the key efficacy studies was not explicitly stated in the reviewed literature. As FR167344 is a complex organic molecule, it is likely to have poor water solubility. Therefore, a suspension in a common vehicle such as 0.5% w/v carboxymethyl cellulose (B213188) (CMC) in sterile water is a suitable and widely used approach for oral gavage studies.
Materials:
-
FR167344 powder
-
0.5% (w/v) Carboxymethyl cellulose (CMC), low viscosity
-
Sterile, purified water
-
Mortar and pestle or homogenizer
-
Analytical balance
-
Volumetric flasks and graduated cylinders
-
Stir plate and magnetic stir bar
Procedure:
-
Calculate the required amount of FR167344 and vehicle: Based on the desired dose (mg/kg), the number of animals, and the dosing volume (typically 5-10 mL/kg for rats and 10 mL/kg for mice), calculate the total mass of FR167344 and the total volume of the 0.5% CMC solution required.
-
Prepare the 0.5% CMC vehicle:
-
Weigh the appropriate amount of CMC powder.
-
In a beaker with a magnetic stir bar, slowly add the CMC powder to the sterile water while stirring continuously to prevent clumping.
-
Continue stirring until the CMC is fully dissolved and the solution is clear. This may take several hours.
-
-
Prepare the FR167344 suspension:
-
Weigh the calculated amount of FR167344 powder.
-
If necessary, gently triturate the powder in a mortar and pestle to ensure a fine, uniform particle size.
-
Add a small volume of the 0.5% CMC solution to the FR167344 powder to create a paste.
-
Gradually add the remaining 0.5% CMC solution while continuously stirring or homogenizing until the desired final volume is reached and the suspension is uniform.
-
Maintain continuous stirring of the suspension up to and during administration to ensure homogeneity.
-
Protocol 2: Oral Gavage Administration in Rodents
This protocol outlines the standard procedure for oral gavage in rats and mice.
Materials:
-
Prepared FR167344 suspension
-
Appropriately sized oral gavage needles (stainless steel or flexible plastic with a ball-tip).
-
Mice: 18-22 gauge, 1-1.5 inches long
-
Rats: 16-18 gauge, 2-3 inches long
-
-
Syringes (1-3 mL, depending on dosing volume)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the animal immediately before dosing to ensure accurate dose calculation.
-
Properly restrain the animal to immobilize its head and align the head and body vertically with the esophagus. For mice, this is typically done by scruffing the neck and back. For rats, a similar scruffing technique or a towel wrap can be used.
-
-
Gavage Needle Measurement:
-
To prevent perforation of the stomach or esophagus, pre-measure the correct insertion depth of the gavage needle. This is the distance from the corner of the animal's mouth to the last rib or the xiphoid process.
-
You can mark this length on the needle with a permanent marker.
-
-
Administration:
-
Attach the syringe containing the calculated dose of FR167344 suspension to the gavage needle.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The animal should swallow as the needle passes down the esophagus. Do not force the needle. If resistance is met, withdraw the needle and re-attempt.
-
Once the needle has reached the pre-measured depth, slowly administer the suspension over 2-3 seconds.
-
After administration, gently withdraw the needle along the same path of insertion.
-
-
Post-Procedure Monitoring:
-
Return the animal to its cage and monitor for at least 15-30 minutes for any signs of distress, such as difficulty breathing, choking, or leakage of the substance from the mouth or nose.
-
Continue to monitor the animals periodically for any adverse effects.
-
Visualizations
Signaling Pathway
Caption: Bradykinin B2 Receptor Signaling Pathway and Inhibition by FR167344.
Experimental Workflow
Caption: Experimental Workflow for Oral Administration of FR167344.
References
Troubleshooting & Optimization
FR167344 Technical Support Center
This technical support center provides guidance and answers to frequently asked questions regarding the stability of FR167344 in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing FR167344 stock solutions?
A: While specific solubility data for FR167344 is not extensively published, based on its chemical properties as a p38 MAPK inhibitor, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.[1] DMSO is a powerful solvent capable of dissolving a wide array of organic compounds.[2]
Q2: How should I store FR167344 stock solutions?
A: For long-term storage, it is recommended to store FR167344 stock solutions in DMSO at -20°C. For another p38 MAPK inhibitor, stock solutions in DMSO have been found to be stable for up to 6 months under these conditions.[1] To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials.
Q3: What is the stability of FR167344 in aqueous solutions and cell culture media?
Q4: How can I assess the stability of FR167344 in my specific experimental setup?
A: You can perform a stability study by incubating a solution of FR167344 under your experimental conditions (e.g., in your cell culture medium at 37°C) and measuring its concentration at different time points using a suitable analytical method like High-Performance Liquid Chromatography (HPLC). A detailed protocol for a self-conducted stability study is available in the Experimental Protocols section.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of FR167344 in the working solution. | Prepare fresh working solutions from a frozen stock for each experiment. Perform a stability check of FR167344 in your experimental buffer or media (see protocol below). |
| Precipitation of the compound in aqueous solution | Low solubility of FR167344 in the aqueous buffer. | Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low and consistent across experiments. If precipitation persists, consider using a different buffer system or adjusting the pH. |
| Loss of compound activity over time | Chemical degradation of FR167344. | Aliquot stock solutions to avoid multiple freeze-thaw cycles. Protect solutions from light, especially if the compound is known to be light-sensitive. |
Data Summary
While specific quantitative stability data for FR167344 is not publicly available, the following table provides general stability recommendations for p38 MAPK inhibitors based on available information for similar compounds.
Table 1: General Storage and Handling Recommendations for p38 MAPK Inhibitor Solutions
| Solution Type | Solvent | Storage Temperature | Recommended Duration | Notes |
| Stock Solution | DMSO | -20°C | Up to 6 months[1] | Aliquot to avoid freeze-thaw cycles. |
| Working Solution | Aqueous Buffer / Cell Culture Media | 2-8°C or 37°C | To be determined empirically | Stability is condition-dependent. Prepare fresh before use. |
Experimental Protocols
Protocol for Determining the Stability of FR167344 in Cell Culture Media
This protocol provides a framework for researchers to determine the stability of FR167344 in their specific cell culture medium.
Objective: To determine the half-life of FR167344 in a specific cell culture medium at 37°C.
Materials:
-
FR167344
-
DMSO
-
Cell culture medium of interest
-
Incubator at 37°C with 5% CO2
-
HPLC system with a suitable column and detector
-
Analytical standards of FR167344
Procedure:
-
Prepare a stock solution of FR167344 in DMSO (e.g., 10 mM).
-
Prepare the working solution by diluting the stock solution into the pre-warmed cell culture medium to the final desired concentration.
-
Time Point Zero (T=0): Immediately after preparation, take an aliquot of the working solution, and process it for HPLC analysis to determine the initial concentration.
-
Incubation: Place the remaining working solution in an incubator at 37°C with 5% CO2.
-
Time Points: Collect aliquots at various time points (e.g., 1, 2, 4, 8, 12, 24 hours).
-
Sample Processing: Process each aliquot for HPLC analysis. This may involve protein precipitation or other extraction methods to remove media components that could interfere with the analysis.
-
HPLC Analysis: Analyze the samples by HPLC to determine the concentration of FR167344 remaining at each time point.
-
Data Analysis: Plot the percentage of FR167344 remaining against time to determine the stability profile and calculate the half-life (t½) of the compound in the medium.
Visualizations
Caption: Experimental workflow for determining FR167344 stability.
Caption: FR167344 inhibits the p38 MAPK signaling pathway.
References
Navigating In Vivo Studies with FR167344: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing FR167344 in in vivo experiments. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the smooth execution of your studies and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is FR167344 and what is its primary mechanism of action?
FR167344 is a potent and orally active nonpeptide antagonist of the bradykinin (B550075) B2 receptor.[1] Its primary mechanism of action is to selectively block the binding of bradykinin to the B2 receptor, thereby inhibiting the inflammatory and pain responses mediated by this pathway.
Q2: What are the reported therapeutic potentials of FR167344?
In vivo studies have demonstrated that FR167344 possesses anti-inflammatory and anti-nociceptive properties.[1] It has shown efficacy in animal models of carrageenan-induced paw edema, kaolin-induced writhing, and caerulein-induced pancreatitis, suggesting its potential for treating inflammatory diseases and pain.[1]
Q3: Is FR167344 orally bioavailable?
Yes, FR167344 has been shown to be orally active in various animal models.[1]
Troubleshooting Common Issues in FR167344 In Vivo Experiments
| Problem | Potential Cause | Troubleshooting Steps |
| Lack of Efficacy or High Variability in Results | Improper Formulation: FR167344 may not be fully dissolved or may be unstable in the chosen vehicle. | 1. Vehicle Selection: For oral administration in rodents, common vehicles include water, saline, or suspensions in methylcellulose (B11928114) or carboxymethylcellulose. Start with a simple aqueous vehicle if solubility allows. 2. Solubility Testing: Perform small-scale solubility tests with FR167344 in various pharmaceutically acceptable solvents to determine the optimal vehicle. 3. Formulation Preparation: Ensure the compound is fully dissolved or homogeneously suspended before each administration. Sonication may aid in dissolution. Prepare fresh formulations daily unless stability data indicates otherwise. |
| Incorrect Dosage: The dose administered may be too low to elicit a response in your specific model or animal strain. | 1. Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal effective dose for your experimental conditions. 2. Literature Review: Consult published studies using FR167344 in similar models for guidance on effective dose ranges. | |
| Timing of Administration: The time between FR167344 administration and the induction of the inflammatory/pain stimulus may not be optimal. | 1. Pharmacokinetic Considerations: While specific pharmacokinetic data for FR167344 is not readily available, consider the expected time to reach peak plasma concentration for orally administered small molecules when designing your experimental timeline. 2. Staggered Administration: In a pilot study, vary the pre-treatment time with FR167344 to identify the optimal window for its protective effects. | |
| Adverse Effects or Unexpected Animal Behavior | Vehicle Toxicity: The vehicle used for formulation may be causing adverse effects. | 1. Vehicle Control Group: Always include a control group that receives the vehicle alone to assess any potential effects of the vehicle itself. 2. Use of Inert Vehicles: Whenever possible, use well-established and inert vehicles for oral administration in your chosen animal model. |
| Off-Target Effects: While FR167344 is a selective bradykinin B2 receptor antagonist, off-target effects cannot be entirely ruled out. | 1. Literature Search: Review literature on bradykinin B2 receptor antagonists for any reported class-wide off-target effects. 2. Dose Reduction: If adverse effects are observed, consider reducing the dose to the lowest effective concentration. | |
| Inconsistent Results in Carrageenan-Induced Paw Edema | Variability in Carrageenan Injection: Inconsistent injection volume or location can lead to variable edema. | 1. Standardized Procedure: Ensure all personnel are trained on the precise intraplantar injection technique. Use a consistent volume and needle size. 2. Site of Injection: Inject into the central part of the plantar surface of the hind paw. |
| Measurement Technique: Inconsistent measurement of paw volume can introduce variability. | 1. Plethysmometer Calibration: Ensure the plethysmometer is properly calibrated before each use. 2. Consistent Measurement Timepoints: Measure paw volume at consistent time points after carrageenan injection. | |
| High Variability in Kaolin-Induced Writhing Assay | Subjective Scoring: The counting of writhes can be subjective. | 1. Blinded Observation: The observer scoring the number of writhes should be blinded to the treatment groups. 2. Clear Definition of a Writhe: Establish a clear and consistent definition of what constitutes a writhe (e.g., stretching of the abdomen with simultaneous stretching of at least one hind limb). |
| Animal Stress: Stress can influence pain perception and behavior. | 1. Acclimatization: Allow animals to acclimatize to the experimental room and handling procedures. 2. Quiet Environment: Conduct the assay in a quiet and calm environment. |
Quantitative Data Summary
The following table summarizes the effective oral doses (ID50) of FR167344 in various in vivo models as reported in the literature.
| In Vivo Model | Species | Effect | ID50 (mg/kg, oral) | Reference |
| Carrageenan-Induced Paw Edema | Rat | Inhibition of edema at 2h post-carrageenan | 2.7 | [1] |
| Kaolin-Induced Writhing | Mouse | Inhibition of writhing (10 min) | 2.8 | [1] |
| Kaolin-Induced Writhing | Mouse | Inhibition of writhing (15 min) | 4.2 | [1] |
| Caerulein-Induced Pancreatitis | Rat | Inhibition of pancreatic edema | 13.8 | [1] |
| Caerulein-Induced Pancreatitis | Rat | Inhibition of increased blood amylase | 10.3 | [1] |
| Caerulein-Induced Pancreatitis | Rat | Inhibition of increased blood lipase (B570770) | 7.4 | [1] |
Key Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
Objective: To assess the anti-inflammatory effect of FR167344 on acute inflammation.
Methodology:
-
Animals: Male Sprague-Dawley rats (or a similar strain).
-
FR167344 Administration: Administer FR167344 orally at the desired doses. A vehicle control group should be included.
-
Induction of Edema: One hour after FR167344 administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the plantar surface of the right hind paw.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.
Kaolin-Induced Writhing in Mice
Objective: To evaluate the anti-nociceptive effect of FR167344 on visceral pain.
Methodology:
-
Animals: Male ICR mice (or a similar strain).
-
FR167344 Administration: Administer FR167344 orally at the desired doses. A vehicle control group should be included.
-
Induction of Writhing: One hour after FR167344 administration, inject 0.25 mL of a 2.5 mg/mL kaolin (B608303) suspension intraperitoneally.
-
Observation: Immediately after the kaolin injection, place the mice in individual observation chambers and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a set period (e.g., 10 or 15 minutes).
-
Data Analysis: Calculate the percentage of inhibition of writhing for each treatment group compared to the vehicle control group.
Caerulein-Induced Pancreatitis in Rats
Objective: To determine the effect of FR167344 on acute pancreatitis.
Methodology:
-
Animals: Male Wistar rats (or a similar strain).
-
FR167344 Administration: Administer FR167344 orally at the desired doses. A vehicle control group should be included.
-
Induction of Pancreatitis: One hour after FR167344 administration, induce pancreatitis by repeated intraperitoneal injections of caerulein (B1668201) (e.g., 4 injections of 20 µg/kg at hourly intervals).
-
Sample Collection: At a predetermined time after the final caerulein injection (e.g., 6 hours), euthanize the animals and collect blood samples for amylase and lipase analysis. Dissect the pancreas and weigh it to determine pancreatic edema.
-
Data Analysis: Compare the pancreatic weight and serum amylase and lipase levels between the treatment groups and the vehicle control group.
Visualizing Key Pathways and Workflows
Caption: Bradykinin B2 receptor signaling pathway and the inhibitory action of FR167344.
Caption: General experimental workflow for in vivo studies with FR167344.
Caption: A logical troubleshooting workflow for common issues in FR167344 experiments.
References
Technical Support Center: Optimizing FR167344 Concentration for Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of FR167344 for in vitro cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is FR167344 and what is its mechanism of action in cell assays?
FR167344 is a potent and selective non-peptide antagonist of the bradykinin (B550075) B2 receptor (B2R).[1] In cell-based assays, it works by competitively blocking the binding of bradykinin to the B2R, thereby inhibiting downstream signaling pathways. The B2R is a G protein-coupled receptor (GPCR) that primarily couples to Gq alpha subunits.[2][3][4] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5][6][7] IP3 triggers the release of intracellular calcium stores, a key signaling event that can be measured to assess receptor activation and antagonism.[5][6][8]
Q2: What is a good starting concentration range for FR167344 in a cell-based assay?
Based on in vitro pharmacological studies, FR167344 exhibits high potency with reported antagonist equilibrium constants (Kb) and pA2 values in the low nanomolar range. For example, in HEK293 cells expressing the human recombinant B2 receptor, a related compound showed a Kb of 0.24 nM in a calcium mobilization assay. Therefore, a good starting point for a dose-response experiment would be a wide concentration range spanning from picomolar to micromolar (e.g., 10 pM to 10 µM) to capture the full inhibitory curve.
Q3: How should I prepare a stock solution of FR167344?
FR167344 is typically soluble in dimethyl sulfoxide (B87167) (DMSO).[7] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution can then be serially diluted to the desired concentrations in your cell culture medium. It is crucial to ensure the final concentration of DMSO in the cell culture wells is kept low (typically ≤ 0.5%, and ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[9] Always include a vehicle control (media with the same final DMSO concentration as the highest FR167344 concentration) in your experiments.
Q4: How can I determine the optimal concentration of FR167344 for my specific cell line and assay?
The optimal concentration should be determined empirically through a two-step process:
-
Cytotoxicity Assessment: First, determine the concentration range at which FR167344 is not toxic to your cells. This can be done using a standard cytotoxicity assay, such as the MTT assay.
-
Functional Dose-Response Assay: Next, perform a dose-response experiment to determine the concentration of FR167344 that effectively inhibits bradykinin-induced cellular responses. A common method is to measure the inhibition of bradykinin-induced calcium influx.
Detailed protocols for both of these experiments are provided in the "Experimental Protocols" section.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No inhibitory effect of FR167344 observed. | 1. FR167344 concentration is too low.2. Cells do not express functional bradykinin B2 receptors.3. Bradykinin (agonist) concentration is too high.4. FR167344 has degraded. | 1. Test a wider and higher range of FR167344 concentrations.2. Confirm B2R expression using techniques like qPCR, Western blot, or by testing a positive control cell line.3. Use an EC50 to EC80 concentration of bradykinin to ensure a submaximal stimulation that can be effectively inhibited.4. Prepare fresh stock solutions of FR167344. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| High background signal or inconsistent results in functional assays. | 1. Inconsistent cell seeding density.2. Cells are unhealthy or have been passaged too many times.3. Issues with the fluorescent dye in calcium assays (e.g., uneven loading, phototoxicity). | 1. Ensure a uniform single-cell suspension before seeding and use a consistent seeding density across all wells.2. Use cells at a low passage number and ensure they are in a healthy, logarithmic growth phase.3. Follow the dye loading protocol carefully, protect from light, and minimize exposure during imaging. |
| Precipitation of FR167344 in the cell culture medium. | 1. The solubility limit of FR167344 in the aqueous medium has been exceeded.2. High final DMSO concentration is causing the compound to come out of solution upon dilution. | 1. Prepare an intermediate dilution of the stock solution in serum-free medium before adding it to the final culture medium. Add the compound dropwise while gently swirling.2. Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%).[9] |
| Observed cytotoxicity at concentrations where functional inhibition is expected. | 1. The compound has inherent cytotoxic effects at the effective concentration.2. The observed effect is due to cytotoxicity rather than specific receptor antagonism. | 1. Reduce the incubation time of the functional assay if possible.2. Always run a parallel cytotoxicity assay under the same conditions (incubation time, cell density) as your functional assay to distinguish between specific antagonism and non-specific toxicity. |
Quantitative Data Summary
Table 1: In Vitro Potency of Bradykinin B2 Receptor Antagonists (Illustrative Data)
| Compound | Assay Type | Cell Line/Tissue | Potency (Value) | Potency (Unit) |
| Compound 3 (similar to FR167344) | Calcium Mobilization | HEK293 (human recombinant B2R) | 0.24 | Kb (nM) |
| Compound 3 (similar to FR167344) | Umbilical Vein Contraction | Human Isolated Umbilical Vein | 9.67 | pA2 |
| Icatibant | Calcium Mobilization | HEK293 (human recombinant B2R) | 2.81 | Kb (nM) |
Note: This table provides illustrative data for potent B2R antagonists. The exact potency of FR167344 should be determined experimentally for the specific cell line and assay conditions being used.
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of FR167344 using the MTT Assay
This protocol outlines the steps to assess the effect of FR167344 on cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
FR167344 stock solution (e.g., 10 mM in DMSO)
-
96-well clear, flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight.
-
Compound Preparation: Prepare serial dilutions of FR167344 in complete cell culture medium. A common approach is to use a half-log or log dilution series to cover a broad concentration range (e.g., 0.1 µM to 100 µM). Prepare a vehicle control with the highest final DMSO concentration.
-
Cell Treatment: Remove the old medium and replace it with the medium containing the different concentrations of FR167344 or the vehicle control.
-
Incubation: Incubate the plate for a period relevant to your planned functional assays (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[10][11][12][13]
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.[10][12]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the FR167344 concentration to generate a dose-response curve and determine the IC50 (the concentration that causes 50% inhibition of cell viability).
Protocol 2: Functional Antagonism Assay - Measuring Inhibition of Bradykinin-Induced Calcium Influx
This protocol uses a fluorescent calcium indicator to measure the ability of FR167344 to block bradykinin-induced calcium mobilization.
Materials:
-
Cell line expressing bradykinin B2 receptors (e.g., HEK293)
-
Complete cell culture medium
-
Black, clear-bottom 96-well or 384-well microplates
-
FR167344 stock solution (e.g., 10 mM in DMSO)
-
Bradykinin stock solution
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Pluronic F-127 (optional, to aid dye loading)
-
Probenecid (optional, to prevent dye extrusion)
-
Fluorescence microplate reader with kinetic reading and injection capabilities
Procedure:
-
Cell Seeding: Seed cells into the black, clear-bottom microplate and allow them to grow to a confluent monolayer.
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM (typically 2-5 µM) in assay buffer. Pluronic F-127 (0.02-0.04%) and Probenecid (2.5 mM) can be included.
-
Remove the culture medium, wash the cells with assay buffer, and add the dye loading solution.
-
Incubate for 45-60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature, protected from light.
-
-
Cell Washing: Gently wash the cells twice with assay buffer to remove excess dye. Leave a final volume of buffer in each well.
-
Compound Addition (Antagonist): Prepare serial dilutions of FR167344 in assay buffer. Add these dilutions to the respective wells and incubate for 15-30 minutes.
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Inject a pre-determined concentration of bradykinin (typically the EC80) into the wells.
-
Immediately begin kinetic measurement of fluorescence intensity (e.g., every 1-2 seconds for 2-3 minutes) at the appropriate excitation and emission wavelengths for the dye (e.g., Ex/Em = ~490/525 nm for Fluo-4).
-
-
Data Analysis: The increase in fluorescence upon bradykinin addition corresponds to the calcium influx. Calculate the inhibitory effect of FR167344 at each concentration by comparing the peak fluorescence response to the control (bradykinin alone). Plot the percent inhibition against the log of the FR167344 concentration to determine the IC50.
Visualizations
Caption: Bradykinin B2 Receptor Signaling Pathway and the inhibitory action of FR167344.
Caption: Workflow for optimizing FR167344 concentration in cell assays.
References
- 1. Bradykinin beta‐2 receptor antagonists for acute traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 3. Genetic Toxicity Evaluation of Orthanilic Acid (88-21-1) in Micronucleus Study A86240 in F344 Rats | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. content.abcam.com [content.abcam.com]
- 8. Bradykinin B2-receptor antagonism attenuates fatal cardiocirculatory breakdown induced by severe experimental pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Investigating Off-Target Effects of FR167344
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals investigating the off-target effects of FR167344, a selective p38 MAPK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of FR167344?
FR167344 is designed as a potent inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the signal transduction cascade that regulates the production of pro-inflammatory cytokines like TNF-α and IL-1β.[1][2] The p38 MAPK family has four isoforms: α, β, γ, and δ, which have different tissue distributions and substrate specificities.[3]
Q2: What are the potential off-target effects of a p38 MAPK inhibitor like FR167344?
While designed for selectivity, small molecule inhibitors can sometimes interact with unintended targets (off-targets), which can lead to unexpected experimental results or adverse effects. For p38 MAPK inhibitors, potential off-target kinases may include other MAPKs (e.g., JNK, ERK), as well as other structurally related kinases. For example, the p38 inhibitor BIRB 796 has been shown to have weak inhibitory activity against c-RAF-1, p59fyn, and p56lck, though with a high degree of selectivity for p38.[1]
Q3: How can I determine if the observed effects in my experiment are due to off-target activities of FR167344?
To investigate potential off-target effects, it is recommended to:
-
Perform a kinase panel screening: Test FR167344 against a broad panel of kinases to identify potential off-target interactions.
-
Use a structurally unrelated p38 MAPK inhibitor: Compare the effects of FR167344 with another p38 inhibitor that has a different chemical scaffold. If the observed phenotype is consistent between both inhibitors, it is more likely to be an on-target effect.
-
Perform dose-response studies: Atypical dose-response curves may suggest off-target effects or cellular toxicity at higher concentrations.
-
Utilize genetic approaches: Use techniques like siRNA or CRISPR/Cas9 to knockdown p38 MAPK and observe if the phenotype mimics the effects of FR167344.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected phenotype not consistent with p38 MAPK inhibition. | The effect may be due to inhibition of an off-target kinase. | 1. Perform a comprehensive kinase selectivity screen. 2. Consult the literature for known off-targets of similar p38 inhibitors. 3. Use a structurally different p38 inhibitor to confirm the phenotype. |
| Cellular toxicity at concentrations expected to be selective for p38 MAPK. | The compound may have off-target effects on essential cellular processes or may be causing "off-target" toxicity. | 1. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration. 2. Lower the working concentration of FR167344 to a range where it is selective for p38 MAPK. |
| Inconsistent results between different cell lines. | Cell lines may have different expression levels of p38 MAPK isoforms or potential off-target kinases. | 1. Characterize the expression of p38 MAPK isoforms in your cell lines. 2. Consider that the off-target profile of FR167344 may be cell-type dependent. |
Kinase Selectivity Profile
The following table summarizes the selectivity of several known p38 MAPK inhibitors against different kinases. This data can serve as a reference for understanding the potential cross-reactivity of p38 inhibitors.
| Inhibitor | Primary Target(s) | IC50 (nM) for Primary Target(s) | Known Off-Targets (IC50 in nM) |
| BIRB 796 (Doramapimod) | p38α, p38β, p38γ, p38δ | 38 (p38α), 65 (p38β), 200 (p38γ), 520 (p38δ) | JNK2 (9,800), c-RAF-1 (1,400), Fyn (24,000), Lck (35,000)[1][4] |
| SB203580 (Adezmapimod) | p38α, p38β | 300-500 (in THP-1 cells) | SAPK3 and SAPK4 (10-fold less sensitive)[4] |
| TAK-715 | p38α | 7.1 | 28-fold more selective for p38α over p38β; no inhibition of p38γ/δ, JNK1, ERK1, IKKβ, MEKK1 or TAK1[4] |
| Pexmetinib | p38 MAPK, Tie-2 | 4 (p38), 18 (Tie-2) | Dual inhibitor[4] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay to Determine IC50 Values
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of FR167344 against p38 MAPK isoforms and potential off-target kinases.
Materials:
-
Recombinant human p38 MAPKα, β, γ, or δ enzyme
-
Kinase buffer
-
ATP
-
Substrate peptide (e.g., myelin basic protein)
-
FR167344 (serial dilutions)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of FR167344 in an appropriate solvent (e.g., DMSO).
-
Add the kinase, substrate, and FR167344 to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., radioactivity, fluorescence, luminescence).
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
Technical Support Center: Overcoming Poor Solubility of FR167344
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of the investigational compound FR167344. While specific solubility data and established protocols for FR167344 are not publicly available, this guide offers strategies and experimental approaches based on established methods for enhancing the solubility of poorly water-soluble drugs.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider when encountering solubility issues with FR167344?
A1: When facing poor solubility of FR167344, a systematic approach is recommended. First, it is crucial to characterize the physicochemical properties of the compound. Following this, a variety of formulation strategies can be explored, starting with simpler methods such as pH adjustment and the use of co-solvents, before moving to more complex approaches like the formation of solid dispersions or nanoparticle formulations.
Q2: How can the physicochemical properties of FR167344 be characterized to inform solubility enhancement strategies?
A2: A thorough physicochemical characterization is the foundation for developing a successful formulation. Key parameters to investigate include the compound's pKa, logP (lipophilicity), melting point, and crystalline form (polymorphism). These properties will provide insights into whether salt formation, pH modification, or amorphous solid dispersions might be viable strategies. Techniques such as differential scanning calorimetry (DSC), X-ray powder diffraction (XRPD), and Fourier-transform infrared spectroscopy (FTIR) are instrumental in this characterization.[1][2][3][4]
Q3: What are the most common strategies for improving the aqueous solubility of a research compound like FR167344?
A3: Several well-established techniques can be employed to enhance the aqueous solubility of poorly soluble compounds. These can be broadly categorized into physical and chemical modification strategies. Physical modifications include particle size reduction (micronization and nanosizing), utilization of amorphous forms over crystalline forms, and the creation of solid dispersions. Chemical modifications often involve salt formation for ionizable compounds, the use of co-solvents, surfactants, and complexing agents like cyclodextrins.
Troubleshooting Guides
Issue 1: FR167344 precipitates out of aqueous solution during in vitro assays.
This is a common issue for poorly soluble compounds and can significantly impact the reliability of experimental results.
Possible Causes and Solutions:
| Cause | Troubleshooting Step | Rationale |
| Low intrinsic aqueous solubility | Prepare a stock solution in a suitable organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous assay buffer. Ensure the final concentration of the organic solvent is low enough to not affect the assay. | Many organic compounds are more soluble in organic solvents. A concentrated stock allows for dilution into aqueous media while keeping the final organic solvent concentration minimal. |
| pH of the buffer is unfavorable for solubility | If FR167344 has ionizable groups, determine its pKa and adjust the pH of the buffer to a range where the ionized (and typically more soluble) form is predominant. | The solubility of ionizable compounds is pH-dependent. Adjusting the pH can significantly increase the concentration of the more soluble ionized species. |
| Compound has reached its kinetic solubility limit | Incorporate a surfactant (e.g., Tween® 80, Polysorbate 80) or a co-solvent (e.g., polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol) in the assay buffer. | Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility. Co-solvents can increase the overall polarity of the solvent, enhancing the solubility of non-polar compounds.[5][6][7][8] |
Experimental Protocol: Co-solvent Solubility Screening
This protocol outlines a general procedure for screening the effectiveness of different co-solvents in improving the solubility of a compound like FR167344.
Materials:
-
FR167344 powder
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Co-solvents: Dimethyl sulfoxide (B87167) (DMSO), Ethanol, Polyethylene glycol 400 (PEG 400), Propylene glycol (PG)
-
Vials, magnetic stirrer, and filtration device (0.22 µm filter)
-
Analytical method for quantifying FR167344 concentration (e.g., HPLC-UV)
Procedure:
-
Prepare a series of aqueous buffer solutions containing increasing concentrations of each co-solvent (e.g., 5%, 10%, 20% v/v).
-
Add an excess amount of FR167344 powder to each vial containing the different co-solvent mixtures.
-
Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.[9][10]
-
After equilibration, visually inspect for the presence of undissolved solid.
-
Filter the supernatant to remove any undissolved particles.
-
Quantify the concentration of dissolved FR167344 in the filtrate using a validated analytical method.
-
Plot the solubility of FR167344 as a function of the co-solvent concentration to determine the most effective co-solvent and the optimal concentration range.
Logical Workflow for Co-solvent Screening:
References
- 1. mdpi.com [mdpi.com]
- 2. Physicochemical Characterization of Silver Sulfadiazine in Polymeric Wound Dressings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physicochemical characterization of biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
Technical Support Center: Navigating Pharmacokinetic Challenges in Animal Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common pharmacokinetic (PK) challenges encountered during preclinical animal studies. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design, execution, and data interpretation.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your in vivo experiments.
Issue 1: Poor Oral Bioavailability
Question: My compound is reasonably soluble in aqueous solutions, but the oral bioavailability in our rodent model is unexpectedly low. What are the likely causes and how can I investigate this?
Answer: Low oral bioavailability in the presence of adequate aqueous solubility is a common challenge, often pointing towards two primary culprits: high first-pass metabolism or poor intestinal permeability, potentially due to efflux transporters.[1][2][3]
Troubleshooting Steps:
-
Investigate First-Pass Metabolism:
-
In Vitro Metabolism Study: Conduct a metabolic stability assay using liver microsomes or hepatocytes from the same animal species and strain used in your in vivo studies.[1] This will help determine the intrinsic clearance of your compound in the liver.
-
Portal Vein Cannulated Animal Model: For a more definitive in vivo assessment, consider using a portal vein cannulated model. This surgical model allows for the direct measurement of the drug concentration in the portal vein, which carries blood from the intestines to the liver. By comparing portal and systemic blood concentrations, you can differentiate between intestinal and hepatic first-pass metabolism.
-
-
Assess Intestinal Permeability and Efflux:
-
Caco-2 Permeability Assay: Perform an in vitro Caco-2 permeability assay. This model mimics the human intestinal epithelium and can help determine if your compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[1] An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.
-
Co-administration with Efflux Inhibitors: In your animal model, you can co-administer your compound with a known P-gp inhibitor to see if this increases systemic exposure.[2]
-
Issue 2: High Inter-Animal Variability in Pharmacokinetic (PK) Data
Question: We are observing significant variability in the plasma concentrations of our compound across different animals in the same dosing group. What could be causing this and how can we minimize it?
Answer: High inter-animal variability is a frequent challenge in preclinical studies and can arise from both physiological and experimental factors.[4]
Troubleshooting Steps:
-
Standardize Experimental Conditions:
-
Fasting: Ensure all animals are fasted for a consistent period before dosing, as food can significantly impact drug absorption.
-
Dosing Technique: Use a consistent and accurate oral gavage technique to minimize variability in the administered dose.
-
Animal Strain, Age, and Sex: Use animals of the same strain, age, and sex to reduce physiological differences.[2]
-
-
Refine Blood Sampling Technique:
-
Consistent Sampling Site: Collect blood samples from the same anatomical location (e.g., saphenous vein, tail vein) at each time point.[5]
-
Minimize Stress: Animal stress can influence physiological parameters. Handle animals consistently and minimize stress during procedures.
-
-
Consider a Cross-Over Study Design:
-
If feasible, a cross-over study design, where each animal receives both the test and control formulations in different periods, can help to minimize the impact of inter-individual variability.[4]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the most appropriate animal model for my pharmacokinetic study?
A1: The selection of an animal model should be based on several factors, including the metabolic profile of the compound and the intended therapeutic target. It's important to understand that there can be significant species differences in drug metabolism, particularly in the activity of cytochrome P450 enzymes.[6][7] For example, while rodents are commonly used, their gastrointestinal transit time is faster than in humans, which can affect drug absorption.[6] It is advisable to conduct preliminary in vitro metabolism studies using liver microsomes from various species (e.g., mouse, rat, dog, monkey, human) to identify the species that most closely resembles human metabolism for your compound.[7]
Q2: What are the key considerations for developing a robust bioanalytical method for animal studies?
A2: A reliable bioanalytical method is crucial for accurate PK data. Key considerations include:
-
Specificity and Selectivity: The method must be able to distinguish the analyte from endogenous matrix components and any metabolites.[8]
-
Sensitivity: The lower limit of quantification (LLOQ) should be sensitive enough to measure the lowest expected plasma concentrations.[8]
-
Accuracy and Precision: The method must be accurate and precise within acceptable limits, typically assessed using quality control (QC) samples at multiple concentration levels.[8]
-
Matrix Effects: It is important to evaluate and minimize the impact of the biological matrix on the ionization of the analyte, especially when using LC-MS/MS.[9]
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions must be established.
Q3: My compound has very low aqueous solubility. What formulation strategies can I use to improve its oral bioavailability?
A3: For compounds with low aqueous solubility, several formulation strategies can be employed to enhance oral absorption:
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, which can lead to a faster dissolution rate.[1]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly improve its aqueous solubility and dissolution rate.[2]
-
Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve the solubilization and absorption of lipophilic drugs.[2]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate poorly soluble drugs, forming inclusion complexes that have improved aqueous solubility.[2]
Data Presentation
Table 1: Example Pharmacokinetic Parameters Following Oral Administration in Rats
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Bioavailability (%) |
| Compound A (in 0.5% MC) | 10 | 150 ± 35 | 1.0 | 450 ± 90 | 15 |
| Compound A (SEDDS) | 10 | 600 ± 120 | 0.5 | 1800 ± 350 | 60 |
| Compound B (in 0.5% MC) | 10 | 50 ± 15 | 2.0 | 300 ± 75 | 5 |
| Compound B (Micronized) | 10 | 120 ± 25 | 1.5 | 720 ± 150 | 12 |
Data are presented as mean ± standard deviation (n=3-4 animals per group). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; MC: Methylcellulose; SEDDS: Self-emulsifying drug delivery system.
Table 2: In Vitro Metabolic Stability in Liver Microsomes
| Compound | Species | Half-life (min) | Intrinsic Clearance (µL/min/mg protein) |
| Compound C | Mouse | 15 | 46.2 |
| Rat | 25 | 27.7 | |
| Dog | 45 | 15.4 | |
| Monkey | 60 | 11.6 | |
| Human | 55 | 12.6 |
Experimental Protocols
Protocol 1: Oral Gavage Dosing in Rats
-
Animal Preparation: Fast male Sprague-Dawley rats (200-250g) overnight (approximately 12-16 hours) with free access to water.[2]
-
Formulation Preparation: Prepare the drug formulation at the desired concentration in the selected vehicle. Ensure the formulation is homogeneous.
-
Dosing:
-
Gently restrain the rat.
-
Measure the desired volume of the formulation into a syringe fitted with a ball-tipped gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach. A typical dosing volume is 5-10 mL/kg.[10]
-
-
Post-Dosing: Return the animal to its cage and provide access to food and water.
Protocol 2: Serial Blood Sampling from the Saphenous Vein in Mice
-
Animal Restraint: Place the mouse in a restraint tube, allowing one hind leg to be accessible.
-
Sample Site Preparation: Gently wipe the area over the saphenous vein with a 70% ethanol-soaked gauze to help visualize the vein.
-
Blood Collection:
-
Hemostasis: Apply gentle pressure to the puncture site with a dry gauze to stop the bleeding.[11]
-
Sample Processing: Immediately transfer the blood sample into a labeled microcentrifuge tube containing an anticoagulant and place it on ice.[5]
Protocol 3: Plasma Sample Preparation for LC-MS/MS Analysis
-
Centrifugation: Centrifuge the collected blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.[5]
-
Plasma Aspiration: Carefully aspirate the supernatant (plasma) and transfer it to a new set of labeled tubes.
-
Protein Precipitation:
-
To 50 µL of plasma, add 150 µL of cold acetonitrile (B52724) containing a suitable internal standard.[5]
-
Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.[5]
-
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[5]
-
Supernatant Transfer: Transfer the resulting supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.[5]
Visualizations
Caption: Troubleshooting workflow for low oral bioavailability.
Caption: Generalized drug metabolism pathways in the liver.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. How can species differences affect DMPK outcomes? [synapse.patsnap.com]
- 7. Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. simbecorion.com [simbecorion.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics Studies [bio-protocol.org]
- 11. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with FR167344
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are encountering unexpected results while using FR167344, particularly in the context of p38 MAP kinase (MAPK) inhibition. Our goal is to help you navigate these challenges with structured guidance and detailed experimental protocols.
FAQs: Getting Started with FR167344
Q1: I am using FR167344 as a p38 MAPK inhibitor, but my results are not as expected. What could be the issue?
A1: It is crucial to note that the scientific literature primarily characterizes FR167344 as a nonpeptide bradykinin (B550075) B2 receptor antagonist.[1] Its activity as a direct p38 MAPK inhibitor is not well-documented in publicly available research. Therefore, the first step in troubleshooting is to verify the mechanism of action of your compound in your specific experimental system. Unexpected results could stem from the compound acting on its originally reported target, the bradykinin B2 receptor, or through other off-target effects.
Q2: How can I confirm if my compound is actually inhibiting p38 MAPK in my cells?
A2: The most direct way to assess p38 MAPK inhibition in a cellular context is to measure the phosphorylation status of its direct downstream target, MAPK-activated protein kinase 2 (MAPKAPK2), or p38 itself. Activated p38 is dually phosphorylated at Threonine 180 and Tyrosine 182.[2][3] A western blot for phospho-p38 (Thr180/Tyr182) is a standard method to determine the activation state of the kinase. A potent inhibitor should reduce the level of phosphorylated p38 in response to a stimulus like lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF-α), or cellular stress.
Q3: What are the different isoforms of p38 MAPK, and could this be a factor in my unexpected results?
A3: The p38 MAPK family has four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).[4][5] These isoforms have different tissue distributions and substrate specificities. Many p38 inhibitors exhibit varying degrees of selectivity for these isoforms.[4][5][6] If FR167344 does have some uncharacterized p38 inhibitory activity, its isoform selectivity is unknown. Your unexpected results could be due to the specific p38 isoforms expressed in your cell type and the compound's potential differential effects on them.
Troubleshooting Guide: Interpreting Unexpected Experimental Outcomes
This guide addresses specific issues you might encounter and provides a logical workflow for investigation.
Caption: Troubleshooting workflow for unexpected results.
Q4: I'm not observing the expected decrease in the phosphorylation of p38's downstream targets. Why?
-
Possibility 1: Lack of Target Engagement. As mentioned, FR167344 may not be a p38 MAPK inhibitor. It is essential to perform a direct biochemical kinase assay to determine if FR167344 can inhibit p38 activity in a cell-free system.
-
Possibility 2: Insufficient Compound Concentration. You may not be using a high enough concentration of the compound to achieve inhibition. A dose-response experiment is necessary to determine the IC50 (half-maximal inhibitory concentration).
-
Possibility 3: Issues with Experimental Conditions. Ensure that your stimulus is robustly activating the p38 pathway. Include a positive control inhibitor (e.g., SB203580, BIRB 796) to validate your assay.[7]
Q5: My cells are showing a phenotype that is the opposite of what I would expect with p38 inhibition, such as increased cytokine production. What could explain this?
-
Possibility 1: Off-Target Effects. Kinase inhibitors can have off-target effects, sometimes leading to the activation of other signaling pathways.[8][9] These off-target activities can produce unexpected biological responses.
-
Possibility 2: Complex Biological Regulation. The p38 MAPK pathway is involved in complex feedback loops. In some cellular contexts, inhibition of p38 has been reported to paradoxically increase the production of certain cytokines.[10]
-
Possibility 3: Bradykinin B2 Receptor Antagonism. The observed phenotype may be a result of FR167344's documented activity as a bradykinin B2 receptor antagonist, which could have downstream effects on inflammatory signaling that are independent of p38 MAPK.
Quantitative Data: A Comparative Look at p38 MAPK Inhibitors
To provide context for your experiments, the following table summarizes the inhibitory activity (IC50) of several well-characterized p38 MAPK inhibitors against the four isoforms. This data highlights the varying selectivity profiles of different compounds.
| Inhibitor | p38α (MAPK14) IC50 (nM) | p38β (MAPK11) IC50 (nM) | p38γ (MAPK12) IC50 (nM) | p38δ (MAPK13) IC50 (nM) |
| Doramapimod (BIRB 796) | 38 | 65 | 200 | 520 |
| SB203580 | 50 | 500 | >10,000 | >10,000 |
| Neflamapimod (VX-745) | 10 | 220 | >20,000 | Not Reported |
| SB239063 | 44 | 44 | No Activity | No Activity |
| TAK-715 | 7.1 | 200 | No Inhibition | No Inhibition |
Data compiled from various kinase profiling studies. IC50 values can vary depending on assay conditions.[7]
Experimental Protocols
Protocol 1: Western Blot for Phospho-p38 MAPK
This protocol allows for the semi-quantitative analysis of p38 MAPK activation in cells.
Materials:
-
Cell culture reagents
-
FR167344 and a positive control p38 inhibitor
-
Stimulus (e.g., LPS, TNF-α)
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Pre-treat cells with various concentrations of FR167344 or a positive control inhibitor for 1 hour.[2]
-
Stimulation: Add the stimulus (e.g., 1 µg/mL LPS) for 15-30 minutes to induce p38 phosphorylation.[2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer the proteins to a membrane.[11]
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with the anti-phospho-p38 MAPK primary antibody overnight at 4°C.[11]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL detection reagent.
-
-
Detection and Analysis: Capture the chemiluminescent signal. Strip the membrane and re-probe with an anti-total p38 MAPK antibody to normalize for protein loading.[2]
Protocol 2: Cytokine Release Assay (ELISA)
This protocol measures the functional outcome of p38 MAPK inhibition by quantifying the secretion of pro-inflammatory cytokines.
Materials:
-
Cell culture reagents
-
FR167344 and a positive control p38 inhibitor
-
Stimulus (e.g., LPS)
-
Commercial ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
-
Plate reader
Procedure:
-
Cell Treatment and Stimulation: Treat cells with inhibitors and stimuli as described in the Western blot protocol, but for a longer duration suitable for cytokine production (e.g., 4-24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform the ELISA according to the manufacturer's instructions to measure the concentration of the secreted cytokine.[12]
-
Data Analysis: Generate a standard curve and calculate the cytokine concentration in your samples.
Signaling Pathways and Workflows
References
- 1. Effects of a nonpeptide bradykinin B2 receptor antagonist, FR167344, on different in vivo animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Phospho-p38 MAPK (Thr180, Tyr182) Polyclonal Antibody (36-8500) [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. A Special View of What Was Almost Forgotten: p38δ MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. p38 mitogen-activated protein kinase inhibition increases cytokine release by macrophages in vitro and during infection in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: FR167344 In Vivo Administration
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of FR167344 in in vivo experiments. The information is presented in a question-and-answer format to directly address potential issues during experimental workflows.
Clarification on the Role of FR167344
It is important to clarify that FR167344 is an experimental compound, specifically a nonpeptide bradykinin (B550075) B2 receptor antagonist, and not a vehicle for in vivo delivery.[1] This guide, therefore, focuses on the preparation and administration of FR167344 as the active pharmaceutical ingredient for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of FR167344?
FR167344 is a potent and orally active nonpeptide bradykinin B2 receptor antagonist.[1] It functions by blocking the action of bradykinin, a peptide that mediates inflammatory responses, vasodilation, and pain signaling through its interaction with the B2 receptor.[2][3]
Q2: What are the common in vivo applications of FR167344?
FR167344 has been evaluated in various in vivo models of inflammation and pain.[1] Its anti-inflammatory and anti-nociceptive properties make it a tool for studying the role of the bradykinin B2 receptor in diseases such as paw edema, inflammatory pain, and pancreatitis.[1]
Q3: How is FR167344 typically administered in in vivo studies?
Published studies have demonstrated that FR167344 is orally active.[1] The most common method for precise oral dosing in rodents is intragastric gavage.[4]
Q4: Is FR167344 soluble in aqueous solutions for in vivo dosing?
The solubility of FR167344 in aqueous solutions is not explicitly detailed in the available literature. However, like many small molecule compounds, it is likely to have low aqueous solubility. Therefore, it is typically prepared as a suspension for oral administration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lack of efficacy in vivo | Improper formulation leading to poor bioavailability. | Ensure the compound is homogeneously suspended before each administration. Sonication of the stock solution and vortexing the final suspension immediately before gavage is recommended. |
| Incorrect dosage. | Review the literature for effective dose ranges in your specific animal model and disease state. See the data summary table for reported ID50 values.[1] | |
| Animal distress or adverse events post-administration | Vehicle-related toxicity. | High concentrations of solvents like DMSO can cause toxicity.[5] Ensure the final concentration of any organic solvent is minimized. If using a co-solvent, ensure it is well-tolerated in the chosen animal model. |
| Compound-related toxicity. | While specific toxicity data for FR167344 is limited, monitor animals closely for any signs of distress. Consider performing a dose-escalation study to determine the maximum tolerated dose in your model. | |
| Difficulty in preparing a stable suspension | Physicochemical properties of FR167344. | Use a suspending agent such as carboxymethyl cellulose (B213188) (CMC) to increase the viscosity of the vehicle and slow down the sedimentation of the compound. A small percentage of a surfactant like Tween 80 can also improve wettability. |
Quantitative Data Summary
The following table summarizes the reported in vivo efficacy of orally administered FR167344 in various animal models.
| Animal Model | Assay | Species | ID50 |
| Carrageenin-induced paw edema | Anti-inflammatory | Rat | 2.7 mg/kg |
| Kaolin-induced writhing | Anti-nociceptive | Mouse | 2.8 mg/kg (10 min), 4.2 mg/kg (15 min) |
| Caerulein-induced pancreatitis | Anti-inflammatory | Rat | 13.8 mg/kg (edema), 10.3 mg/kg (amylase), 7.4 mg/kg (lipase) |
Data sourced from Ohtsu et al., 1997.[1]
Experimental Protocols
Protocol: Preparation and Oral Administration of an FR167344 Suspension
This protocol is a representative method for the preparation of a suspension of a poorly water-soluble compound like FR167344 for oral gavage in mice, based on common laboratory practices.
Materials:
-
FR167344 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile water
-
Sterile water
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
Animal gavage needles (20-22 gauge, ball-tipped)
-
Appropriately sized syringes
Procedure:
-
Vehicle Preparation (0.5% CMC):
-
Add 0.5 g of CMC to 100 mL of sterile water.
-
Heat and stir the solution until the CMC is fully dissolved.
-
Allow the solution to cool to room temperature. It should be a clear, slightly viscous solution.
-
-
FR167344 Stock Solution Preparation:
-
Weigh the required amount of FR167344.
-
Prepare a concentrated stock solution in 100% DMSO (e.g., 50 mg/mL).
-
Briefly sonicate the stock solution to ensure complete dissolution.
-
-
Final Suspension Preparation (Example for a 10 mg/kg dose in a 20g mouse with a 100 µL gavage volume):
-
Calculate the required dose per animal:
-
10 mg/kg * 0.020 kg = 0.2 mg per mouse
-
-
Calculate the required concentration of the final suspension:
-
0.2 mg / 0.1 mL = 2 mg/mL
-
-
Prepare the final dosing suspension:
-
For a 1 mL total volume of suspension, you will need 2 mg of FR167344.
-
From the 50 mg/mL stock solution, you will need: (2 mg) / (50 mg/mL) = 0.04 mL or 40 µL of the stock solution.
-
In a microcentrifuge tube, add 40 µL of the FR167344 stock solution.
-
Slowly add 960 µL of the 0.5% CMC solution to the tube while vortexing to create a fine suspension. This results in a final DMSO concentration of 4%.
-
-
-
Oral Administration (Gavage):
-
Vortex the suspension immediately before drawing it into the syringe to ensure a homogenous mixture.
-
Gently restrain the mouse and insert the gavage needle over the tongue into the esophagus.
-
Slowly administer the desired volume (e.g., 100 µL).
-
Monitor the animal for any signs of distress after administration.
-
Mandatory Visualizations
Caption: Bradykinin B2 Receptor Signaling Pathway and FR167344 Inhibition.
Caption: General workflow for in vivo studies using FR167344.
References
- 1. Effects of a nonpeptide bradykinin B2 receptor antagonist, FR167344, on different in vivo animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bradykinin and B2 receptor antagonism in rat and human articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. nuvisan.com [nuvisan.com]
Technical Support Center: FR167344 Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize variability in experiments involving FR167344, a potent and selective nonpeptide bradykinin (B550075) B2 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is FR167344 and what is its primary mechanism of action?
A1: FR167344 is a nonpeptide antagonist of the bradykinin B2 receptor. Its primary mechanism of action is to competitively bind to the bradykinin B2 receptor, thereby preventing the binding of its natural ligand, bradykinin. This blockade inhibits the downstream signaling pathways typically activated by bradykinin, which are involved in inflammation, pain, and vasodilation.[1]
Q2: What are the common in vitro and in vivo applications of FR167344?
A2: In vitro, FR167344 is used to study the role of the bradykinin B2 receptor in cellular processes such as calcium mobilization, nitric oxide production, and inflammatory cytokine release. In vivo, it has been utilized in animal models to investigate its anti-inflammatory and analgesic effects in conditions like carrageenin-induced paw edema and kaolin-induced writhing.[1]
Q3: What are the key sources of variability in cell-based assays using FR167344?
A3: Variability in cell-based assays with FR167344 can arise from several factors, including:
-
Cell line characteristics: Differences in bradykinin B2 receptor expression levels between cell lines or even between passages of the same cell line.
-
Compound stability and solubility: Degradation or precipitation of FR167344 in cell culture media.
-
Assay conditions: Variations in incubation times, temperature, and reagent concentrations.
-
Cell health and density: Inconsistent cell viability, confluency, and passage number.
Q4: How should I prepare and store FR167344 for optimal performance?
A4: For optimal performance, FR167344 should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For experiments, dilute the stock solution in the appropriate aqueous buffer or cell culture medium immediately before use. It is crucial to assess the solubility of FR167344 in the final assay buffer to prevent precipitation.
Troubleshooting Guides
Issue 1: High Variability in Replicate Wells of a Cell-Based Assay
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for simultaneous seeding of replicate wells. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or water. |
| Compound Precipitation | Visually inspect the wells for any signs of precipitation after adding FR167344. Perform a solubility test of FR167344 in the assay buffer at the highest concentration used. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
Issue 2: Lower than Expected Potency (IC50) of FR167344
| Possible Cause | Troubleshooting Step |
| Low Bradykinin B2 Receptor Expression | Use a cell line known to express high levels of the bradykinin B2 receptor. Confirm receptor expression using techniques like qPCR or western blotting. |
| Degradation of FR167344 | Prepare fresh dilutions of FR167344 for each experiment. Assess the stability of FR167344 in your specific cell culture medium over the time course of the experiment. |
| Presence of Agonist in Serum | If using serum-containing media, endogenous kinins could interfere with the assay. Consider using serum-free media or charcoal-stripped serum. |
| Assay Readout is Not Optimal | Ensure the assay window (signal-to-background ratio) is sufficient. Optimize the concentration of the stimulating agonist (bradykinin) to be near its EC80 for antagonist assays. |
Issue 3: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Cell Passage Number | Use cells within a defined, narrow passage number range for all experiments. High passage numbers can lead to phenotypic drift and altered receptor expression. |
| Variability in Reagents | Use the same lot of critical reagents (e.g., serum, media, bradykinin) for a set of comparative experiments. |
| Inconsistent Incubation Times | Strictly adhere to the defined incubation times for all steps of the protocol. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses. |
Data Presentation
Table 1: In Vivo Efficacy of FR167344 in Animal Models of Inflammation
| Model | Species | Route of Administration | ID50 |
| Carrageenin-induced paw edema | Rat | Oral | 2.7 mg/kg |
| Kaolin-induced writhing (10 min) | Mouse | Oral | 2.8 mg/kg |
| Kaolin-induced writhing (15 min) | Mouse | Oral | 4.2 mg/kg |
| Caerulein-induced pancreatic edema | Rat | Oral | 13.8 mg/kg |
| Caerulein-induced blood amylase increase | Rat | Oral | 10.3 mg/kg |
| Caerulein-induced blood lipase (B570770) increase | Rat | Oral | 7.4 mg/kg |
Data summarized from a study on the effects of FR167344 in different in vivo animal models of inflammation.[1]
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol is a general guideline for measuring the inhibitory effect of FR167344 on bradykinin-induced calcium mobilization in a suitable cell line (e.g., HEK293 or CHO cells stably expressing the human bradykinin B2 receptor).
Materials:
-
Cells expressing bradykinin B2 receptor
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
FR167344
-
Bradykinin
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom microplates
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the assay. Culture overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the wells and add the loading buffer.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash: Gently wash the cells twice with HBSS.
-
Compound Addition: Prepare serial dilutions of FR167344 in HBSS. Add the FR167344 dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
Bradykinin Stimulation: Prepare a solution of bradykinin in HBSS at a concentration that elicits a submaximal response (e.g., EC80).
-
Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then inject the bradykinin solution and immediately begin kinetic reading of fluorescence intensity (e.g., every second for 60-120 seconds).
-
Data Analysis: The change in fluorescence upon bradykinin stimulation is indicative of calcium mobilization. Calculate the percentage inhibition of the bradykinin response by FR167344 at each concentration and determine the IC50 value.
Protocol 2: Radioligand Binding Assay
This protocol provides a general method for determining the binding affinity of FR167344 to the bradykinin B2 receptor.
Materials:
-
Cell membranes prepared from cells overexpressing the bradykinin B2 receptor.
-
[3H]-Bradykinin (radioligand)
-
FR167344
-
Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
Wash buffer (ice-cold binding buffer)
-
Non-specific binding control (e.g., 1 µM unlabeled bradykinin)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, add binding buffer, [3H]-Bradykinin (at a concentration close to its Kd), and varying concentrations of FR167344 or the non-specific binding control.
-
Initiate Binding: Add the cell membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the FR167344 concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Mandatory Visualization
References
Technical Support Center: FR167344 Efficacy in Disease Models
Welcome to the technical support center for FR167344. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing FR167344 in disease models. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is FR167344 and what is its primary mechanism of action?
FR167344 is a potent and orally active nonpeptide antagonist of the bradykinin (B550075) B2 receptor.[1] Its primary mechanism of action is to competitively block the binding of bradykinin to the B2 receptor, thereby inhibiting its downstream signaling pathways that are involved in inflammation and pain.[1]
Q2: In which in vivo models has the efficacy of FR167344 been demonstrated?
The efficacy of FR167344 has been demonstrated in several rodent models of inflammation and pain. These include:
-
Carrageenin-induced paw edema in rats[1]
-
Kaolin-induced writhing in mice[1]
-
Caerulein-induced pancreatitis in rats[1]
Q3: What are some common side effects observed with selective bradykinin B2 receptor antagonists?
Common side effects that may be associated with selective bradykinin B2 receptor antagonists include injection site reactions, nausea, headache, dizziness, fever, and potential for liver impairment.[2] While FR167344 is administered orally, it is important to monitor for any systemic adverse effects.
Q4: How should I prepare FR167344 for oral administration in animal studies?
While the specific vehicle used for FR167344 in the initial efficacy studies was not detailed, a common approach for oral gavage of small molecules in preclinical studies involves creating a suspension or solution in a suitable vehicle. For compounds with low aqueous solubility, a suspension in an aqueous vehicle containing a suspending agent like carboxymethylcellulose (CMC) and a surfactant such as Tween-80 is often used. It is recommended to start with a low concentration of the compound and perform a vehicle-only control group in your experiments.
Q5: What are the recommended storage conditions for FR1.67344?
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected efficacy of FR167344 in my disease model.
Possible Causes and Solutions:
-
Suboptimal Dosing: The effective dose of FR167344 can vary between different disease models and species. Review the provided efficacy data and consider performing a dose-response study to determine the optimal dose for your specific experimental conditions.
-
Improper Formulation or Administration:
-
Solubility: Ensure that FR167344 is properly dissolved or suspended in the vehicle. Poor solubility can lead to inaccurate dosing. If solubility is an issue, consider using a co-solvent system (e.g., a small percentage of DMSO or ethanol) along with an aqueous vehicle, but be mindful of potential vehicle-induced effects.
-
Administration Technique: For oral gavage, ensure proper technique to avoid accidental administration into the lungs, which can lead to stress and variability in absorption.
-
-
Timing of Administration: The timing of FR167344 administration relative to the induction of the disease model is critical. The original studies administered the compound prior to or at the time of the inflammatory insult. Establish a clear timeline for treatment in your experimental protocol.
-
Animal Strain and Sex Differences: The response to pharmacological agents can vary between different strains and sexes of animals. Ensure that you are using the same strain and sex of animals as reported in the literature if you are trying to replicate a study.
Issue 2: Observing unexpected or off-target effects in my in vivo experiments.
Possible Causes and Solutions:
-
High Doses: Off-target effects are more likely to occur at higher concentrations. If you are observing unexpected phenotypes, consider reducing the dose of FR167344.
-
Vehicle Effects: The vehicle used to formulate FR167344 can have its own biological effects. Always include a vehicle-only control group in your experiments to differentiate between compound-specific effects and vehicle-induced effects.
-
Interaction with Other Receptors: While FR167344 is a selective bradykinin B2 receptor antagonist, the possibility of off-target interactions at high concentrations cannot be entirely ruled out. If you suspect off-target effects, you may need to perform additional experiments to investigate interactions with other related receptors.
Quantitative Efficacy Data of FR167344
| Disease Model | Species | Endpoint | ID50 (mg/kg, oral) |
| Carrageenin-induced paw edema | Rat | Inhibition of edema at 2 hours | 2.7[1] |
| Kaolin-induced writhing | Mouse | Inhibition of writhing (10 min) | 2.8[1] |
| Kaolin-induced writhing | Mouse | Inhibition of writhing (15 min) | 4.2[1] |
| Caerulein-induced pancreatitis | Rat | Inhibition of pancreatic edema | 13.8[1] |
| Caerulein-induced pancreatitis | Rat | Inhibition of increased blood amylase | 10.3[1] |
| Caerulein-induced pancreatitis | Rat | Inhibition of increased blood lipase (B570770) | 7.4[1] |
Experimental Protocols
Carrageenin-Induced Paw Edema in Rats
-
Animals: Male Sprague-Dawley rats.
-
FR167344 Administration: Administer FR167344 orally at the desired doses.
-
Induction of Edema: One hour after FR167344 administration, inject 0.1 mL of a 1% carrageenin solution in saline into the subplantar region of the right hind paw.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at baseline (before carrageenin injection) and at various time points after, typically up to 6 hours.
-
Data Analysis: Calculate the percentage increase in paw volume compared to the baseline measurement. Determine the dose at which FR167344 inhibits the edema by 50% (ID50).
Kaolin-Induced Writhing in Mice
-
Animals: Male ICR mice.
-
FR167344 Administration: Administer FR167344 orally at the desired doses.
-
Induction of Writhing: One hour after FR167344 administration, inject 0.25 mL of a 0.6% kaolin (B608303) suspension in saline intraperitoneally.
-
Observation: Immediately after the kaolin injection, place the mice in individual observation cages and count the number of writhes (a characteristic stretching and constriction of the abdomen) for a defined period, typically 10 to 20 minutes.
-
Data Analysis: Compare the number of writhes in the FR167344-treated groups to the vehicle-treated control group and calculate the ID50.
Caerulein-Induced Pancreatitis in Rats
-
Animals: Male Sprague-Dawley rats, fasted overnight with free access to water.
-
FR167344 Administration: Administer FR167344 orally at the desired doses.
-
Induction of Pancreatitis: Thirty minutes after FR167344 administration, induce pancreatitis by four intraperitoneal injections of caerulein (B1668201) (5 µg/kg) at hourly intervals.
-
Sample Collection: One hour after the final caerulein injection, euthanize the animals and collect blood samples for the measurement of amylase and lipase levels. Dissect the pancreas and weigh it to determine pancreatic edema.
-
Data Analysis: Compare the pancreatic weight and serum amylase and lipase levels in the FR167344-treated groups to the caerulein-only treated control group to determine the ID50.
Visualizations
Bradykinin B2 Receptor Signaling Pathway
References
Validation & Comparative
A Comparative Guide to FR167344 and Other Bradykinin B2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the non-peptide bradykinin (B550075) B2 receptor antagonist, FR167344, with other notable antagonists, including the peptide antagonist Icatibant and the non-peptide antagonist Fasitibant. The information presented is supported by experimental data from various in vitro and in vivo studies to delineate their respective pharmacological profiles.
Bradykinin, a potent inflammatory mediator, exerts its effects primarily through the B2 receptor, a G-protein coupled receptor (GPCR) integral to signaling pathways involved in vasodilation, inflammation, and pain.[1] Antagonism of this receptor is a key therapeutic strategy for a range of pathological conditions, including inflammatory diseases and hereditary angioedema.[1][2]
Bradykinin B2 Receptor Signaling Pathway
Activation of the bradykinin B2 receptor by bradykinin initiates a signaling cascade through the coupling of Gαq and Gαi proteins.[3] The Gαq pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The Gαi pathway inhibits adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[3] Bradykinin B2 receptor antagonists competitively block the binding of bradykinin to the receptor, thereby inhibiting these downstream signaling events.
Comparative Quantitative Data
The following tables summarize the binding affinities and functional potencies of FR167344, Icatibant, and Fasitibant for the bradykinin B2 receptor, as determined by various in vitro assays. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
Table 1: In Vitro Binding Affinity of Bradykinin B2 Receptor Antagonists
| Compound | Species/Cell Line | Assay Type | Ki (nM) | pKi | Reference |
| FR167344 | Human (CHO cells) | [³H]-Bradykinin Binding | ~0.03 - 0.1 | 9.5 - 10.5 | [4] |
| Icatibant | Human (CHO cells) | [³H]-Bradykinin Binding | 0.24 - 2.81 | 8.55 - 9.62 | [5][6] |
| Human (Fibroblast-like synovial cells) | [³H]-Bradykinin Binding | - | ~10.5 | [7] | |
| Fasitibant (MEN16132) | Human (CHO cells) | [³H]-Bradykinin Binding | ~0.032 | 10.5 | [1] |
| Human (IMR-90 cells) | [³H]-Bradykinin Binding | ~0.032 | 10.5 | [1] | |
| Guinea Pig (Ileum) | [³H]-Bradykinin Binding | ~0.63 | 10.2 | [1] |
Table 2: In Vitro Functional Antagonist Potency of Bradykinin B2 Receptor Antagonists
| Compound | Species/Cell Line | Assay | pA₂ / pKB / IC₅₀ (nM) | Reference |
| FR167344 | Not Specified | Not Specified | Not Specified | |
| Icatibant | Human (CHO cells) | Calcium Mobilization | Kb: 2.81 | [5][6] |
| Human (Umbilical Vein) | Contraction Assay | pA₂: 8.06 (Kb: 8.71) | [5][6] | |
| Fasitibant (MEN16132) | Human (CHO cells) | Inositol Phosphate (B84403) Accumulation | pKB: 10.5 | [8] |
| Human (Synovial cells) | Inositol Phosphate Accumulation | - | [7] | |
| Rat (Uterus) | Contraction Assay | pA₂: 9.8 | [4] |
Table 3: In Vivo Efficacy of Bradykinin B2 Receptor Antagonists
| Compound | Animal Model | Endpoint | Route of Administration | ID₅₀ / ED₅₀ | Reference |
| FR167344 | Rat Carrageenan-induced Paw Edema | Inhibition of Edema | Oral | 2.7 mg/kg | [9] |
| Mouse Kaolin-induced Writhing | Inhibition of Writhing | Oral | 2.8 mg/kg (10 min) | [9] | |
| Rat Caerulein-induced Pancreatitis | Inhibition of Pancreatic Edema | Oral | 13.8 mg/kg | [9] | |
| Icatibant (HOE 140) | Rat Carrageenan-induced Paw Edema | Inhibition of Edema | Subcutaneous | 0.1 mg/kg | [10] |
| Fasitibant (MEN16132) | Rat Carrageenan-induced Arthritis | Inhibition of Joint Pain & Edema | Intra-articular | - | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound to the bradykinin B2 receptor by measuring its ability to displace a radiolabeled ligand.[9]
Objective: To determine the Ki of an antagonist for the bradykinin B2 receptor.
Materials:
-
Cell membranes from a cell line expressing the human bradykinin B2 receptor (e.g., CHO cells).[6]
-
Radioligand (e.g., [³H]-Bradykinin).
-
Test antagonist (e.g., FR167344).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[9]
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-Bradykinin, and varying concentrations of the test antagonist.[9]
-
Equilibration: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the antagonist concentration to determine the IC₅₀ value. The Ki value is then calculated using the Cheng-Prusoff equation.[1]
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of a compound to antagonize bradykinin-induced activation of the Gαq-coupled B2 receptor by quantifying the accumulation of inositol phosphates.[12]
Objective: To determine the functional potency (e.g., pKB) of an antagonist.
Materials:
-
Cells expressing the human bradykinin B2 receptor (e.g., CHO cells).
-
[³H]-myo-inositol or a suitable non-radioactive IP1 detection kit (e.g., HTRF).[2]
-
Test antagonist.
-
Bradykinin.
-
Lithium chloride (LiCl) solution (to inhibit IP1 degradation).[13]
Procedure:
-
Cell Labeling: Incubate the cells with [³H]-myo-inositol to label the cellular phosphoinositide pools.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the test antagonist.
-
Stimulation: Stimulate the cells with a fixed concentration of bradykinin in the presence of LiCl.
-
IP Extraction: Stop the reaction and extract the inositol phosphates.
-
Quantification: Separate and quantify the accumulated [³H]-inositol phosphates using chromatography or measure IP1 using a commercial kit.
-
Data Analysis: Generate concentration-response curves to determine the potency of the antagonist (e.g., pKB).[12]
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following the activation of the B2 receptor.[8]
Objective: To assess the ability of an antagonist to block agonist-induced calcium release.
Materials:
-
A cell line expressing the human bradykinin B2 receptor.[6]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[8]
-
Test antagonist.
-
Bradykinin.
-
A fluorescence plate reader with injection capabilities.
Procedure:
-
Cell Plating: Plate the cells in a microplate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.
-
Antagonist Incubation: Incubate the cells with varying concentrations of the test antagonist.
-
Baseline Reading: Measure the baseline fluorescence.
-
Agonist Injection: Inject a fixed concentration of bradykinin into the wells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time.
-
Data Analysis: Determine the antagonist's potency by analyzing the inhibition of the agonist-induced calcium response.[8]
In Vivo Carrageenan-Induced Paw Edema
This is a widely used animal model of acute inflammation to evaluate the efficacy of anti-inflammatory compounds.[10]
Objective: To determine the in vivo anti-inflammatory efficacy (e.g., ID₅₀) of an antagonist.
Materials:
-
Rats or mice.
-
Carrageenan solution (e.g., 1% in saline).[9]
-
Test antagonist (e.g., FR167344).
-
Pletysmometer or calipers to measure paw volume/thickness.
Procedure:
-
Antagonist Administration: Administer the test antagonist to the animals via the desired route (e.g., oral).[9]
-
Carrageenan Injection: After a set pre-treatment time, inject carrageenan into the sub-plantar region of one hind paw.
-
Edema Measurement: Measure the paw volume or thickness at various time points after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to a vehicle-treated control group. The dose that causes 50% inhibition (ID₅₀) can then be determined.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist [frontiersin.org]
- 6. In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the molecular interactions of two antagonists, MEN16132 or icatibant, at the human kinin B2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The bradykinin antagonist Hoe 140 inhibits carrageenan- and thermically induced paw oedema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1,4,5-tris phosphate to monitor G protein-coupled receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide for Researchers: FR167344 and Icatibant as Bradykinin B2 Receptor Antagonists
For researchers and professionals in drug development, the selection of appropriate pharmacological tools is paramount. This guide provides an objective, data-driven comparison of two prominent bradykinin (B550075) B2 receptor (B2R) antagonists: FR167344 and Icatibant (B549190). Both compounds are instrumental in studying bradykinin-mediated signaling in inflammation and other pathophysiological processes.
This document summarizes their performance based on available experimental data, details key experimental methodologies, and visualizes relevant pathways and workflows to aid in the selection of the most suitable antagonist for specific research needs.
At a Glance: Key Characteristics
| Feature | FR167344 | Icatibant |
| Molecular Type | Non-peptide small molecule | Synthetic decapeptide |
| Administration | Orally active[1] | Subcutaneous injection[2] |
| Primary Indication | Investigational (inflammation models)[1] | Hereditary Angioedema (HAE)[2][3] |
| Selectivity | Selective for B2R over B1R[4] | Highly selective for B2R over B1R[3][5] |
Quantitative Comparison of Performance
The following tables summarize the in vitro potency and in vivo efficacy of FR167344 and Icatibant based on published research. It is important to note that the data for each compound were generated in independent studies, and direct comparisons should be made with this consideration in mind.
In Vitro Potency
| Parameter | FR167344 | Icatibant | Cell Line / System |
| IC50 | 65 nM | 1.07 nM[6] | Human B2R expressed in CHO cells / A-431 cells (human epidermoid carcinoma)[6] |
| Ki | Not explicitly reported | 0.798 nM[6] | A-431 cells (human epidermoid carcinoma)[6] |
| Kb | Not explicitly reported | 2.81 nM[5] | CHO cells expressing recombinant human B2 receptor[5] |
In Vivo Efficacy in Animal Models of Inflammation
| Model | Parameter | FR167344 (Oral) | Icatibant (Subcutaneous) |
| Carrageenan-Induced Paw Edema (Rat) | ID50 | 2.7 mg/kg[1] | Not directly reported in a comparable study |
| Kaolin-Induced Writhing (Mouse) | ID50 | 2.8 mg/kg (10 min)[1] | Not reported |
| Caerulein-Induced Pancreatitis (Rat) | ID50 (Pancreatic Edema) | 13.8 mg/kg[1] | Not reported |
Clinical Efficacy of Icatibant in Hereditary Angioedema (FAST-3 Trial)
| Parameter | Icatibant (30 mg, s.c.) | Placebo |
| Median Time to ≥50% Reduction in Symptom Severity | 2.0 hours[5] | 19.8 hours[5] |
| Median Time to Onset of Primary Symptom Relief | 1.5 hours[5] | 18.5 hours[5] |
| Median Time to Almost Complete Symptom Relief | 8.0 hours[5] | 36.0 hours[5] |
Mechanism of Action: Targeting the Bradykinin B2 Receptor
Both FR167344 and Icatibant are competitive antagonists of the bradykinin B2 receptor.[1][2] Bradykinin, a potent vasodilator, exerts its effects by binding to B2 receptors on endothelial cells. This interaction triggers a signaling cascade that leads to increased vascular permeability, resulting in edema, inflammation, and pain. By blocking the binding of bradykinin to the B2 receptor, both compounds effectively inhibit these downstream effects.[2][3] Icatibant has been shown to have an affinity for the B2 receptor similar to that of bradykinin itself.[2]
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating research findings. Below are summaries of key experimental protocols used to evaluate FR167344 and Icatibant.
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the anti-inflammatory potential of a compound in vivo.
-
Animal Model: Male Sprague-Dawley or Wistar rats are typically used.
-
Induction of Inflammation: A subplantar injection of 1% carrageenan solution (in sterile saline) is administered into the right hind paw of the rats.
-
Compound Administration: FR167344 is administered orally at varying doses prior to carrageenan injection.[1] For studies with Icatibant, it would be administered subcutaneously.
-
Measurement of Edema: Paw volume is measured at specific time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the vehicle-treated control group. The ID50, the dose that causes 50% inhibition of edema, is then determined.
FAST-3 Clinical Trial Protocol for Icatibant
This protocol outlines the design of a pivotal Phase III clinical trial for Icatibant in the treatment of HAE.
-
Study Design: A randomized, double-blind, placebo-controlled trial.[5]
-
Participants: Adult patients with HAE type I or II experiencing acute attacks.[5]
-
Intervention: Patients received a single subcutaneous injection of either 30 mg Icatibant or a placebo.[5]
-
Primary Endpoint: The primary outcome was the time to a 50% or greater reduction in symptom severity, as assessed by the patient using a visual analog scale (VAS).[5]
-
Secondary Endpoints: These included the time to onset of primary symptom relief and the time to almost complete symptom relief.[5]
-
Data Collection: Symptom severity was recorded by patients at multiple time points following treatment.
-
Statistical Analysis: The efficacy of Icatibant was compared to placebo by analyzing the median time to achieve the defined endpoints.
Pharmacokinetics
| Parameter | FR167344 | Icatibant |
| Bioavailability | Orally active, specific bioavailability data not readily available. | ~97% (subcutaneous)[2] |
| Tmax (Time to Peak Plasma Concentration) | Not readily available. | ~0.75 hours (subcutaneous)[2][7] |
| Cmax (Peak Plasma Concentration) | Not readily available. | 974 ± 280 ng/mL (30 mg, s.c.)[2][7] |
| Half-life (t1/2) | Not readily available. | 1.48 ± 0.35 hours[8] |
| Metabolism | Not readily available. | Metabolized by proteolytic enzymes into inactive metabolites.[9] |
| Excretion | Not readily available. | Primarily excreted in the urine as metabolites.[9] |
Conclusion for the Researcher
Both FR167344 and Icatibant are potent and selective antagonists of the bradykinin B2 receptor, making them valuable tools for investigating bradykinin-mediated signaling.
Icatibant is a well-characterized peptide antagonist with extensive clinical data supporting its efficacy in a human disease model (HAE). Its high potency and selectivity, coupled with a well-defined pharmacokinetic profile, make it a reliable choice for in vivo and in vitro studies where a B2R blockade is desired.
FR167344 , as an orally active small molecule, offers a significant advantage in terms of administration for in vivo animal studies. While the available quantitative data is from preclinical models, it demonstrates clear anti-inflammatory and anti-nociceptive effects. Its non-peptide nature may also confer different pharmacokinetic and pharmacodynamic properties compared to Icatibant.
The choice between FR167344 and Icatibant will ultimately depend on the specific research question, the experimental model being used, and the desired route of administration. For studies requiring oral administration in animal models of inflammation, FR167344 is a strong candidate. For research that would benefit from a clinically validated antagonist with extensive documentation, or for studies where subcutaneous administration is preferred, Icatibant is an excellent choice.
References
- 1. Effects of a nonpeptide bradykinin B2 receptor antagonist, FR167344, on different in vivo animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Icatibant | C59H89N19O13S | CID 6918173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Icatibant, a New Bradykinin-Receptor Antagonist, in Hereditary Angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Pharmacokinetics of single and repeat doses of icatibant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vehicle-dependent disposition kinetics of fluoranthene in Fisher-344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Efficacy of FR167344
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Anti-inflammatory Properties of FR167344 in Comparison to Alternative Therapies.
This guide provides a comprehensive comparison of the anti-inflammatory effects of FR167344, a potent and orally active nonpeptide bradykinin (B550075) B2 receptor antagonist, with other established anti-inflammatory agents, namely p38 mitogen-activated protein kinase (MAPK) inhibitors and phosphodiesterase 4 (PDE4) inhibitors. The following sections present quantitative data from preclinical models, detailed experimental protocols, and visualizations of the relevant signaling pathways to offer an objective evaluation of their performance.
Comparative Efficacy in Preclinical Models of Inflammation
The anti-inflammatory potential of FR167344 has been demonstrated in various in vivo models. To provide a comparative perspective, this section summarizes the available quantitative data for FR167344 and representative compounds from the p38 MAPK and PDE4 inhibitor classes in two standard models of acute inflammation: carrageenan-induced paw edema in rats and kaolin-induced writhing in mice.
| Compound/Drug Class | Mechanism of Action | Carrageenan-Induced Paw Edema in Rats (Oral Administration) - ID₅₀ | Kaolin-Induced Writhing in Mice (Oral Administration) - ID₅₀ |
| FR167344 | Bradykinin B2 Receptor Antagonist | 2.7 mg/kg[1] | 2.8 mg/kg (in 10 min)[1] |
| p38 MAPK Inhibitors (e.g., SB203580) | Inhibition of p38 MAP Kinase | Data for oral administration in this specific model is not readily available. | Data for oral administration in this specific model is not readily available. |
| PDE4 Inhibitors (e.g., Rolipram) | Inhibition of Phosphodiesterase 4 | Data for oral administration in this specific model is not readily available. | Data for oral administration in this specific model is not readily available. |
ID₅₀: The dose of a drug that causes a 50% reduction in the measured inflammatory response.
Experimental Protocols
To ensure a thorough understanding of the presented data, detailed methodologies for the key in vivo experiments are provided below.
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the anti-inflammatory activity of a compound against acute inflammation.
Workflow:
References
FR167653 vs. Peptide-Based Antagonists: A Comparative Guide to p38 MAPK Inhibition
For Researchers, Scientists, and Drug Development Professionals
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, making it a prime target for therapeutic intervention in a host of diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative conditions. Inhibition of p38 MAPK can effectively suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Both small molecules and peptide-based antagonists have been developed to target this pathway, each with distinct mechanisms and characteristics. This guide provides a detailed comparison of the small molecule inhibitor FR167653 and a representative cell-permeable peptide antagonist, focusing on their performance, mechanisms of action, and the experimental protocols used for their evaluation.
Introduction to p38 MAPK Inhibitors
FR167653: A Potent Small Molecule Inhibitor
FR167653 is a potent and selective, orally active small molecule inhibitor of p38 MAPK.[1] It functions by competing with ATP for binding to the ATP-binding pocket of the p38 kinase, thereby preventing the phosphorylation of downstream substrates.[1] Its anti-inflammatory properties have been demonstrated in various in vivo models of inflammation.[2]
Peptide-Based p38 MAPK Antagonists: Targeting Protein-Protein Interactions
Peptide-based antagonists represent an alternative strategy for inhibiting p38 MAPK signaling. Instead of targeting the ATP-binding site, these peptides are often designed to disrupt the interaction between p38 MAPK and its substrates or upstream activators.[3] For example, a cell-permeable peptide derived from the p38 docking sequence of MKK3b can specifically bind to p38 and block its phosphorylation and subsequent signaling.[3] This approach offers the potential for high specificity and reduced off-target effects compared to ATP-competitive inhibitors.[3]
Performance Comparison: FR167653 vs. Peptide-Based Antagonist
The following table summarizes the key performance characteristics of FR167653 and a representative cell-permeable peptide antagonist. It is important to note that direct comparisons of potency can be challenging due to variations in assay conditions.
| Feature | FR167653 (Small Molecule) | Cell-Permeable Peptide Antagonist |
| Target | p38 MAPK (α and β isoforms) | p38 MAPK docking groove |
| Mechanism of Action | ATP-competitive inhibition | Blocks protein-protein interactions |
| Potency (IC50) | Potent inhibitor of p38 MAPK activity.[1] Specific IC50 values vary depending on the assay. | Effective inhibition of p38 phosphorylation and signaling.[3] |
| Cell Permeability | Orally active and cell-permeable.[1] | Modified for cell permeability (e.g., TAT fusion).[3] |
| Specificity | Selective for p38 MAPK.[1] | Potentially high specificity for p38 interaction.[3] |
| In Vivo Efficacy | Demonstrated efficacy in animal models of inflammation, ischemia-reperfusion injury, and autoimmune disease.[1][4][5] | Shown to inhibit ear edema and inflammatory cytokine production in mice.[3] |
Signaling Pathway and Inhibition Mechanisms
The p38 MAPK signaling cascade is a key pathway in the cellular response to stress and inflammatory stimuli. The diagram below illustrates the canonical pathway and the points of intervention for both FR167653 and peptide-based antagonists.
Caption: p38 MAPK signaling pathway and points of inhibition.
Experimental Protocols
Accurate evaluation of p38 MAPK inhibitors requires robust and well-defined experimental protocols. Below are methodologies for key in vitro and cell-based assays.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified p38 MAPK.
Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor.
Materials:
-
Recombinant active p38α kinase
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Substrate (e.g., ATF-2 fusion protein)
-
ATP (at a concentration near the Km)
-
Test compound (FR167653 or peptide antagonist)
-
96-well or 384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, add the test compound, recombinant p38 MAPK, and the substrate in the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ADP detection).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro kinase inhibition assay.
Cell-Based Assay for p38 MAPK Phosphorylation
This assay measures the ability of an inhibitor to block the phosphorylation of p38 MAPK in a cellular context.
Objective: To assess the intracellular efficacy of an inhibitor.
Materials:
-
Relevant cell line (e.g., THP-1 monocytes, HeLa cells)
-
Cell culture medium and supplements
-
p38 MAPK activator (e.g., lipopolysaccharide [LPS], anisomycin)
-
Test compound (FR167653 or peptide antagonist)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK
-
Western blot reagents and equipment
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a p38 MAPK activator to induce phosphorylation.
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against phospho-p38 MAPK and total p38 MAPK.
-
Incubate with a secondary antibody and detect the signal using chemiluminescence.
-
Quantify the band intensities to determine the ratio of phosphorylated p38 to total p38.
Caption: Workflow for a cell-based p38 MAPK phosphorylation assay.
Conclusion
Both the small molecule inhibitor FR167653 and peptide-based antagonists offer viable strategies for targeting the p38 MAPK pathway. FR167653 provides a potent, cell-permeable option with proven in vivo efficacy. Peptide-based antagonists, on the other hand, present an opportunity for highly specific inhibition of protein-protein interactions within the signaling cascade, potentially minimizing off-target effects. The choice between these alternatives will depend on the specific research question, the desired mechanism of action, and the experimental system. The detailed protocols provided in this guide offer a foundation for the rigorous evaluation and comparison of these and other p38 MAPK inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of inflammation by a p38 MAP kinase targeted cell permeable peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A p38 MAPK inhibitor, FR-167653, ameliorates murine bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [p38 MAP Kinase inhibitor] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of FR167344, a Selective Bradykinin B2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bradykinin (B550075) B2 receptor antagonist FR167344 with other relevant alternatives, supported by experimental data. The focus is on the cross-reactivity and selectivity of these compounds, crucial aspects for assessing their potential as research tools and therapeutic agents.
Introduction to FR167344
FR167344 is a potent and selective nonpeptide antagonist of the bradykinin B2 receptor, a G-protein coupled receptor (GPCR) involved in mediating inflammatory responses, pain, and vasodilation. Its high affinity and selectivity for the B2 receptor over the B1 subtype and other GPCRs make it a valuable tool for elucidating the physiological and pathological roles of the bradykinin system. This guide compares the performance of FR167344 with other notable bradykinin B2 receptor antagonists, including its close analog FR173657, the peptide-based antagonist Icatibant, and another non-peptide antagonist, Anatibant.
Quantitative Comparison of Bradykinin B2 Receptor Antagonists
The following table summarizes the in vitro potency of FR167344 and its alternatives against the bradykinin B2 receptor. The data is presented as IC50 values, representing the concentration of the antagonist required to inhibit 50% of the binding of a radiolabeled bradykinin analog.
| Compound | Chemical Class | Target Receptor | Assay Type | IC50 (nM) |
| FR167344 | Non-peptide | Human Bradykinin B2 | Radioligand Binding | 65 |
| FR173657 | Non-peptide | Human Bradykinin B2 | Radioligand Binding | 8.9 |
| Icatibant | Peptide | Human Bradykinin B2 | Radioligand Binding | ~1 |
| Anatibant | Non-peptide | Human Bradykinin B2 | Radioligand Binding | ~5-10 |
Cross-Reactivity and Selectivity Profile of FR167344
-
Bradykinin B1 Receptor: FR167344 shows no binding affinity for the bradykinin B1 receptor, indicating high selectivity between the two bradykinin receptor subtypes.[1]
-
Other GPCRs: In initial characterizations, FR167344 did not show inhibitory effects on a panel of other G-protein coupled receptors at a concentration of 1 µM. This panel included adenosine (B11128) receptors, α1-adrenergic receptors, muscarinic receptors, the endothelin ETA receptor, and the tachykinin NK1 receptor. This suggests a clean off-target profile at concentrations significantly higher than its IC50 for the bradykinin B2 receptor.
Signaling Pathway and Experimental Workflow Visualizations
To aid in the understanding of the mechanism of action and the experimental procedures used to characterize these antagonists, the following diagrams are provided.
References
A Comparative Guide to the Efficacy of Bradykinin B2 Receptor Antagonists: FR167344 and FR173657
This guide provides a detailed comparison of the efficacy of two nonpeptide, orally active bradykinin (B550075) B2 receptor antagonists, FR167344 and FR173657. Developed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, outlines detailed methodologies for the cited experiments, and visualizes the relevant biological pathways and experimental workflows.
Mechanism of Action
Both FR167344 and FR173657 are potent and selective antagonists of the bradykinin B2 receptor.[1] The bradykinin B2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its ligand bradykinin, primarily couples to Gαq. This activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various physiological responses, including inflammation, vasodilation, and pain. By competitively binding to the B2 receptor, FR167344 and FR173657 inhibit these downstream signaling events.
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of FR167344 and FR173657.
Table 1: In Vitro Efficacy of FR167344 and FR173657
| Compound | Assay Type | Cell Line | Metric | Value (nM) | Reference |
| FR167344 | Receptor Binding Affinity | CHO cells expressing human B2 receptor | IC50 | 65 | [1] |
| FR173657 | Receptor Binding Affinity | CHO cells expressing human B2 receptor | IC50 | 8.9 | [1] |
| FR167344 | Phosphatidylinositol Hydrolysis | CHO cells expressing human B2 receptor | pA2 | 8.0 | [1] |
| FR173657 | Phosphatidylinositol Hydrolysis | CHO cells expressing human B2 receptor | pA2 | 9.0 | [1] |
IC50: Half maximal inhibitory concentration. pA2: A measure of antagonist potency.
Table 2: In Vivo Efficacy of FR167344 and FR173657
| Compound | Animal Model | Species | Route of Administration | Metric | Value (mg/kg) | Reference |
| FR167344 | Carrageenan-induced Paw Edema | Rat | Oral | ID50 | 2.7 | [2] |
| FR167344 | Kaolin-induced Writhing | Mouse | Oral | ID50 | 2.8 - 4.2 | [2] |
| FR167344 | Caerulein-induced Pancreatitis | Rat | Oral | ID50 | 13.8 | [2] |
| FR173657 | Bradykinin-induced Nociception | Rat | Subcutaneous | - | 0.3 µmol/kg reduced response | [3] |
| FR173657 | Bradykinin-induced Nociception | Rat | Oral | - | 5 µmol/kg abolished response | [3] |
| FR173657 | Bradykinin-induced Blood Pressure Reflex | Rat | Subcutaneous | ID50 | 1.1 µmol/kg | [3] |
ID50: Half maximal effective dose.
Experimental Protocols
Bradykinin B2 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity of test compounds to the human Bradykinin B2 receptor.[4]
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human bradykinin B2 receptor are cultured to confluence. The cells are harvested, and a crude membrane fraction is prepared by homogenization and centrifugation.
-
Binding Reaction: The cell membranes are incubated with a radiolabeled bradykinin B2 receptor ligand (e.g., [³H]bradykinin) and varying concentrations of the test compound (FR167344 or FR173657).
-
Incubation and Filtration: The reaction mixture is incubated to allow for binding equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.
Phosphatidylinositol (PI) Hydrolysis Assay
This assay measures the functional antagonism of the bradykinin B2 receptor by quantifying the inhibition of bradykinin-induced PI hydrolysis.[5][6]
-
Cell Labeling: CHO cells expressing the human bradykinin B2 receptor are incubated with [³H]myo-inositol to label the cellular phosphoinositide pools.
-
Antagonist Pre-incubation: The labeled cells are pre-incubated with varying concentrations of the antagonist (FR167344 or FR173657) for a defined period.
-
Bradykinin Stimulation: Bradykinin is then added to the cells to stimulate PI hydrolysis through the B2 receptor.
-
Extraction of Inositol Phosphates: The reaction is stopped, and the water-soluble inositol phosphates (including IP3) are extracted.
-
Quantification: The amount of [³H]inositol phosphates is determined by liquid scintillation counting.
-
Data Analysis: The ability of the antagonist to inhibit bradykinin-stimulated PI hydrolysis is used to calculate its potency, often expressed as a pA2 value.
Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to assess the anti-inflammatory activity of compounds.[7][8]
-
Animal Acclimatization: Male Sprague-Dawley or Wistar rats are acclimatized to the laboratory conditions for at least one week.
-
Compound Administration: The test compound (e.g., FR167344) or vehicle is administered orally at a specified time before the induction of inflammation.
-
Induction of Edema: A solution of 1% carrageenan in saline is injected into the subplantar tissue of the right hind paw of the rats.[2]
-
Measurement of Paw Volume: The volume of the injected paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[7]
-
Data Analysis: The degree of paw edema is calculated as the difference in paw volume before and after the carrageenan injection. The percentage inhibition of edema by the test compound is determined, and the ID50 value is calculated.
Caerulein-Induced Pancreatitis in Rats
This model is used to evaluate the efficacy of compounds in treating acute pancreatitis.[9][10][11]
-
Animal Preparation: Male Wistar or Sprague-Dawley rats are fasted for 12-18 hours with free access to water.[9]
-
Compound Administration: The test compound (e.g., FR167344) or vehicle is administered, typically orally, prior to the induction of pancreatitis.
-
Induction of Pancreatitis: Pancreatitis is induced by repeated intraperitoneal or subcutaneous injections of a supramaximal dose of caerulein (B1668201) (a cholecystokinin (B1591339) analog), for example, hourly injections for several hours.[9][12]
-
Sample Collection: At a predetermined time after the final caerulein injection, the animals are euthanized, and blood and pancreatic tissue samples are collected.
-
Biochemical and Histological Analysis: Serum levels of amylase and lipase (B570770) are measured as indicators of pancreatic injury. The pancreas is weighed to assess edema and processed for histological examination to evaluate inflammation, vacuolization, and necrosis.
-
Data Analysis: The reduction in serum enzyme levels, pancreatic weight, and histological damage in the treated group compared to the vehicle group is used to determine the efficacy of the compound, including the calculation of the ID50.[2]
References
- 1. Novel subtype-selective nonpeptide bradykinin receptor antagonists FR167344 and FR173657 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a nonpeptide bradykinin B2 receptor antagonist, FR167344, on different in vivo animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The nonpeptide B2 receptor antagonist FR173657: inhibition of effects of bradykinin related to its role in nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Bradykinin-induced phosphoinositide hydrolysis and Ca2+ mobilization in canine cultured tracheal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bradykinin stimulates phosphoinositide hydrolysis and mobilization of arachidonic acid in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inotiv.com [inotiv.com]
- 9. benchchem.com [benchchem.com]
- 10. Secretagogue (Caerulein) induced pancreatitis in rodents | Pancreapedia [pancreapedia.org]
- 11. yeasenbio.com [yeasenbio.com]
- 12. inotiv.com [inotiv.com]
A Head-to-Head Comparison of Nonpeptide Bradykinin B2 Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of leading nonpeptide bradykinin (B550075) B2 receptor antagonists, with a focus on their in vitro and in vivo performance. This analysis includes a review of their receptor binding affinities, functional potencies, and pharmacokinetic profiles, benchmarked against the well-established peptidomimetic antagonist, icatibant (B549190).
Bradykinin, a potent inflammatory mediator, exerts its effects primarily through the B2 receptor, making this receptor a key target for therapeutic intervention in a variety of pathologies, including hereditary angioedema (HAE), inflammation, and pain.[1][2] While peptide-based antagonists like icatibant have proven clinical utility, the development of nonpeptide antagonists offers significant advantages, most notably the potential for oral bioavailability and improved metabolic stability.[2][3] This guide delves into a comparative analysis of prominent nonpeptide antagonists to aid in research and development decisions.
Molecular Interactions and Signaling Cascade
The bradykinin B2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by bradykinin, initiates a complex signaling cascade.[4] This pathway, crucial for understanding the mechanism of action of B2 receptor antagonists, involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium and activate protein kinase C (PKC), respectively, culminating in various physiological responses such as vasodilation, increased vascular permeability, and the sensation of pain.[4][5] Nonpeptide antagonists act by competitively binding to the B2 receptor, thereby blocking the binding of bradykinin and inhibiting this downstream signaling.[6][7]
In Vitro Performance: A Comparative Analysis
The in vitro potency of bradykinin B2 receptor antagonists is a critical determinant of their therapeutic potential. This is typically assessed through receptor binding assays to determine the binding affinity (Ki) and functional assays to measure the antagonist's ability to inhibit bradykinin-induced signaling (IC50 or pA2). The following tables summarize the available data for a selection of nonpeptide antagonists compared to icatibant.
Table 1: Receptor Binding Affinity (Ki) of Nonpeptide B2 Receptor Antagonists
| Compound | Species/Cell Line | Ki (nM) | Reference |
|---|---|---|---|
| Icatibant | Human | ~0.5-1.0 | [3] |
| FR173657 | Human | Nanomolar to Subnanomolar | [3] |
| Guinea Pig | Nanomolar to Subnanomolar | [3] | |
| Fasitibant (MEN16132) | Human (CHO cells) | ~0.032 (pKi 10.5) | [2] |
| Human (IMR-90 cells) | ~0.032 (pKi 10.5) | [2] | |
| Guinea Pig (Ileum) | ~0.63 (pKi 10.2) | [2] | |
| Anatibant (LF22-0542) | Human (recombinant) | 0.67 | [2] |
| Rat (recombinant) | 1.74 | [2] | |
| Guinea Pig (recombinant) | 1.37 | [2] | |
| WIN 64338 | Human (IMR-90 cells) | 64 | [2] |
| Guinea Pig (Trachea) | 50.9 | [2] | |
| Bradyzide (B1235650) | Rodent (NG108-15 cells) | 0.5 ± 0.2 | [8] |
| | Human (Cos-7 cells) | 0.79 - 253 (for derivatives) |[8] |
Table 2: Functional Antagonist Potency (IC50 / pA2) of Nonpeptide B2 Receptor Antagonists
| Compound | Assay | Species/Cell Line | Potency | Reference |
|---|---|---|---|---|
| Icatibant | Inhibition of BK-induced bronchoconstriction (in vivo) | Guinea Pig | Potent | [9] |
| Inhibition of BK-induced hypotension (in vivo) | Guinea Pig | Potent | [9] | |
| FR173657 | Inhibition of BK-induced bronchoconstriction (in vivo) | Guinea Pig | Less potent and shorter acting than icatibant | [9] |
| Inhibition of BK-induced hypotension (in vivo) | Guinea Pig | Less potent and shorter acting than icatibant | [9] | |
| Fasitibant (MEN16132) | Not Specified | Not Specified | Not Specified | |
| Anatibant (LF22-0542) | Not Specified | Not Specified | Not Specified | |
| WIN 64338 | Not Specified | Not Specified | Not Specified | |
| Bradyzide | Reversal of FCA-induced mechanical hyperalgesia (in vivo, oral) | Rodent | ED50 = 0.027 µmol/kg | [8] |
| | Reversal of turpentine-induced mechanical hyperalgesia (in vivo, oral) | Rodent | ED50 = 0.32 µmol/kg |[8] |
In Vivo Efficacy and Pharmacokinetics
A significant advantage of nonpeptide antagonists is their potential for oral administration, a key differentiator from peptide-based drugs like icatibant, which requires subcutaneous injection.[1][3] In vivo studies in animal models of inflammation and pain have demonstrated the efficacy of orally administered nonpeptide antagonists.
For instance, FR173657 has shown potent oral activity in blocking inflammatory responses mediated by bradykinin.[3] Similarly, bradyzide and its derivatives have demonstrated oral efficacy in rodent models of hyperalgesia.[8] While direct comparative pharmacokinetic data is limited in the public domain, the demonstrated oral activity of these nonpeptide compounds underscores their therapeutic potential for chronic conditions requiring long-term treatment.
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of data, a clear understanding of the experimental protocols is essential. Below are outlines of key assays used in the characterization of bradykinin B2 receptor antagonists.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for the B2 receptor by measuring its ability to displace a radiolabeled ligand (e.g., [³H]-Bradykinin).
References
- 1. Icatibant - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Icatibant | C59H89N19O13S | CID 6918173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Icatibant Acetate? [synapse.patsnap.com]
- 8. Nonpeptide bradykinin B2 receptor antagonists: conversion of rodent-selective bradyzide analogues into potent, orally-active human bradykinin B2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differences between peptide and nonpeptide B(2) bradykinin receptor antagonists in blocking bronchoconstriction and hypotension induced by bradykinin in anesthetized Guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating FR167344 Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals | Last Updated: December 21, 2025
This guide provides an objective comparison of methods to validate the cellular target engagement of FR167344, a small molecule inhibitor. While initially characterized as a bradykinin (B550075) B2 receptor antagonist, its structural motifs and anti-inflammatory profile suggest potential activity against other targets, such as p38 MAP kinase, a key regulator of cellular responses to stress and inflammation.[1][2] This document outlines key experimental frameworks to confirm its engagement with the p38 MAPK pathway, comparing its performance with other well-established inhibitors.
The p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that responds to extracellular stress signals and inflammatory cytokines.[3] Activation begins when a MAP Kinase Kinase Kinase (MAP3K) phosphorylates and activates a MAP Kinase Kinase (MAP2K), typically MKK3 or MKK6.[1] These, in turn, dually phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates downstream substrates, including transcription factors (like ATF2) and other kinases (like MAPKAPK2, also known as MK2), leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1][4] Small molecule inhibitors like FR167344 are designed to bind to p38 MAPK, preventing the phosphorylation of its downstream targets and thereby blocking the inflammatory cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of a nonpeptide bradykinin B2 receptor antagonist, FR167344, on different in vivo animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of FR167344 Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of experimental results is a cornerstone of scientific validity and crucial for the advancement of therapeutic candidates. This guide provides a comprehensive overview of the reported effects of FR167344, a potent and orally active nonpeptide bradykinin (B550075) B2 receptor antagonist. Due to a lack of publicly available cross-laboratory comparative studies on FR167344, this document focuses on the data from a key preclinical study, presenting its findings as a benchmark for future reproducibility assessments. The broader context of reproducibility in preclinical research is also discussed to highlight its importance.
Quantitative Data Summary of FR167344 Effects
The following table summarizes the in vivo anti-inflammatory and anti-nociceptive effects of orally administered FR167344 as reported in a foundational preclinical study.[1]
| Inflammation/Pain Model | Species | Key Parameters Measured | FR167344 Dosage | Reported ID50 |
| Carrageenin-induced Paw Edema | Rat | Paw volume | Not specified | 2.7 mg/kg (at 2h post-carrageenin) |
| Kaolin-induced Writhing | Mouse | Number of writhes | Not specified | 2.8 mg/kg (in 10 min) |
| 4.2 mg/kg (in 15 min) | ||||
| Caerulein-induced Pancreatitis | Rat | Pancreatic edema | Not specified | 13.8 mg/kg |
| Blood amylase levels | Not specified | 10.3 mg/kg | ||
| Blood lipase (B570770) levels | Not specified | 7.4 mg/kg |
Signaling Pathway of FR167344's Target: Bradykinin B2 Receptor
FR167344 exerts its effects by antagonizing the bradykinin B2 receptor (B2R), a G protein-coupled receptor (GPCR).[1][2][3] Upon binding of its ligand, bradykinin, the B2R activates downstream signaling cascades primarily through Gαq and Gαi proteins.[4] This activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[5][7] These signaling events contribute to various physiological responses, including inflammation, vasodilation, and pain perception.[5] FR167344 competitively blocks bradykinin from binding to the B2 receptor, thereby inhibiting these downstream inflammatory and nociceptive signals.[2][8]
Caption: Bradykinin B2 Receptor Signaling Pathway and Point of Inhibition by FR167344.
Experimental Protocols
Detailed methodologies are essential for the replication of experimental findings. The following protocols are based on the procedures described in the preclinical evaluation of FR167344 and other standardized methodologies.[1]
Carrageenin-induced Paw Edema in Rats
This model is a widely used assay for evaluating the anti-inflammatory effects of compounds.[9][10][11][12]
-
Animal Preparation: Male Sprague-Dawley rats are used.
-
Compound Administration: FR167344 is administered orally (p.o.).
-
Induction of Edema: One hour after compound administration, 0.1 ml of a 1% carrageenan suspension in saline is injected into the sub-plantar surface of the right hind paw.[1]
-
Measurement: Paw volume is measured using a plethysmometer at various time points (e.g., 2 hours) after the carrageenan injection.
-
Analysis: The percentage of inhibition of paw edema is calculated by comparing the increase in paw volume in the treated group with the vehicle-control group. The ID50 value, the dose that causes 50% inhibition, is then determined.
Kaolin-induced Writhing in Mice
This model assesses the analgesic properties of a compound by measuring its ability to reduce visceral pain.[13][14][15][16]
-
Animal Preparation: Male ICR mice are used.
-
Compound Administration: FR167344 is administered orally (p.o.).
-
Induction of Writhing: One hour after compound administration, 250 mg/kg of kaolin (B608303) is injected intraperitoneally (i.p.).[1]
-
Observation: The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period, typically starting 5 to 10 minutes after kaolin injection.
-
Analysis: The percentage of inhibition of writhing is calculated by comparing the number of writhes in the treated group to the vehicle-control group. The ID50 value is subsequently calculated.
Caerulein-induced Pancreatitis in Rats
This model is used to investigate the effects of compounds on acute pancreatitis.[17][18][19][20][21]
-
Animal Preparation: Male Sprague-Dawley rats are fasted overnight with free access to water.
-
Compound Administration: FR167344 is administered orally (p.o.).
-
Induction of Pancreatitis: One hour after compound administration, caerulein (B1668201) is administered to induce pancreatitis. The specific dosing regimen for caerulein was not detailed in the FR167344 study but typically involves repeated injections.
-
Sample Collection and Measurement: At a predetermined time after induction, blood samples are collected to measure the levels of pancreatic enzymes (amylase and lipase). The pancreas is also excised and weighed to determine edema.
-
Analysis: The inhibition of the increase in pancreatic weight and enzyme levels in the treated group is compared to the control group to determine the ID50 values.
Caption: Generalized Experimental Workflows for the In Vivo Evaluation of FR167344.
Discussion on Reproducibility
The data presented are from a single publication, and as such, an assessment of the inter-laboratory reproducibility of FR167344's effects cannot be definitively made. Reproducibility is a critical issue in preclinical research, as highlighted by large-scale replication projects which have shown that a significant percentage of published findings can be difficult to reproduce. Variability in results can arise from subtle differences in experimental protocols, reagents, animal strains, and other environmental factors.
For a compound like FR167344, independent verification of its efficacy in these and other relevant models by multiple laboratories would be essential to strengthen the confidence in its therapeutic potential before advancing to clinical development. Researchers aiming to build upon these findings should adhere strictly to the outlined protocols and report any deviations to facilitate accurate comparisons.
References
- 1. Effects of a nonpeptide bradykinin B2 receptor antagonist, FR167344, on different in vivo animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are bradykinin receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]
- 5. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bradykinin receptor localization and cell signaling pathways used by bradykinin in the regulation of gonadotropin-releasing hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bradykinin B2 Receptor-Mediated Mitogen-Activated Protein Kinase Activation in COS-7 Cells Requires Dual Signaling via Both Protein Kinase C Pathway and Epidermal Growth Factor Receptor Transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How Do Selective Bradykinin B2 Receptor Antagonists Work? Uses, Side Effects, Drug Names [rxlist.com]
- 9. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 10. inotiv.com [inotiv.com]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. archive.sciendo.com [archive.sciendo.com]
- 13. Kaolin-induced writhing in mice, a new model of possible bradykinin-induced pain for assessment of analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Involvement of prostaglandins in kaolin-induced writhing reaction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Demonstration of kinin-release in the peritoneal exudate of kaolin-induced writhing in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. yeasenbio.com [yeasenbio.com]
- 18. benchchem.com [benchchem.com]
- 19. Secretagogue (Caerulein) induced pancreatitis in rodents | Pancreapedia [pancreapedia.org]
- 20. Caerulein-Induced Acute Pancreatitis. [bio-protocol.org]
- 21. inotiv.com [inotiv.com]
A Comparative Benchmarking Analysis of FR167344 Against Standard Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory efficacy of FR167344, a potent bradykinin (B550075) B2 receptor antagonist, against widely-used standard anti-inflammatory drugs, including the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) and the corticosteroid dexamethasone. The following sections present quantitative data from preclinical animal models, detailed experimental protocols, and visualizations of the relevant signaling pathways to offer an objective assessment of their comparative performance.
Data Presentation: In Vivo Efficacy
The anti-inflammatory and analgesic potency of FR167344 and standard drugs were evaluated in two common animal models: carrageenan-induced paw edema in rats (a model of acute inflammation) and kaolin-induced writhing in mice (a model of inflammatory pain). The 50% inhibitory dose (ID50) or 50% effective dose (ED50) values are summarized below.
Carrageenan-Induced Paw Edema in Rats
| Compound | Route of Administration | ID50 / ED50 (mg/kg) | Reference |
| FR167344 | Oral | 2.7 | [1] |
| Indomethacin | Intraperitoneal | 8.41 | [2] |
| Indomethacin | Oral | 10 | [3] |
| Dexamethasone | Oral | ~0.5 (almost complete inhibition) | [4] |
| Ibuprofen | Oral | 40 (used as a standard) | [5] |
Kaolin-Induced Writhing in Mice
| Compound | Route of Administration | ID50 (mg/kg) | Reference |
| FR167344 | Oral | 2.8 (at 10 min), 4.2 (at 15 min) | [1] |
| Indomethacin | Oral | ~0.5-1 (effective dose) | [6][7] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model is a widely accepted method for evaluating acute inflammation.[8][9]
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used.
-
Housing: Animals are housed under standard laboratory conditions with free access to food and water.
-
Induction of Edema: A 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the subplantar region of the right hind paw.
-
Drug Administration: Test compounds (FR167344, indomethacin, dexamethasone, ibuprofen) or vehicle are typically administered orally or intraperitoneally at a specified time (e.g., 30-60 minutes) before the carrageenan injection.
-
Measurement of Paw Edema: The volume of the injected paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group. The ID50/ED50 values are then determined from the dose-response curves.
Kaolin-Induced Writhing in Mice
This model is used to assess the analgesic effects of drugs against inflammatory pain.[10]
-
Animals: Male ICR mice (20-25 g) are used.
-
Housing: Animals are housed under standard laboratory conditions with free access to food and water.
-
Induction of Writhing: A 0.25 mL of a 2.5 mg/mL suspension of kaolin (B608303) in sterile saline is injected intraperitoneally.
-
Drug Administration: Test compounds (FR167344, indomethacin) or vehicle are administered orally at a specified time before the kaolin injection.
-
Observation: Following kaolin injection, the mice are placed in an observation chamber, and the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 10 or 15 minutes).
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle-treated control group. The ID50 values are then calculated from the dose-response curves.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by FR167344 and standard anti-inflammatory drugs, as well as a generalized workflow for the in vivo experiments described.
References
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inotiv.com [inotiv.com]
- 3. researchgate.net [researchgate.net]
- 4. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 6. Daily variation in an intensity of kaolin-induced writhing reaction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kaolin-induced writhing in mice, a new model of possible bradykinin-induced pain for assessment of analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. njppp.com [njppp.com]
- 9. Involvement of prostaglandins in kaolin-induced writhing reaction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of chronopharmacodynamics of indomethacin by the kaolin-induced pain model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of FR167344 Free Base: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of FR167344 free base, a compound that requires careful management due to its hazardous properties. Adherence to these procedures will help ensure the safety of laboratory personnel and compliance with environmental regulations.
Hazard Profile of this compound
This compound is a chemical with a significant hazard profile. Understanding these hazards is the first step in safe handling and disposal. The primary hazards associated with this compound are summarized in the table below.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Acute Toxicity (Oral), Category 4 | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |
| Acute Toxicity (Dermal), Category 3 | H311: Toxic in contact with skin | P280, P302+P352, P312, P361+P364, P501 |
| Skin Corrosion, Category 1A | H314: Causes severe skin burns and eye damage | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 |
| Skin Sensitisation, Sub-category 1A | H317: May cause an allergic skin reaction | P261, P272, P280, P302+P352, P333+P313, P362+P364, P501 |
| Specific Target Organ Toxicity - Repeated Exposure (Oral), Category 2 | H373: May cause damage to organs (Stomach, large intestine, lymph node) through prolonged or repeated exposure if swallowed | P260, P314, P501 |
| Short-term (acute) aquatic hazard, Category 1 | H400: Very toxic to aquatic life | P273, P391, P501 |
| Long-term (chronic) aquatic hazard, Category 1 | H410: Very toxic to aquatic life with long lasting effects | P273, P391, P501 |
Data sourced from the Sigma-Aldrich safety data sheet for FR167344.
Experimental Protocol: Waste Disposal Procedure
The proper disposal of this compound must be conducted in a controlled and compliant manner to mitigate risks to personnel and the environment. The following step-by-step protocol outlines the required procedures for collecting and disposing of this compound waste.
Personal Protective Equipment (PPE) & Safety Measures
-
Engineering Controls: All handling of this compound waste must be performed inside a certified chemical fume hood to prevent inhalation of any dust or aerosols.
-
Personal Protective Equipment:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Lab Coat: A flame-retardant lab coat is required.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.
-
Waste Collection and Segregation
-
Container: Use a designated, properly labeled, and chemically compatible hazardous waste container. The container must be kept tightly closed when not in use.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," "this compound," and the associated hazard pictograms (e.g., corrosive, toxic, environmentally hazardous).
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. It is particularly important to avoid mixing with incompatible materials that could cause a dangerous reaction.
Types of Waste and Disposal Path
-
Solid Waste:
-
Collect solid this compound waste, including contaminated personal protective equipment (gloves, etc.), absorbent paper, and weighing materials, in the designated hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.
-
Do not dispose of this compound down the drain. This compound is very toxic to aquatic life with long-lasting effects.
-
-
Sharps:
-
Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated, puncture-resistant sharps container labeled as hazardous waste.
-
Storage and Final Disposal
-
Internal Procedure: Follow your institution's specific procedures for hazardous waste pickup. Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
External Disposal: The final disposal of this compound must be carried out by an approved and licensed hazardous waste disposal company. Do not attempt to dispose of this chemical in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Emergency Procedures
In the event of a spill or exposure, immediate action is critical.
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material.
-
Collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable cleaning agent.
-
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water/shower. Seek immediate medical attention.
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
By following these detailed procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines in conjunction with this information.
Personal protective equipment for handling FR167344 free base
Disclaimer: No specific Safety Data Sheet (SDS) for FR167344 free base is publicly available. This guide is based on best practices for handling novel chemical compounds with unknown hazards.[1][2] Researchers must treat this substance as potentially hazardous and adhere to stringent safety protocols.[1][2] Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[2]
This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound. Given the absence of specific toxicological data, a highly conservative approach is mandatory.
Risk Assessment and Engineering Controls
Before beginning any work with this compound, a thorough risk assessment is critical.[3] The primary objective is to minimize all potential routes of exposure, including inhalation, skin contact, and ingestion.[1][3]
Engineering Controls:
-
Primary Containment: All manipulations of this compound, especially handling of the solid powder, must be conducted in a certified chemical fume hood or a glove box to prevent inhalation of airborne particles.[1][3]
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required to create a complete barrier between the researcher and the compound.[1][3] The following table summarizes the recommended PPE.
| Body Part | Required PPE | Rationale |
| Hands | Double-gloving with chemically resistant gloves (e.g., nitrile).[4] | Protects against skin contact. Double-gloving provides additional protection in case of a tear or puncture in the outer glove. |
| Eyes/Face | Chemical safety goggles and a face shield.[4][5] | Protects against splashes, sprays, and airborne particles.[5] |
| Body | A lab coat (flame-retardant recommended) and disposable coveralls.[4][5] | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory | A fit-tested N95 respirator at a minimum for handling solids. A powered air-purifying respirator (PAPR) may be required for procedures with a high likelihood of generating aerosols.[1] | Protects against inhalation of airborne particles, a primary exposure route for potent compounds.[1] |
| Feet | Closed-toe, chemically resistant shoes and disposable shoe covers.[1] | Protects feet from spills and prevents the spread of contamination outside the laboratory.[1] |
Handling and Operational Plan
Adherence to a strict operational workflow is crucial to ensure safety. The following diagram outlines the key steps for handling this compound.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.[2][3] Do not dispose of this chemical down the drain or in the regular trash.[2][4]
| Waste Type | Disposal Protocol |
| Solid Waste | Collect all contaminated solids (e.g., gloves, weigh paper, disposable PPE) in a designated, sealed, and clearly labeled hazardous waste container.[2] |
| Liquid Waste | Collect solutions containing this compound in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other solvent waste streams unless compatibility is known.[2] |
| Sharps Waste | Dispose of any contaminated sharps (e.g., needles, broken glass) in a designated, puncture-resistant sharps container.[2] |
| Unused Compound | Unused or expired this compound must be disposed of as hazardous waste through your institution's EHS department.[2] |
Waste Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and appropriate hazard pictograms.[4]
-
Storage: Store sealed waste containers in a designated and well-ventilated satellite accumulation area until collection by the EHS department.[4]
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
| Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[6][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[7][9] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[7][9] |
| Spill | Evacuate the area. Alert others and your supervisor. If trained and equipped to do so, contain the spill using appropriate absorbent materials. All spill cleanup materials must be disposed of as hazardous waste.[9] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. rudolphbros.com [rudolphbros.com]
- 8. fotofachversand.at [fotofachversand.at]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
